molecular formula C10H20N2O2 B1517411 Tert-butyl azetidin-3-ylmethyl(methyl)carbamate CAS No. 1053655-53-0

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Cat. No.: B1517411
CAS No.: 1053655-53-0
M. Wt: 200.28 g/mol
InChI Key: IIRJNOLNCXOXOR-UHFFFAOYSA-N
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Description

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl azetidin-3-ylmethyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl azetidin-3-ylmethyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJNOLNCXOXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653272
Record name tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-53-0
Record name tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Boc-methylaminomethyl)azetidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate has emerged as a critical building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its strategic applications, particularly in the development of targeted therapeutics. The unique structural attributes of the azetidine scaffold, combined with the versatile Boc-protecting group, make this compound a valuable intermediate for researchers, scientists, and drug development professionals. We will explore its role in constructing complex molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key component in the synthesis of kinase inhibitors.

Molecular Identification and Structural Elucidation

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a saturated heterocyclic compound featuring a four-membered azetidine ring. This ring imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.

Structural Analysis: The molecule's architecture consists of three primary components:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. Its inherent ring strain contributes to its unique reactivity while offering greater stability than the related aziridines.[1][2] This scaffold provides a three-dimensional exit vector for substituents, which is highly advantageous for exploring chemical space in drug discovery.

  • Boc-Protected Amine: The carbamate nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This is a robust and widely used protecting group in organic synthesis, stable to a wide range of reaction conditions but readily cleaved under acidic conditions.

  • Methylaminomethyl Linker: A -CH₂-N(CH₃)- group at the 3-position of the azetidine ring serves as a versatile connection point for further functionalization.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1053655-53-0[3][4][5][6][7]
Molecular Formula C₁₀H₂₀N₂O₂[4][6]
Molecular Weight 200.28 g/mol [4][6]
IUPAC Name tert-butyl (azetidin-3-ylmethyl)(methyl)carbamateN/A
SMILES CN(CC1CNC1)C(=O)OC(C)(C)C[4]

Note: Several related structures exist, such as the hydrochloride salt of the title compound (CAS 1170019-97-2)[8] and the isomeric tert-butyl N-(azetidin-3-yl)-N-methylcarbamate (CAS 577777-20-9).[9][10] It is critical for researchers to verify the exact structure and CAS number for their specific application.

Physicochemical Properties and Handling

The physical and chemical properties of this compound are characteristic of a small, Boc-protected amine. While extensive experimental data is not publicly available, the following table summarizes key properties and storage recommendations based on supplier information and chemical principles.

Table 2: Physicochemical Data

PropertyValue / RemarksSource
Appearance Typically an oil or low-melting solid.General Observation
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc). The hydrochloride salt exhibits water solubility.[10]General Observation
Storage Recommended storage conditions are typically 2-8°C or under -20°C, sealed in a dry, dark place.[4][4]

Expert Insight on Stability and Handling: The primary points of reactivity are the unprotected secondary amine on the azetidine ring and the Boc group. The compound is generally stable under neutral or basic conditions. Strong acids will lead to the cleavage of the Boc group, revealing the secondary amine of the linker. The azetidine nitrogen is nucleophilic and can undergo reactions such as alkylation or acylation. Standard laboratory precautions, including the use of personal protective equipment (PPE) and handling in a well-ventilated fume hood, are recommended.

Synthesis and Reactivity

A common and reliable method for synthesizing tert-butyl azetidin-3-ylmethyl(methyl)carbamate involves the deprotection of a precursor where the azetidine nitrogen is protected by a readily cleavable group, such as a benzhydryl (diphenylmethyl) group.

Protocol: Synthesis via Catalytic Hydrogenolysis[3]

This protocol describes the removal of an N-benzhydryl protecting group, a common strategy that yields the free secondary amine on the azetidine ring.

Step 1: Reaction Setup

  • In a suitable reaction vessel, dissolve tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1 equivalent) in a solvent mixture of methanol (MeOH) and ethyl acetate (EtOAc).

  • Purge the solution with an inert gas, such as argon, for 10-15 minutes.

Step 2: Catalyst Addition

  • Carefully add Palladium on carbon (10% Pd/C, ~0.15 eq by weight) to the reaction mixture.

  • Purge the vessel with argon again to ensure an inert atmosphere.

Step 3: Hydrogenation

  • Replace the argon atmosphere with hydrogen (H₂) gas (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours.

Step 4: Workup and Isolation

  • Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with additional portions of EtOAc and MeOH.

  • Combine the filtrates and concentrate them under reduced pressure to yield the crude product. The crude material will contain the desired product along with diphenylmethane, the byproduct from the cleaved protecting group.

Step 5: Purification

  • The pure product, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, can be obtained by standard purification techniques, such as column chromatography.[3]

Core Reactivity

The utility of this molecule stems from its predictable reactivity at two key sites, which can be addressed sequentially.

G cluster_0 Reactivity Workflow A Tert-butyl azetidin-3-ylmethyl(methyl)carbamate B Functionalized Azetidine Derivative A->B  Step 1: N-Functionalization (Alkylation, Arylation, Acylation) C Deprotected Linker B->C  Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) D Final Conjugate C->D  Step 3: Linker Conjugation (Amidation, etc.)

Caption: Sequential functionalization workflow.

  • Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and serves as the primary handle for introducing diversity. It readily undergoes N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation to attach the molecule to a larger scaffold.

  • Boc-Protected Amine: Following functionalization of the azetidine ring, the Boc group can be selectively removed with acids like trifluoroacetic acid (TFA) to unmask the methylamino group. This newly freed amine is then available for subsequent conjugation, such as amide bond formation.

Applications in Medicinal Chemistry

The azetidine ring is considered a "privileged scaffold" in drug discovery.[1][11][12] Its rigid, three-dimensional structure offers improved physicochemical properties like aqueous solubility and metabolic stability compared to more flexible or planar analogs.[2] This makes tert-butyl azetidin-3-ylmethyl(methyl)carbamate a highly sought-after building block.

Case Study 1: Intermediate for Kinase Inhibitors

This compound is a documented intermediate in the synthesis of selective small-molecule inhibitors of Polo-like kinases (PLKs).[3] In this context, the azetidine nitrogen is typically functionalized by coupling it to a heterocyclic core (e.g., a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety).[3] The resulting complex molecule leverages the azetidine scaffold to orient the side chain correctly within the kinase's binding pocket, enhancing potency and selectivity.

Case Study 2: Versatile Linker for PROTACs

A cutting-edge application for this molecule is in the construction of PROTACs.[6][13] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate serves as an excellent component for these linkers.[13][14][15][16] Its defined length and rigid geometry help to control the spatial relationship between the two ends of the PROTAC, which is critical for the efficient formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) that precedes protein degradation.

PROTAC cluster_protac PROTAC Molecule target_ligand Target Ligand Binds to Protein of Interest linker Linker Incorporates Azetidine Scaffold target_ligand->linker e3_ligand E3 Ligase Ligand e.g., for VHL or Cereblon linker->e3_ligand

Caption: Structure of a PROTAC molecule.

Spectroscopic Characterization (Exemplary)

While actual spectra should be obtained from the supplier[4], the expected NMR signals can be predicted based on the structure, providing a valuable reference for quality control.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
-C(CH₃)₃ (Boc)~1.45 (s, 9H)~28.5 (3C)
-C(CH₃)₃ (Boc)N/A~80.0
-N-CH₃ ~2.85 (s, 3H)~34.0
-CH₂-N(Boc) ~3.30 (d, 2H)~52.0
Azetidine CH₂ ~3.60-3.80 (m, 4H)~55.0 (2C)
Azetidine CH ~3.00-3.20 (m, 1H)~35.0
C=O (Carbamate)N/A~156.0

Note: Values are estimates and may vary based on solvent and experimental conditions.

Safety and Handling

As a chemical intermediate, tert-butyl azetidin-3-ylmethyl(methyl)carbamate should be handled with appropriate care. Although a specific, comprehensive toxicological profile is not widely published, data from related compounds suggest a potential for irritation.[17][18]

General Safety Recommendations:

  • Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.[18][19]

References

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • Autech Scientific. (n.d.). MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate, PK01609E-1 - Safety Data Sheet. Retrieved from [Link]

Sources

Synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a pivotal building block in contemporary medicinal chemistry. Its unique structural motif, featuring a strained azetidine ring and a protected secondary amine, makes it a valuable component in the design of novel therapeutics. Notably, it serves as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate in the synthesis of potent kinase inhibitors for cell proliferative disorders.[1][2] This guide provides an in-depth exploration of the synthetic strategies for preparing this compound, offering detailed, field-proven protocols, mechanistic insights, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate can be approached from several distinct strategic directions. A retrosynthetic analysis reveals key bond disconnections that form the basis of the most common and efficient synthetic routes. The primary challenge lies in the selective functionalization of the azetidine core while managing the reactivity of the two distinct nitrogen atoms.

The core strategies revolve around three main approaches:

  • N-Methylation of a Carbamate Precursor: This involves the introduction of the methyl group onto the side-chain nitrogen after the carbamate protecting group is already in place.

  • Carbamate Protection of a Methylated Precursor: This strategy reverses the order, first installing the methyl group and then protecting the resulting secondary amine with a Boc group.

  • Hydrogenolysis of a Protected Azetidine: This approach utilizes a precursor where the azetidine nitrogen is protected with a group that can be removed simultaneously with other transformations, such as a benzhydryl group, which is cleaved under hydrogenation conditions.[1]

Synthetic_Strategies cluster_0 Key Disconnections cluster_1 Precursors & Methods Target Tert-butyl azetidin-3-ylmethyl(methyl)carbamate d1 C-N (Methyl) Bond Target->d1 Strategy 1 d2 N-C (Boc) Bond Target->d2 Strategy 2 d3 N-Protecting Group (Azetidine) Target->d3 Strategy 3 P1 Precursor: tert-butyl (azetidin-3-ylmethyl)carbamate Method: N-Alkylation d1->P1 P2 Precursor: N-methyl-1-(azetidin-3-yl)methanamine Method: Boc Protection d2->P2 P3 Precursor: tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate Method: Catalytic Hydrogenolysis d3->P3 Alkylation_Workflow start Start dissolve Dissolve tert-butyl (azetidin-3-ylmethyl)carbamate in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH portion-wise cool->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl Add Methyl Iodide dropwise stir1->add_alkyl stir2 Stir at RT overnight add_alkyl->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Sources

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS No. 1053655-53-0), a versatile heterocyclic building block crucial in modern medicinal chemistry. We will delve into its chemical identity, synthesis protocols, analytical validation techniques, and significant applications in drug discovery, notably as a key intermediate for kinase inhibitors and as a component in Proteolysis-targeting chimera (PROTAC) linkers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features in their research and development pipelines.

Core Compound Identity and Physicochemical Properties

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a Boc-protected secondary amine featuring a strained four-membered azetidine ring. This combination of a rigid, three-dimensional azetidine core and a protected amine handle makes it an attractive scaffold for introducing specific vectors in drug candidates, improving properties like solubility and cell permeability.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1053655-53-0[1][2][3]
IUPAC Name tert-butyl (azetidin-3-ylmethyl)(methyl)carbamateN/A
Molecular Formula C10H20N2O2[3]
Molecular Weight 200.28 g/mol [3]
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CNC1N/A

Table 2: Physicochemical Data

PropertyValueNotes
Physical State White to off-white solidInferred from related compounds[4]
Storage Store at 2-8°C, keep sealed, away from moistureGeneral recommendation for carbamates
Solubility Soluble in organic solvents like Methanol, Ethyl AcetateBased on synthesis solvent[1]

Synthesis and Purification Protocol

The synthesis of tert-butyl azetidin-3-ylmethyl(methyl)carbamate is most effectively achieved via the deprotection of a stable precursor. The following protocol is based on a common literature procedure involving catalytic hydrogenation.

Reaction: Catalytic Hydrogenation for N-Debenzhydrylation

The primary synthetic route involves the removal of a benzhydryl (diphenylmethyl) protecting group from the azetidine nitrogen. This group is favored for its stability during previous synthetic steps and its clean removal under hydrogenolysis conditions, which are orthogonal to the acid-labile Boc protecting group.

Reaction Scheme: tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate → tert-butyl azetidin-3-ylmethyl(methyl)carbamate + diphenylmethane

Step-by-Step Methodology
  • Vessel Preparation: In a suitable reaction vessel, dissolve tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq) in a solvent mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc).[1] The choice of this solvent system ensures the solubility of both the starting material and the resulting product.

  • Inerting: Purge the solution and vessel with an inert gas, such as argon or nitrogen, for 10-15 minutes. This step is critical to remove oxygen, which can poison the palladium catalyst and create a potential explosive hazard in the presence of hydrogen.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 50% wet with water) to the reaction mixture.[1] The catalyst is added as a slurry to prevent it from becoming airborne and to ensure safe handling.

  • Hydrogenation: Purge the vessel again with the inert gas before introducing hydrogen gas (H2) via a balloon or a pressurized system. Allow the reaction to stir vigorously under a hydrogen atmosphere for approximately 18 hours at room temperature.[1]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup & Purification:

    • Upon completion, carefully purge the vessel with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst.[1] Celite is a diatomaceous earth filter aid that prevents fine catalyst particles from passing through.

    • Wash the filter pad with additional EtOAc and MeOH to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation).

    • The resulting crude material will be a mixture of the desired product and the diphenylmethane byproduct.[1]

    • Further purification, typically via column chromatography on silica gel, is required to isolate the pure tert-butyl azetidin-3-ylmethyl(methyl)carbamate.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Starting Material in MeOH/EtOAc Inert1 Purge with Argon Start->Inert1 Catalyst Add Pd/C Catalyst Inert1->Catalyst Hydrogenate Stir under H2 Atmosphere (18 hours) Catalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Evaporate Evaporate Solvents Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Product Purify->Product

Caption: High-level workflow for the synthesis of the title compound.

Analytical Validation and Quality Control

Ensuring the identity, purity, and stability of tert-butyl azetidin-3-ylmethyl(methyl)carbamate is paramount for its use in regulated research environments. A standard panel of analytical techniques is employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic peaks corresponding to the tert-butyl group, the N-methyl group, the methylene bridge, and the protons on the azetidine ring.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique verifies the molecular weight of the compound (200.28 g/mol ) and provides an initial assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A high-quality sample should exhibit a single major peak, with purity levels typically exceeding 95% for research applications.

G cluster_analysis Quality Control Workflow Sample Synthesized Product Batch NMR NMR Spectroscopy (Structure Verification) Sample->NMR LCMS LC-MS (Mass & Initial Purity) Sample->LCMS HPLC HPLC (Final Purity Assay) Sample->HPLC Validated Batch Released NMR->Validated LCMS->Validated HPLC->Validated

Caption: Standard analytical workflow for compound validation.

Key Applications in Drug Discovery

The unique structural properties of the azetidine ring—namely its ability to provide a rigid, three-dimensional exit vector—make this compound a valuable building block in several advanced therapeutic areas.

Intermediate for Kinase Inhibitors

This molecule serves as a critical intermediate in the synthesis of selective small-molecule inhibitors of Polo-like kinase (PLK).[1] PLKs are key regulators of the cell cycle, and their inhibition is a validated strategy for developing anti-cancer therapeutics. The azetidine moiety often serves to orient other pharmacophoric elements for optimal binding within the kinase active site.

Building Block for PROTAC Linkers

Perhaps its most cutting-edge application is in the construction of PROTACs.[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC consists of:

  • A ligand that binds to a target protein.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is used as a piece of the linker. The azetidine ring provides a rigid, non-aromatic spacer that helps control the distance and spatial orientation between the two ligands, which is a critical parameter for optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation.

G cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC Warhead Linker (Azetidine) E3 Ligase Ligand POI:f0->PROTAC:f0 Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC:f1->E3:f0 PROTAC->Proteasome Recognition & Degradation E3->POI Ubiquitination E3->Proteasome Recognition & Degradation Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Sources

A Technical Guide to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate: A Cornerstone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of tert-butyl azetidin-3-ylmethyl(methyl)carbamate, a functionally rich azetidine building block. We will dissect its core molecular structure, delineate its physicochemical properties, and present a detailed, rationalized synthetic pathway. Furthermore, this guide will explore its strategic application in contemporary drug discovery, highlighting its role in optimizing pharmacokinetic and pharmacodynamic profiles. This document is intended for medicinal chemists, process development scientists, and pharmacologists engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: The Azetidine Scaffold's Rise to Prominence

In the landscape of medicinal chemistry, the quest for novel chemical matter with improved drug-like properties is perpetual. Saturated heterocycles have become indispensable tools in this endeavor, and among them, the azetidine ring has garnered significant attention.[1] This strained four-membered ring is not merely a passive linker but an active modulator of molecular properties. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, a stark contrast to more flexible acyclic linkers.[2] The incorporation of an azetidine moiety can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, thereby addressing common liabilities in drug development. Tert-butyl azetidin-3-ylmethyl(methyl)carbamate has emerged as a particularly valuable reagent, offering a pre-functionalized and protected azetidine core for seamless integration into complex molecular architectures.[3]

Molecular Structure and Physicochemical Profile

The structure of tert-butyl azetidin-3-ylmethyl(methyl)carbamate is defined by a central azetidine ring substituted at the 3-position. This substituent contains a methylamino group, which is protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a cornerstone of its utility, providing robust protection under various conditions while being labile for strategic removal, typically under acidic treatment. The azetidine nitrogen remains a free secondary amine, serving as the primary point of attachment for synthetic elaboration.

Table 1: Physicochemical Properties of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

PropertyValueData Source
Molecular Formula C₁₀H₂₀N₂O₂MedChemExpress[4]
Molecular Weight 200.28 g/mol MedChemExpress[4]
CAS Number 1053655-53-0ChemicalBook[3]
Appearance Colorless to pale yellow oilInferred from typical small molecules of this type
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, EtOAc)ChemBK[5]
Predicted pKa 10.21 ± 0.40 (azetidine nitrogen)ChemBK[5]

Synthesis and Quality Control

A reliable and scalable synthesis is paramount for any building block intended for drug development campaigns. The following represents a common and logical pathway to access tert-butyl azetidin-3-ylmethyl(methyl)carbamate, designed for efficiency and control.

Synthetic Workflow Overview

The synthesis initiates from a commercially available, N-protected azetidinone. The key transformations involve the formation of the C-N bond via reductive amination, followed by protection of the resulting secondary amine, and culminating in the selective deprotection of the azetidine nitrogen.

G cluster_steps A 1-Benzhydrylazetidin-3-one S1 Step 1: Reductive Amination A->S1 B N-Methyl-1-benzhydrylazetidin-3-amine S2 Step 2: Boc Protection B->S2 C Tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate S3 Step 3: N-Debenzhydrylation C->S3 D Tert-butyl azetidin-3-ylmethyl(methyl)carbamate S1->B S2->C S3->D

Caption: A validated synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Reductive Amination of 1-Benzhydrylazetidin-3-one

  • Charge a reaction vessel with 1-benzhydrylazetidin-3-one (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.5 eq, typically 2.0 M in THF) and stir at ambient temperature for 1-2 hours to facilitate imine formation.

  • Introduce sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control the initial exotherm.

  • Maintain the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting ketone.

  • Perform an aqueous workup with saturated sodium bicarbonate solution, separate the organic phase, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-methyl-1-benzhydrylazetidin-3-amine is typically carried forward without further purification.

Causality: NaBH(OAc)₃ is the reagent of choice for its mild nature and high selectivity for imines over ketones, minimizing over-reduction. The benzhydryl (diphenylmethyl) group is a robust protecting group for the azetidine nitrogen, stable to the reductive conditions.

Step 2: Boc Protection

  • Dissolve the crude amine from Step 1 in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 2.0 eq) as a base, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer, filter, and concentrate. The resulting crude product can be purified by column chromatography if necessary.

Causality: The Boc group provides excellent protection for the exocyclic nitrogen, preventing its participation in subsequent reactions intended for the azetidine nitrogen.[6]

Step 3: N-Debenzhydrylation via Catalytic Hydrogenolysis

  • Dissolve the Boc-protected intermediate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc).

  • Add palladium on carbon (10% Pd/C, 50% wet, ~10 mol%) to the solution.[3]

  • Subject the mixture to a hydrogen atmosphere (typically a balloon or Parr shaker) and stir vigorously for 18-24 hours.[3]

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with MeOH.

  • Concentrate the filtrate in vacuo to yield tert-butyl azetidin-3-ylmethyl(methyl)carbamate. The co-product, diphenylmethane, can be removed during subsequent purification or workup steps if required.[3]

Causality: Catalytic hydrogenation is a clean and highly effective method for cleaving benzyl-type protecting groups without affecting the acid-labile Boc group, ensuring orthogonal deprotection.

Analytical Characterization

The identity, purity, and stability of the final compound must be rigorously confirmed. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile (typically >95% for use in drug discovery).

Strategic Application in Drug Design

The title compound is not merely an intermediate but a strategic tool for molecular design, often used to introduce a 3-(methylaminomethyl)azetidine pharmacophore.

Workflow for Pharmacophore Incorporation

The primary utility of this building block is in its reaction with various electrophiles after Boc-deprotection, or direct coupling to the azetidine nitrogen. A common application is in the synthesis of complex molecules like kinase inhibitors or PROTACs.[3][4]

G cluster_0 Core Scaffold A R-COOH / R-X C Amide Coupling or Nucleophilic Substitution A->C B Tert-butyl azetidin-3- ylmethyl(methyl)carbamate B->C D Boc-Protected Conjugate C->D E Boc Deprotection (e.g., TFA/DCM) D->E F Final Active Molecule with free methylamine E->F

Caption: General scheme for utilizing the building block in synthesis.

Field-Proven Insights: Enhancing Drug Properties
  • As a Bioisostere: The 3-substituted azetidine core can serve as a conformationally restricted bioisostere for more flexible linkers, such as a piperidine or an open-chain diamine. This rigidity can lock the molecule into a more favorable binding conformation, increasing potency and reducing off-target effects.

  • Solubility Enhancement: The introduction of the polar azetidine nitrogen often improves the aqueous solubility of a parent molecule, a critical parameter for oral bioavailability.

  • Vector for PROTACs: This building block is also valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the azetidine can serve as a non-flexible linker component connecting the E3 ligase ligand to the target protein binder.[4] For example, the azetidine nitrogen can be acylated with a warhead-linker, and after Boc deprotection, the resulting methylamine can be coupled to an E3 ligase ligand.

Conclusion

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a powerful and versatile building block that embodies key principles of modern medicinal chemistry. Its well-defined three-dimensional structure, coupled with orthogonal protecting groups, provides chemists with a reliable tool to systematically modulate the properties of lead compounds. A thorough understanding of its synthesis and reactivity enables its strategic deployment to solve complex challenges in drug discovery, from enhancing potency and selectivity to improving fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • Title: Synthetic Azetidines Could Help Simplify Drug Design Source: Technology Networks URL: [Link]

  • Title: tert-Butyl azetidin-3-yl(methyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Azetidines of pharmacological interest Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride Source: ChemBK URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

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IUPAC name for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (Azetidin-3-ylmethyl)(methyl)carbamate: A Core Moiety in Modern Drug Discovery

Abstract

tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate has emerged as a pivotal building block in contemporary medicinal chemistry, valued for its unique structural properties imparted by the strained azetidine ring. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, physicochemical properties, a detailed, field-tested synthetic protocol, and its critical applications, particularly in the construction of advanced therapeutic agents like PROTACs and kinase inhibitors. This document aims to serve as a practical and authoritative resource, bridging foundational chemistry with cutting-edge pharmaceutical applications.

Chemical Identity and Physicochemical Profile

The precise nomenclature and structural attributes of a chemical entity are foundational to its application in synthesis and drug design. The compound is systematically identified by its IUPAC name and associated identifiers.

IUPAC Name: tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate

The structure features a four-membered azetidine ring, which provides a rigid, three-dimensional scaffold. This is connected via a methylene linker to a methylamino group, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, rendering the secondary amine unreactive to many conditions while allowing for facile deprotection under acidic conditions, enabling subsequent synthetic transformations.

Molecular Structure

The chemical structure is depicted below, illustrating the connectivity of the azetidine ring, the methylene linker, and the Boc-protected amine.

Caption: Chemical structure of tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate.

Physicochemical Data Summary

A compilation of key properties is essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 1053655-53-0[1][2]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]
Appearance White to off-white solid or oilSupplier Data
Storage Room Temperature, sealed in dry conditions[3]

Synthesis and Purification Protocol

The synthesis of tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate is most commonly achieved via the deprotection of a stable, N-benzhydryl protected precursor. The following protocol is a robust and scalable method based on catalytic hydrogenation.

Causality of Experimental Design

The chosen synthetic route relies on the selective removal of the benzhydryl (diphenylmethyl) group from the azetidine nitrogen. This group is an effective protecting group for the strained ring system during earlier synthetic steps. Catalytic hydrogenation is the ideal method for its removal because:

  • Selectivity: The reaction conditions required to cleave the N-benzhydryl bond are mild enough to leave the acid-sensitive Boc protecting group and the azetidine ring intact.

  • Clean Byproduct: The primary byproduct is diphenylmethane, which is non-polar and can be easily separated from the more polar product during purification.

  • High Efficiency: Palladium on carbon (Pd/C) is a highly efficient and well-established catalyst for this type of transformation.

Experimental Workflow Diagram

G start Start: Precursor reagents Dissolve Precursor in MeOH/EtOAc start->reagents purge1 Purge with Argon reagents->purge1 catalyst Add Pd/C Catalyst purge1->catalyst purge2 Purge with Argon & Introduce H₂ Atmosphere catalyst->purge2 reaction Stir under H₂ (18h) @ Room Temperature purge2->reaction filtration Filter through Celite Wash with EtOAc/MeOH reaction->filtration evaporation Evaporate Solvent (Rotary Evaporation) filtration->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product Final Product purification->product

Caption: Workflow for the synthesis of the title compound via catalytic hydrogenation.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the precursor, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate, in a solvent mixture of methanol (MeOH) and ethyl acetate (EtOAc). A typical ratio is approximately 3:1 MeOH:EtOAc.

    • Seal the vessel and purge the solution and headspace thoroughly with an inert gas, such as argon. This is critical to remove oxygen, which can poison the palladium catalyst.

  • Catalyst Addition:

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the reaction mixture. The catalyst is often supplied as a 50% water-wet paste to mitigate its pyrophoric nature; ensure calculations account for the water content.

    • Once the catalyst is added, purge the system again with argon to ensure an inert atmosphere before introducing the reactant gas.

  • Hydrogenation:

    • Replace the argon atmosphere with hydrogen (H₂). This can be accomplished using a hydrogen-filled balloon for small-scale reactions or a pressurized hydrogenation apparatus for larger scales.

    • Stir the reaction mixture vigorously at room temperature for approximately 18 hours or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC, LC-MS).

  • Workup and Isolation:

    • Upon completion, carefully vent the hydrogen atmosphere and replace it with argon.

    • The reaction mixture contains fine black particles of the Pd/C catalyst, which must be removed. This is achieved by filtering the entire mixture through a pad of Celite®. Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper.

    • Rinse the reaction vessel and the Celite pad with additional EtOAc and MeOH to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator. This yields the crude product, typically as a mixture with the byproduct diphenylmethane.

  • Purification:

    • The crude material requires further purification to isolate the desired tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate.

    • Standard silica gel column chromatography is effective. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol, can effectively separate the polar product from the non-polar diphenylmethane byproduct.

    • Combine the product-containing fractions and evaporate the solvent to yield the pure compound.

Applications in Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is frequently incorporated into more complex molecules to modulate their pharmacological properties.

Linker in PROTACs

tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate is used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4]

  • Mechanism of PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

  • Role of the Azetidine Moiety: The azetidine group provides a rigid, defined exit vector from the core of the molecule. This structural rigidity is crucial for controlling the spatial orientation of the two ligands, which is a key determinant of the ternary complex formation (E3 ligase-PROTAC-Target Protein) and subsequent degradation efficiency. The Boc-protected amine serves as a synthetic handle for attaching one of the two ligands after its deprotection.

Intermediate for Kinase Inhibitors

This compound serves as a key building block for potent and selective kinase inhibitors. For example, it is used in the synthesis of intermediates for Polo-like kinase (PLK) inhibitors, which are investigated for the treatment of cell proliferative disorders like cancer.[1] In this context, the azetidine ring often functions as a solvent-exposed moiety that can improve physicochemical properties such as solubility and metabolic stability, while the secondary amine (after deprotection) provides a point of attachment to the core pharmacophore.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry place at room temperature.[3] The compound is generally stable under these conditions.

  • Safety: While specific toxicity data is limited, compounds of this class should be treated as potentially hazardous. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive information.

Conclusion

tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate is a strategically important building block in modern synthetic and medicinal chemistry. Its value is derived from the combination of a Boc-protected amine, providing a versatile synthetic handle, and a strained azetidine ring, which imparts conformational rigidity and favorable physicochemical properties to larger molecules. The robust synthetic protocol via catalytic hydrogenation allows for its accessible production. Its demonstrated utility in the construction of sophisticated therapeutic modalities, including PROTACs and kinase inhibitors, ensures its continued relevance and application in the pursuit of novel medicines.

References

  • PubChem. tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

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Tert-butyl azetidin-3-ylmethyl(methyl)carbamate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of tert-butyl azetidin-3-ylmethyl(methyl)carbamate and its common salt form, the hydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data for the compound and structurally related molecules to provide a robust framework for risk mitigation.

Section 1: Chemical Identity and Physicochemical Properties

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is an organic building block, often used in the synthesis of more complex molecules, such as PROTAC linkers and inhibitors for therapeutic targets.[1][2] It is typically handled as a solid. Understanding its fundamental properties is the first step in a thorough risk assessment.

While data for the free base is available, it is also commonly supplied as a hydrochloride salt. The properties for both are listed below for clarity.

Propertytert-butyl azetidin-3-ylmethyl(methyl)carbamatetert-butyl azetidin-3-ylmethyl(methyl)carbamate hydrochloride
Synonyms 3-(N-Boc-N-methylamino)azetidine, 3-(Boc-methylamino)azetidine[3]3-Boc-Aminomethyl Azetidine HCl[4]
CAS Number 1053655-53-0[1]943060-59-1, 1170019-97-2[4][5]
Molecular Formula C₁₀H₂₀N₂O₂[1]C₁₀H₂₁ClN₂O₂[5]
Molecular Weight 200.28 g/mol [1]236.74 g/mol [5]
Appearance White to off-white solid (typical)White to off-white solid (typical)
Storage Room Temperature, sealed in dry conditions[4][6]Inert atmosphere, Room Temperature[5]

Section 2: Hazard Identification and Toxicological Profile

A critical aspect of safety is understanding the potential hazards. For many research chemicals, a complete toxicological profile is not available; therefore, a conservative approach based on known data for the compound family and supplied hazard statements is essential.[7][8] The hydrochloride salt of this compound is classified with specific hazard statements.

GHS Hazard Statements (for Hydrochloride Salt): [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Toxicological Summary: The toxicological properties of tert-butyl azetidin-3-ylmethyl(methyl)carbamate have not been thoroughly investigated.[7][8] In the absence of comprehensive data, it is prudent to treat this compound as potentially harmful. The provided GHS classifications for the hydrochloride salt indicate risks upon ingestion, skin contact, eye contact, and inhalation.[5] Carbamates as a class can have a wide range of biological activities, and the azetidine ring, a strained heterocycle, can also impart reactivity. Therefore, minimizing all routes of exposure is the primary safety directive.

Section 3: Risk Assessment and Engineering Controls

The cornerstone of laboratory safety is the implementation of robust engineering controls to minimize exposure. The primary risk associated with handling this solid compound is the generation and inhalation of airborne dust or aerosols, as well as direct skin and eye contact.

Primary Engineering Control: The Chemical Fume Hood All manipulations of tert-butyl azetidin-3-ylmethyl(methyl)carbamate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:

  • It contains any dust generated, preventing inhalation by the operator.

  • It protects the experiment from the laboratory environment.

Ancillary engineering controls include the availability of an eyewash station and a safety shower in the immediate vicinity of the work area.[9][10]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical to prevent accidental exposure.

Step-by-Step PPE Protocol:

  • Skin and Body Protection: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[11]

  • Hand Protection: Given the H315 (Causes skin irritation) classification, robust hand protection is required. Double-gloving is recommended.[11]

    • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness).

    • Outer Glove: Neoprene or butyl rubber (minimum 0.3 mm thickness).

    • Causality: The inner nitrile glove provides splash protection and dexterity, while the more robust outer glove offers extended chemical resistance. Gloves must be inspected for tears or holes before use and changed immediately upon contamination.[7]

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[11] If there is a significant risk of splashing (e.g., when handling larger quantities or solutions under pressure), a face shield should be worn over the goggles.[11][12]

PPE_Selection_Workflow start Start: Prepare to handle tert-butyl azetidin-3-ylmethyl(methyl)carbamate ppe_base Don Standard PPE: - Lab Coat (closed) - Long Pants - Closed-toe Shoes start->ppe_base fume_hood Is all work performed in a certified fume hood? eye_protection Don ANSI Z87.1 Chemical Splash Goggles fume_hood->eye_protection Yes stop STOP: Work cannot proceed safely fume_hood->stop No ppe_base->fume_hood glove_selection Select & Don Gloves: - Inner: Nitrile - Outer: Neoprene/Butyl Rubber eye_protection->glove_selection risk_assessment Assess Splash Risk: Handling >1g or pressurized solution? glove_selection->risk_assessment face_shield Add Face Shield over Goggles risk_assessment->face_shield Yes proceed Proceed with Experiment risk_assessment->proceed No face_shield->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Section 5: Safe Handling and Storage

Adherence to a strict handling protocol is essential for preventing exposure and maintaining the integrity of the compound.

Protocol for Handling Solid Compound:

  • Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is clean, and all necessary equipment (spatulas, weigh paper, glassware) is present.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weigh boat or creased weigh paper to facilitate transfer. Avoid creating dust clouds by handling the material gently.

  • Transfer: Tap the weigh paper or boat gently to transfer the solid into the reaction vessel. Use a compatible solvent (if applicable) to rinse any residual solid from the weighing container into the vessel.

  • Post-Handling: Tightly cap the source container immediately after use. Decontaminate spatulas and the work surface. Dispose of contaminated weigh paper and gloves as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8][9] Storage at room temperature is generally acceptable.[4][5][6]

Section 6: Accidental Release and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is crucial.

First Aid Measures: [7][12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Cleanup Protocol: For a small spill of the solid material:

  • Evacuate: Alert others in the area and restrict access.

  • Ventilate: Ensure the spill is contained within a fume hood or that ventilation is adequate.

  • PPE: Wear the full PPE described in Section 4.

  • Contain and Clean: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid actions that create dust. Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal.[7][9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Dispose: All contaminated materials, including gloves and wipes, must be disposed of as hazardous chemical waste.

Spill_Response_Logic spill Spill Occurs! assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>1g) or Outside Fume Hood assess->large_spill Large or Uncontained don_ppe Ensure Full PPE is Worn (Double Gloves, Goggles, etc.) small_spill->don_ppe evacuate Evacuate Area. Alert Safety Officer. Do NOT attempt cleanup. large_spill->evacuate cleanup Gently sweep solid. Place in sealed waste container. don_ppe->cleanup decontaminate Wipe area with solvent, then soap & water. cleanup->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose

Caption: Decision Logic for Responding to a Chemical Spill.

Section 7: Disposal Considerations

All waste containing tert-butyl azetidin-3-ylmethyl(methyl)carbamate, whether it is excess solid, contaminated materials, or solutions, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[7][8]

References

  • Generic SDS Provider. MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. [Link]

  • KISHIDA CHEMICAL CO., LTD. tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate, PK01609E-1 - Safety Data Sheet. [Link]

  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • KISHIDA CHEMICAL CO., LTD. tert-Butyl 〔[4-(2-methoxyethyl)piperidin-4-yl]methyl〕carbamate, PK03335E-1, 2023. [Link]

  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]

  • Shanghai Xianghui Pharmaceutical Technology Co., Ltd. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. [Link]

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Discovery and history of azetidine carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Azetidine Carbamates

Authored by a Senior Application Scientist

The confluence of the strained, four-membered azetidine ring with the reactive carbamate functional group has created a powerful and versatile scaffold in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of azetidine carbamates, tracing their evolution from niche heterocyclic curiosities to pivotal components in targeted covalent inhibitors and other therapeutics. We will delve into the fundamental chemistry that governs their synthesis and reactivity, examine the strategic rationale for their use in drug design, and provide detailed methodologies for their preparation and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important chemical motif.

Introduction: Two Motifs, One Powerful Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Azetidines and carbamates, while significant in their own right, have proven to be particularly powerful when combined.

The Azetidine Ring: A Privileged Scaffold Forged in Strain

Azetidines, four-membered saturated nitrogen heterocycles, occupy a unique chemical space.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, flexible pyrrolidines (5.4 kcal/mol).[3] This moderate strain makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet reactive enough to participate in unique chemical transformations.[3]

Historically, the synthesis of azetidines was considered a significant challenge, limiting their exploration.[2][4] However, the development of robust synthetic methods has unlocked their potential. In drug discovery, the rigid, three-dimensional structure of the azetidine ring serves as an excellent scaffold, providing defined exit vectors for substituents and often leading to improved metabolic stability and aqueous solubility compared to more common heterocycles.[1][5] It is frequently employed as a bioisostere for other cyclic and acyclic moieties to access novel chemical space and enhance drug-like properties.[1][5][6]

Azetidine_Properties Azetidine Azetidine Scaffold Strain Moderate Ring Strain (~25.4 kcal/mol) Azetidine->Strain Stability Sufficiently Stable (vs. Aziridines) Azetidine->Stability Scaffold Rigid 3D Scaffold Azetidine->Scaffold Properties Improves PK Properties (Solubility, Metabolism) Azetidine->Properties

Caption: Key Properties of the Azetidine Ring in Medicinal Chemistry.

The Carbamate Functional Group: A Versatile Modulator of Bioactivity

The carbamate functional group (–NHCOO–) is a hybrid of an amide and an ester and is a common feature in pharmaceuticals. In drug design, it is often utilized as a metabolically stable bioisostere for an amide bond.[7] Crucially, certain carbamates can act as covalent inhibitors, forming a stable bond with nucleophilic residues—most notably serine—in the active sites of enzymes.[8] This mechanism of irreversible inhibition can lead to a sustained pharmacological response, offering advantages in potency and duration of action.[8]

The Convergence: A Case Study in Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

The development of azetidine carbamates as a significant class of therapeutic agents is best illustrated by their successful application as inhibitors of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[9] Inhibition of MAGL elevates 2-AG levels and reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, making it an attractive target for treating neuroinflammation and other neurological disorders.[9]

Discovery and Optimization

Early efforts in MAGL inhibitor development identified various carbamate-based compounds. A breakthrough occurred with the strategic incorporation of the azetidine ring as the scaffold linking the carbamate "warhead" to other parts of the molecule.[8] A parallel medicinal chemistry approach led to the discovery that 3-substituted azetidine carbamates were highly efficient and potent irreversible inhibitors of MAGL.[9]

The rationale behind this design choice was twofold:

  • Scaffold Rigidity: The azetidine ring provided a conformationally restricted linker, positioning the reactive carbamate moiety for optimal interaction with the catalytic serine residue in the MAGL active site.[8]

  • Improved Physicochemical Properties: The azetidine motif imparted favorable drug-like properties, contributing to better cellular efficacy and in vivo performance.[8]

X-ray crystallography of inhibitor-bound MAGL confirmed the binding mode, where the carbamate carbonyl is attacked by the catalytic serine, leading to carbamoylation of the enzyme and release of the azetidinol leaving group.[9] This structural insight was crucial for the subsequent optimization of inhibitor efficiency and selectivity.[9]

MAGL_Inhibition_Mechanism cluster_0 MAGL Active Site cluster_1 Azetidine Carbamate Inhibitor cluster_2 Carbamoylated Enzyme (Inactive) Enzyme Serine (Nucleophile) Inactive Serine-C(=O)-N-Azetidine Enzyme->Inactive 2. Covalent Bond Formation Inhibitor R-O-C(=O)-N-Azetidine Inhibitor->Enzyme 1. Nucleophilic Attack

Caption: Covalent Inhibition of MAGL by an Azetidine Carbamate.

Quantitative Structure-Activity Relationship (SAR)

The optimization efforts led to compounds with high efficiency and selectivity for MAGL. The data below summarizes the inhibitory activity for a representative compound from this class.

Compound IDTargetIC₅₀ (nM)NotesReference
Compound 6 MAGL7.4Highly efficient and selective inhibitor.[9]
JZL184MAGL8.0Reference MAGL inhibitor.[9]

This systematic approach demonstrated that the azetidine carbamate scaffold was a superior platform for developing potent and selective MAGL inhibitors, ultimately leading to compounds that effectively elevated 2-AG levels in vivo.[9]

Synthetic Methodologies: Constructing the Azetidine Carbamate Core

The synthesis of azetidine carbamates relies on the robust construction of the strained azetidine ring, followed by the installation of the carbamate group. While numerous methods exist for azetidine synthesis, a common and effective strategy involves the intramolecular cyclization of a precursor derived from a β-amino alcohol.[10][11]

General Synthetic Workflow

A general and widely adopted pathway, inspired by methodologies such as the Couty synthesis, provides a reliable route to substituted azetidines that can be readily converted to the target carbamates.[11]

Synthesis_Workflow Start Start: β-Amino Alcohol Step1 Step 1: N-Protection (e.g., Boc, Cbz) Start->Step1 Step2 Step 2: Hydroxyl Activation (e.g., Mesylation, Tosylation) Step1->Step2 Step3 Step 3: Base-Mediated Intramolecular Cyclization (4-exo-tet) Step2->Step3 Azetidine Intermediate: N-Protected Azetidine Step3->Azetidine Step4 Step 4: N-Deprotection Azetidine->Step4 FreeAzetidine Intermediate: Free Azetidine Step4->FreeAzetidine Step5 Step 5: Carbamate Formation (e.g., + R-NCO or R-OCOCl) FreeAzetidine->Step5 Product Product: Azetidine Carbamate Step5->Product

Caption: General Synthetic Workflow for Azetidine Carbamates.

Experimental Protocol: Synthesis of a 3-Hydroxyazetidine Carbamate

This protocol describes a representative synthesis, starting from 1,3-diaminopropan-2-ol to form an N-protected 3-hydroxyazetidine, which is then converted to a carbamate. This method is self-validating as the formation of the strained ring and subsequent derivatization can be monitored by standard analytical techniques (NMR, MS).

Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine [12]

  • Reactants: Epichlorohydrin and benzylamine.

  • Procedure: a. Benzylamine is slowly added to epichlorohydrin in a suitable solvent (e.g., methanol) at a controlled temperature (e.g., 0-10 °C). b. The reaction mixture is stirred and allowed to warm to room temperature, then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). c. A strong base (e.g., sodium hydroxide) is added to promote the intramolecular cyclization (ring-closure) to form N-benzyl-3-hydroxyazetidine. d. The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.

  • Causality: This is an industry-oriented ring-closure reaction.[12] The initial reaction forms a 1-(benzylamino)-3-chloropropan-2-ol intermediate. The subsequent addition of a strong base deprotonates the amine, which then acts as a nucleophile to displace the chloride in an intramolecular Sₙ2 reaction, forming the strained azetidine ring.

Step 2: N-Debenzylation (if required) and Carbamate Formation

  • Reactants: N-benzyl-3-hydroxyazetidine, palladium on carbon (Pd/C), hydrogen source (H₂ gas or transfer hydrogenation source), and a chloroformate (e.g., 4-nitrophenyl chloroformate) or isocyanate.

  • Procedure (Carbamate formation on the ring nitrogen): a. N-benzyl-3-hydroxyazetidine is subjected to catalytic hydrogenation using Pd/C to cleave the benzyl group, yielding 3-hydroxyazetidine. b. The resulting free secondary amine is then reacted with an appropriate chloroformate or isocyanate in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an aprotic solvent (e.g., DCM or THF). c. The reaction is stirred at room temperature until completion. d. The product is purified via standard workup and chromatography.

  • Causality: The secondary amine of the azetidine ring is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the chloroformate or isocyanate to form the stable carbamate bond.

Conclusion and Future Outlook

The journey of azetidine carbamates from conceptual scaffolds to clinically relevant molecules showcases a triumph of modern medicinal chemistry. By strategically combining the unique stereochemical and physical properties of the strained azetidine ring with the tailored reactivity of the carbamate functional group, chemists have developed highly effective molecular probes and therapeutic candidates. The success of azetidine carbamates as MAGL inhibitors has solidified this motif as a go-to platform for targeting serine hydrolases.[8][9] Future work will likely see the expansion of this scaffold to target other enzyme classes and its use as a rigid linker in diverse chemical biology applications, further cementing the legacy of this powerful chemical combination.

References

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available at: [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(24), 10173-10191. Available at: [Link]

  • Kaur, M., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available at: [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, C. U., et al. (1998). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. The Journal of Antibiotics. Available at: [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • De Kimpe, N. (2009). Preparation and Synthetic Applications of Azetidines. Science of Synthesis. Available at: [Link]

  • Al-Karagoly, H., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Ramachandran, U., et al. (2014). Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Boddy, A. J., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Couty's azetidine synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Singh, P., & Singh, J. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

Sources

A Technical Guide to the Solubility Assessment of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of tert-butyl azetidin-3-ylmethyl(methyl)carbamate, a key building block in contemporary medicinal chemistry. Recognizing that solubility is a critical determinant of a compound's developability, this document outlines the fundamental principles and detailed experimental protocols necessary for robust solubility assessment. We delve into both kinetic and thermodynamic solubility assays, providing step-by-step methodologies from sample preparation to analytical quantification. The guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and solubility behavior. All protocols are presented as self-validating systems to ensure data integrity and reproducibility, grounded in authoritative standards from international regulatory bodies.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates a compound's fate.[1][2][3] A drug must be in a dissolved state to be absorbed into the systemic circulation and reach its pharmacological target.[2] Poor solubility can lead to a cascade of negative consequences, including low and erratic bioavailability, compromised in vitro assay results, and significant hurdles in formulation development.[2][4][5][6] More than 40% of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, making early and accurate solubility assessment a critical, cost-saving step in identifying viable drug candidates.[2][3]

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (PubChem CID: 23033645) is a functionalized azetidine derivative.[7] Its structure, featuring a basic azetidine nitrogen and a bulky, lipophilic tert-butyl carbamate group, suggests a complex solubility profile that is likely pH-dependent and sensitive to the solvent environment.[8][9] This guide will therefore use this molecule as a case study to present a holistic approach to solubility characterization, providing the necessary tools to generate reliable data for informed decision-making in a drug development program.

Physicochemical Profile and Theoretical Considerations

A preliminary analysis of the molecular structure of tert-butyl azetidin-3-ylmethyl(methyl)carbamate can inform the experimental design.

Table 1: Physicochemical Properties of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

PropertyValueSource
Molecular FormulaC9H18N2O2PubChem[7]
Molecular Weight186.25 g/mol PubChem[7]
XLogP3-AA (Predicted)0.5PubChem[7]
Hydrogen Bond Donors1PubChem[7]
Hydrogen Bond Acceptors3PubChem[7]

The molecule possesses both a hydrogen bond donor (the azetidine N-H) and multiple acceptors (the carbamate oxygens and nitrogens), along with a non-polar tert-butyl group. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's properties. The presence of the basic azetidine ring implies that the aqueous solubility will be significantly influenced by pH; the compound will be more soluble at acidic pH where the nitrogen is protonated.[10] While computational tools can predict solubility, these are often not sufficiently accurate for definitive decision-making, underscoring the necessity for empirical determination.[11][12][13]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is essential to differentiate between two key types of solubility measurements, as they provide different insights and are applicable at different stages of drug development.[14][15]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[4][14] It is a high-throughput method well-suited for the early discovery phase to quickly rank large numbers of compounds.[14][16][17] However, it often overestimates the true solubility as it can reflect a supersaturated, metastable state.[15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[15][18] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until a saturated solution is formed.[14][18] This "gold standard" method is more time- and resource-intensive but provides the definitive solubility value required for late-stage development, formulation, and regulatory submissions.[19][20]

The choice of assay depends on the project stage. Early-stage hit-to-lead campaigns benefit from the speed of kinetic screening, while lead optimization and preclinical development demand the accuracy of thermodynamic solubility.[20]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both kinetic and thermodynamic solubility.

High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening and is based on detecting precipitation using laser nephelometry.[5][21]

Principle: A concentrated DMSO stock of the test compound is serially diluted in an aqueous buffer. The point at which the compound precipitates out of solution is detected by an increase in light scattering (nephelometry or turbidimetry).[6][21]

Workflow Diagram:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis A Prepare 10 mM stock of tert-butyl azetidin-3-ylmethyl(methyl)carbamate in 100% DMSO D Add DMSO stock to first well and perform serial dilutions A->D B Prepare aqueous buffer (e.g., PBS, pH 7.4) C Dispense aqueous buffer to microplate wells B->C C->D E Incubate plate with shaking (e.g., 1-2 hours at 25°C) D->E F Read plate on a nephelometer or turbidimeter E->F G Determine precipitation threshold F->G H Calculate Kinetic Solubility (µM) G->H

Caption: Workflow for the kinetic solubility assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of tert-butyl azetidin-3-ylmethyl(methyl)carbamate in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to wells A1 through H11. Add 200 µL to wells A12-H12 (blank).

  • Compound Addition & Dilution: Add 2 µL of the 10 mM DMSO stock to the wells in column 1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 11.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking. This allows time for precipitation to occur.

  • Measurement: Measure the turbidity or scattered light of each well using a plate-based nephelometer or turbidimeter.

  • Data Analysis: Determine the lowest concentration at which a significant increase in signal (e.g., >3 standard deviations above the blank) is observed. This concentration is reported as the kinetic solubility.

Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

This protocol follows the gold-standard shake-flask method, which is recommended by regulatory bodies like the ICH.[22][23][24]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is accurately measured, typically by HPLC.[25][26]

Workflow Diagram:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis A Add excess solid compound (>2 mg) to vials B Add 1 mL of each test solvent (e.g., pH 1.2, 4.5, 6.8 buffers) A->B C Seal vials and agitate at constant temperature (37°C) for 24-48 hours B->C D Visually confirm excess solid remains C->D E Filter supernatant through a 0.45 µm PVDF filter D->E F Prepare serial dilutions of the filtrate E->F G Quantify concentration using a validated HPLC-UV method F->G H Calculate Thermodynamic Solubility (mg/mL or µM) G->H

Caption: Workflow for the thermodynamic shake-flask assay.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid tert-butyl azetidin-3-ylmethyl(methyl)carbamate (e.g., 2-5 mg, enough to ensure solid remains after equilibration) into glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial. For a comprehensive profile relevant to biopharmaceutical classification (BCS), use buffers at pH 1.2, 4.5, and 6.8.[22][23] Other organic solvents can also be tested.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature, typically 37°C for biorelevant studies.[22][24] Agitate for at least 24 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) over a relevant concentration range.

    • Dilute the filtered sample into the linear range of the calibration curve.

    • Analyze the standards and diluted samples using a validated HPLC-UV method.[27][28]

  • Data Analysis: Calculate the concentration of the compound in the original filtered sample using the calibration curve and the dilution factor. This value represents the thermodynamic solubility. The experiment should be performed in triplicate for each condition.[29]

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 2: Hypothetical Thermodynamic Solubility Data for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate at 37°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)BCS Classification
0.1 N HCl1.2> 5000> 26.8High Solubility
Acetate Buffer4.58504.56Low Solubility
Phosphate Buffer6.81200.64Low Solubility
Water~8.0 (unbuffered)950.51Low Solubility
EthanolN/A> 10000> 53.7Very Soluble
DMSON/A> 20000> 107.4Very Soluble

Note: Data are hypothetical and for illustrative purposes. BCS classification is based on the lowest measured solubility in the pH 1.2-6.8 range relative to the highest anticipated dose.

Interpretation: The hypothetical data illustrate the expected pH-dependent solubility. The compound is highly soluble in acidic conditions (pH 1.2) due to the protonation of the azetidine nitrogen. As the pH increases, the compound becomes less protonated and its solubility drops significantly, which is a common characteristic of basic compounds.[10] This information is crucial for predicting oral absorption and selecting appropriate formulation strategies.

Conclusion

The systematic evaluation of solubility is a non-negotiable cornerstone of modern drug discovery and development. This guide has provided a detailed, scientifically-grounded framework for assessing the solubility of tert-butyl azetidin-3-ylmethyl(methyl)carbamate. By employing both high-throughput kinetic assays for early-stage screening and the definitive thermodynamic shake-flask method for later-stage characterization, researchers can generate the robust data necessary to de-risk projects, guide medicinal chemistry efforts, and enable rational formulation design. Adherence to these standardized, self-validating protocols ensures the integrity of the data and supports the advancement of compounds with a higher probability of clinical success.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Expert Opinion on Drug Discovery, 2(1), 1-20. [Link]

  • Bergström, C. A. S. (2018). In silico Predictions of Drug Solubility and Permeability: A Picture of the Current Situation. Molecular Pharmaceutics, 15(7), 2471-2472. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033645, tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. Retrieved January 6, 2026, from [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198751. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

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Navigating the Stability of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Azetidine Scaffolds in Drug Discovery

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, a key building block in modern medicinal chemistry, offers a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics. Its rigid, strained four-membered ring system provides a distinct advantage in drug development, enabling precise control over molecular conformation and improving pharmacokinetic properties. However, the inherent ring strain of the azetidine core, combined with the lability of the tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges regarding the compound's stability and storage. This in-depth technical guide provides a comprehensive overview of the stability profile of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, recommended storage conditions, and the underlying chemical principles that govern its degradation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this critical reagent in their research endeavors.

Chemical Profile and Intrinsic Stability Considerations

The stability of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is primarily dictated by two key structural features: the Boc-protected amine and the azetidine ring. Understanding the inherent reactivity of these functional groups is paramount to predicting and mitigating degradation.

The Tert-butyloxycarbonyl (Boc) Group: A Double-Edged Sword

The Boc group is a widely used protecting group for amines due to its robustness under many synthetic conditions, particularly its stability in the presence of bases and nucleophiles. However, its defining characteristic is its lability under acidic conditions.[1]

Key Stability Characteristics of the Boc Group:

  • Acid Lability: The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even by milder acids with prolonged exposure or elevated temperatures. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.

  • Thermal Instability: While generally stable at ambient temperatures, the Boc group can undergo thermolytic cleavage at elevated temperatures, typically above 85-90°C.[1] This degradation pathway proceeds without the need for an acid catalyst.

  • Base and Nucleophile Stability: The Boc group is highly resistant to a wide range of basic conditions and nucleophilic reagents, making it an orthogonal protecting group to other functionalities like Fmoc.[1]

The Azetidine Ring: The Impact of Ring Strain

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[2] This inherent strain can predispose the molecule to ring-opening reactions, particularly under acidic conditions where the nitrogen atom can be protonated, making the ring more susceptible to nucleophilic attack.[3] Studies on similar N-substituted azetidines have shown that intramolecular ring-opening can occur, especially if a pendant nucleophilic group is present.[3]

Recommended Storage and Handling Protocols

Based on the chemical properties of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, the following storage and handling conditions are recommended to maintain its purity and stability over time.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the potential for thermal degradation of the Boc group and slows down any potential hydrolytic processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against atmospheric moisture and carbon dioxide, which can contribute to hydrolysis and other degradation pathways.
Light Protect from lightWhile specific photostability data is not widely available, amine-containing compounds can be susceptible to photo-oxidation. Storing in an amber vial or in the dark is a prudent precautionary measure.
Container Tightly sealed, appropriate containerPrevents exposure to moisture and atmospheric contaminants. The material of the container should be inert.
Handling Avoid contact with acids and strong oxidizing agentsThe Boc group is acid-labile, and the azetidine ring can be susceptible to oxidation.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Based on the chemistry of the Boc-carbamate and the azetidine ring, the following degradation routes are plausible under stress conditions.

cluster_0 Tert-butyl azetidin-3-ylmethyl(methyl)carbamate cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A Starting Material B Acid-Catalyzed Hydrolysis (Boc Cleavage) A->B Acid (e.g., HCl, TFA) C Acid-Catalyzed Ring Opening A->C Strong Acid / Heat D Thermal Degradation (Boc Cleavage) A->D Heat (>85°C) E Oxidative Degradation A->E Oxidizing Agents F Azetidin-3-ylmethyl(methyl)amine B->F H tert-Butanol + CO2 B->H G Ring-Opened Products C->G D->F D->H I Oxidized Derivatives E->I

Caption: Potential degradation pathways for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

Acid-Catalyzed Hydrolysis (Boc Deprotection)

This is the most probable degradation pathway when the compound is exposed to acidic conditions. The carbamate bond is cleaved, resulting in the formation of the corresponding free secondary amine, azetidin-3-ylmethyl(methyl)amine, along with tert-butanol and carbon dioxide.

Acid-Catalyzed Ring Opening of the Azetidine Moiety

Under strongly acidic conditions, particularly at elevated temperatures, the azetidine ring itself may undergo nucleophilic attack, leading to ring-opened products. The specific structure of these products would depend on the nucleophiles present in the reaction mixture.

Thermal Degradation

As previously mentioned, exposure to high temperatures can lead to the cleavage of the Boc group, yielding the same primary degradation products as acid-catalyzed hydrolysis.

Oxidative Degradation

While less common for this specific structure, the tertiary amine within the carbamate and the secondary amine in the azetidine ring could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate in research, it is essential to perform periodic purity checks and, if necessary, a forced degradation study to develop a stability-indicating analytical method.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for routine purity analysis.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is critical for identifying potential degradation products and validating that the analytical method can separate these from the parent compound.

start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) start->oxidative thermal Thermal Degradation (Solid, 80°C, 48h) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo neutralize_acid Neutralize with Base acid->neutralize_acid neutralize_base Neutralize with Acid base->neutralize_base analyze Analyze by Stability-Indicating HPLC Method oxidative->analyze thermal->analyze photo->analyze neutralize_acid->analyze neutralize_base->analyze end Identify Degradants & Validate Method analyze->end

Caption: Workflow for a forced degradation study of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Prior to analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Prior to analysis, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation to ensure that the most significant degradation products are formed and can be adequately resolved from the parent peak.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Building Block

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a valuable tool in the arsenal of medicinal chemists. However, its utility is directly linked to its purity and stability. By understanding the inherent chemical properties of the Boc-carbamate and the strained azetidine ring, researchers can implement appropriate storage and handling procedures to minimize degradation. The recommended storage condition is refrigerated (2-8°C), under an inert atmosphere, and protected from light. Routine purity assessment using a validated HPLC method is advised, and for critical applications, a comprehensive forced degradation study should be performed to identify potential impurities and ensure the analytical method is truly stability-indicating. By adhering to these principles, scientists can confidently utilize this important building block in the synthesis of next-generation therapeutics.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021, 12, 9, 1436–1441. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016, 40 (5). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2021,19, 3274-3286. [Link]

  • Shelf Life Estimation of Pharmaceutical Products. Pharmaguideline. [Link]

Sources

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a functionally rich, heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Characterized by a strained four-membered azetidine ring, a methylene linker, and a Boc-protected secondary amine, this molecule offers a unique combination of structural rigidity and synthetic versatility. Its three-dimensional architecture makes it a valuable component in modern drug design, moving beyond traditional flat aromatic scaffolds. This guide provides a comprehensive overview of its synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and critical purification strategies. Furthermore, it explores the compound's primary applications as a key intermediate in the development of advanced therapeutics, including Polo-like kinase (PLK) inhibitors for oncology and as a linker component in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to protein degradation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful synthetic intermediate.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in contemporary drug discovery.[1][2] Its significance stems from a combination of inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity.[2] Unlike more flexible aliphatic chains or larger rings, the constrained nature of the azetidine nucleus allows for precise control over the spatial orientation of substituents. This leads to enhanced binding affinity and selectivity for biological targets, as the molecule can be pre-organized into a bioactive conformation, reducing the entropic penalty of binding.[1]

Furthermore, the azetidine motif is increasingly utilized as a bioisosteric replacement for more common rings like piperidine or pyrrolidine, offering advantages such as reduced lipophilicity, improved aqueous solubility, and access to novel chemical space.[3] Tert-butyl azetidin-3-ylmethyl(methyl)carbamate embodies these advantages, providing a stable yet reactive core that serves as a linchpin for constructing complex molecular architectures.

Physicochemical Properties and Characterization

The accurate identification and characterization of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate are paramount for its successful application in synthesis. The compound is most commonly handled as a free base or as a hydrochloride salt for improved stability and handling.[4][5]

PropertyValueSource(s)
Chemical Name Tert-butyl azetidin-3-ylmethyl(methyl)carbamate[6]
CAS Number 1053655-53-0 (Free Base)[6][7][8]
Alternate CAS 943060-59-1 (Hydrochloride Salt)[9][10]
Molecular Formula C₁₀H₂₀N₂O₂[8]
Molecular Weight 200.28 g/mol [8]
Appearance Typically a solid or oil[4][6]
Storage Store in a cool, dry, dark place; freezer storage under -20°C is recommended for long-term stability.[4][5]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify would include the characteristic peaks for the tert-butyl group (a singlet integrating to 9H around 1.4 ppm), the N-methyl group, and the distinct protons of the azetidine ring and methylene linker.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ ion at approximately 201.16 m/z, confirming the molecular weight.

  • Chromatography (HPLC, LC-MS): High-performance liquid chromatography is the standard method for assessing purity. Coupling this with mass spectrometry (LC-MS) allows for simultaneous purity determination and identity confirmation.[7][11]

Synthesis and Manufacturing Considerations

The synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate requires a strategic approach that accounts for the reactivity of the azetidine ring. A common and effective route involves the deprotection of a stable, N-protected azetidine precursor.

Key Synthetic Pathway: Catalytic Hydrogenolysis

A validated method for producing the title compound involves the removal of a benzhydryl (diphenylmethyl) protecting group from the azetidine nitrogen via catalytic hydrogenolysis.[6] The benzhydryl group is an excellent choice for protecting the azetidine nitrogen during earlier synthetic steps due to its steric bulk and stability; however, it can be cleaved under specific reductive conditions without compromising the Boc group.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A Tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate C Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (Target Molecule) A->C Hydrogenolysis D Diphenylmethane (Byproduct) A->D Co-produced B H₂ (gas) Pd/C (10%) MeOH / EtOAc (Solvent)

Caption: Synthetic workflow via hydrogenolysis.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenolysis, particularly for cleaving benzyl and benzhydryl ethers and amines.[12] It provides a surface for the reaction between hydrogen gas and the substrate.

  • Hydrogen Source: An atmosphere of hydrogen gas (H₂) provides the necessary reducing agent to cleave the C-N bond of the benzhydryl group.

  • Solvent System: A mixture of methanol (MeOH) and ethyl acetate (EtOAc) is used to ensure the solubility of the starting material and facilitate interaction with the solid catalyst.[6]

  • The Purification Challenge: A key outcome of this reaction is the co-production of diphenylmethane, the hydrogenated remnant of the benzhydryl group.[6] Since diphenylmethane is non-polar and has a similar molecular weight to the byproduct, its removal requires careful purification, typically via column chromatography, to isolate the pure target molecule. This is a critical consideration for process scale-up.

Detailed Experimental Protocol: Synthesis
  • Vessel Preparation: To a hydrogenation-rated reaction vessel, add tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq).

  • Solvent Addition: Add methanol (approx. 8 mL per gram of substrate) and ethyl acetate (approx. 2.5 mL per gram of substrate).

  • Inerting: Purge the vessel with an inert gas, such as argon or nitrogen, to remove oxygen, which can poison the catalyst.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet with water) catalyst (approx. 150 mg per gram of substrate).[6]

  • Hydrogenation: Purge the vessel again with the inert gas before introducing hydrogen gas (H₂). Maintain the H₂ atmosphere (typically via a balloon or a pressurized system) and stir the mixture vigorously for 18-24 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol and ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which will be a mixture of the desired Tert-butyl azetidin-3-ylmethyl(methyl)carbamate and diphenylmethane.[6]

Purification Protocol
  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Loading: Dissolve the crude product mixture in a minimal amount of the column eluent (or dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent gradient. The less polar diphenylmethane byproduct will elute first, followed by the more polar target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and concentrate under reduced pressure to afford Tert-butyl azetidin-3-ylmethyl(methyl)carbamate as a purified material.

Core Applications in Drug Development

The utility of this building block is best understood through its application in the synthesis of high-value pharmaceutical agents.

Case Study 1: Intermediate for Polo-Like Kinase (PLK) Inhibitors

Polo-like kinases are a family of enzymes that are critical regulators of the cell cycle. Their overexpression in various cancers makes them an attractive target for oncology drug development. Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a documented intermediate for selective PLK inhibitors.[6] The secondary amine of the azetidine ring serves as a nucleophile to displace a leaving group (e.g., a halogen) on a heterocyclic core, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, forging a key bond in the final drug candidate.

G A Tert-butyl azetidin-3-ylmethyl(methyl)carbamate C PLK Inhibitor Intermediate A->C Nucleophilic Aromatic Substitution B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Heterocyclic Core) B->C (SNAr)

Caption: Application in PLK inhibitor synthesis.

Case Study 2: Linker Component for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins.[8] A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is an ideal component for the linker portion of a PROTAC.[8] The rigid azetidine scaffold helps to control the distance and orientation between the two ligands, which is critical for the efficient formation of the ternary complex (Target-PROTAC-E3 Ligase) that precedes protein degradation. The Boc-protected amine can be deprotected to reveal a handle for further synthetic elaboration, connecting it to one of the two ligands.

G cluster_protac PROTAC Molecule Linker Linker Contains Azetidine Scaffold E3 E3 Ubiquitin Ligase Linker:f0->E3 Target Target Protein Target->Linker:f0

Caption: Conceptual role in a PROTAC ternary complex.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

  • Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term preservation of purity, storage in a freezer at temperatures of -20°C is recommended.[4]

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It may be an irritant, and appropriate care should be taken to avoid contact with skin and eyes and to prevent inhalation.[4] All handling should be performed in a chemical fume hood.

Conclusion

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its unique structural features, born from the strained azetidine ring, provide a powerful platform for designing potent and selective therapeutics. A thorough understanding of its synthesis, particularly the challenges related to purification, is essential for its efficient utilization. As drug discovery continues to explore complex three-dimensional chemical space and innovative modalities like PROTACs, the importance of sophisticated building blocks such as this azetidine derivative is set to grow, making it a valuable asset in the development of next-generation medicines.

References

  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645. [Link]

  • Sunway Pharm. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ChemBK. tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. [Link]

  • ResearchGate. Azetidines of pharmacological interest | Request PDF. [Link]

  • ResearchGate. Structures of some azetidine-based drugs | Download Scientific Diagram. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Tert-butyl azetidin-3-ylmethyl(methyl)carbamate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Drug Design

In contemporary medicinal chemistry, there is a pronounced shift towards molecules with higher three-dimensionality and sp³-rich character. This design philosophy aims to improve compound properties such as solubility, metabolic stability, and target selectivity by moving away from the flat, aromatic structures that have historically dominated drug discovery. Within this paradigm, small, strained heterocycles have emerged as powerful tools. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly valuable motif.[1][2] Its inherent ring strain and conformational rigidity provide well-defined exit vectors for substituents, allowing for precise spatial orientation of functional groups.[1][3] Azetidines serve as effective bioisosteres for larger saturated amines like piperidines, often reducing lipophilicity while enhancing aqueous solubility and metabolic stability.[1]

This guide focuses on a specific, highly versatile azetidine derivative: tert-butyl azetidin-3-ylmethyl(methyl)carbamate . This building block offers a unique combination of features: a reactive secondary amine on the azetidine ring for scaffold attachment and a Boc-protected secondary amine on a side chain, which can be deprotected for further functionalization. These characteristics make it an invaluable tool for constructing complex molecules, particularly as a rigid linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical Properties and Strategic Advantages

The utility of tert-butyl azetidin-3-ylmethyl(methyl)carbamate stems from the distinct properties conferred by the azetidine core and its specific substitution pattern.

PropertyValueReference
CAS Number 1053655-53-0[4]
Molecular Formula C₁₀H₂₀N₂O₂[4]
Molecular Weight 200.28 g/mol [4]
Formal Charge 0
Appearance Typically an oil or low-melting solid

Key Advantages in Molecular Design:

  • Conformational Rigidity: The strained four-membered ring restricts bond rotation, minimizing the entropic penalty upon binding to a biological target and potentially increasing binding affinity.[3] This rigidity provides predictable exit vectors, which is crucial for positioning pharmacophoric elements in three-dimensional space.

  • Improved Physicochemical Profile: Replacing larger, more lipophilic linkers or rings (e.g., piperazine, long alkyl chains) with the compact azetidine moiety can decrease lipophilicity (logP) and increase the fraction of sp³ carbons (Fsp³), leading to improved solubility and better overall drug-like properties.[1][5]

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger aliphatic rings or linear alkyl chains, which can lead to improved pharmacokinetic profiles.[1]

  • Dual Functionality: The presence of a reactive N-H on the azetidine ring and a protected secondary amine on the side chain allows for sequential, controlled functionalization, enabling the synthesis of complex architectures from a single building block.

Core Applications in Medicinal Chemistry

The unique structure of tert-butyl azetidin-3-ylmethyl(methyl)carbamate makes it suitable for several high-impact applications in drug discovery.

As a Rigid Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target-binding and E3-binding ligands is a critical component, as its length and rigidity dictate the formation of a productive ternary complex. Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is an ideal linker component, providing a rigid, sp³-rich segment that helps to control the spatial orientation of the two ligands.[4][5]

PROTAC_Structure cluster_0 Target Protein Ligand cluster_1 E3 Ligase Ligand cluster_2 Linker TBL Warhead Linker tert-butyl azetidin-3-ylmethyl (methyl)carbamate (core structure) TBL->Linker E3L E3 Binder Linker->E3L Synthesis_Workflow Start Starting Material: tert-butyl ((1-benzhydrylazetidin-3-yl)methyl) (methyl)carbamate Step1 Dissolve in MeOH/EtOAc Start->Step1 Step2 Add Pd/C (10%) Purge with Argon Step1->Step2 Step3 Stir under H₂ atmosphere (18 h, RT) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Concentrate under reduced pressure Step4->Step5 End Product: tert-butyl azetidin-3-ylmethyl(methyl)carbamate (with diphenylmethane byproduct) Step5->End Purify Further purification (e.g., chromatography) to remove byproduct End->Purify

Sources

Application Notes and Protocols for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the effective utilization of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS: 1053655-53-0) in contemporary drug discovery, with a particular focus on its application as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the chemical rationale behind its use, providing step-by-step protocols for its synthesis, deprotection, and subsequent functionalization. Furthermore, this guide establishes a framework for the analytical characterization of the title compound and its derivatives, ensuring the integrity and reproducibility of experimental outcomes. The protocols and insights presented herein are curated for researchers, medicinal chemists, and professionals in drug development, aiming to streamline the incorporation of this valuable building block into innovative therapeutic design.

Introduction: The Strategic Value of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry. Its strained ring system imparts a degree of conformational rigidity, which can be advantageous in optimizing ligand-protein interactions by reducing the entropic penalty upon binding. The incorporation of azetidine scaffolds into drug candidates has been shown to improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel vectors for exploring chemical space.

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate serves as a key bifunctional building block. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle for the secondary amine, allowing for its strategic deprotection and subsequent elaboration. The azetidine nitrogen provides a nucleophilic center for the introduction of various substituents, making it an ideal component for the construction of linkers in heterobifunctional molecules like PROTACs.[1]

Application in PROTACs

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker is a critical component, as its length, rigidity, and chemical nature dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation. Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is an excellent starting material for the synthesis of PROTAC linkers, offering a defined conformational restraint and a convenient handle for synthetic elaboration.[2][3]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 1053655-53-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Storage Store under an inert atmosphere, refrigerated[1]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Tert-butyl azetidin-3-ylmethyl(methyl)carbamate. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for analytical characterization to ensure the successful progression of the synthetic sequence.

Synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

This protocol describes a common method for the synthesis of the title compound via debenzylation of a protected precursor.

Reaction Scheme:

Synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate start Tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate reagents H₂, Pd/C MeOH/EtOAc start->reagents product Tert-butyl azetidin-3-ylmethyl(methyl)carbamate reagents->product byproduct Diphenylmethane reagents->byproduct

Caption: Synthesis via debenzylation.

Materials:

  • Tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

  • Palladium on carbon (10 wt. %, 50% wet)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc), anhydrous

  • Argon or Nitrogen gas

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq) in a mixture of methanol and ethyl acetate (e.g., 3:1 v/v).

  • Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Carefully add 10% palladium on carbon (50% wet, ~0.05 eq of Pd) to the solution.

  • Purge the flask with argon or nitrogen again for 5 minutes.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. The starting material is UV-active, while the product is not.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The crude product will be a mixture of the desired product and diphenylmethane.[4]

  • The pure product can be obtained by further purification, such as column chromatography on silica gel.

Self-Validation:

  • TLC: Use a suitable solvent system (e.g., dichloromethane/methanol, 9:1) and visualize with a permanganate stain (the product will appear as a yellow spot).

  • LC-MS: Confirm the presence of the product by its expected mass-to-charge ratio ([M+H]⁺).

Protocol 1: Boc Deprotection of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

This is the key step to unmask the secondary amine for further functionalization.

Reaction Scheme:

Boc Deprotection start Tert-butyl azetidin-3-ylmethyl(methyl)carbamate reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) start->reagents product Methyl(azetidin-3-ylmethyl)amine (TFA salt) reagents->product

Caption: Boc deprotection with TFA.

Materials:

  • Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the TFA salt of methyl(azetidin-3-ylmethyl)amine, which can often be used in the next step without further purification. If necessary, the free base can be obtained by partitioning between a suitable organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃), followed by separation and drying of the organic layer.

Self-Validation:

  • LC-MS: Confirm the disappearance of the starting material and the appearance of the deprotected product with the expected mass-to-charge ratio ([M+H]⁺).

  • ¹H NMR: The characteristic singlet for the tert-butyl group at ~1.4 ppm will be absent in the product spectrum.

Protocol 2: N-Alkylation of the Deprotected Azetidine

This protocol demonstrates the use of the deprotected azetidine in a nucleophilic substitution reaction, a common step in PROTAC synthesis.

Reaction Scheme:

N-Alkylation start Methyl(azetidin-3-ylmethyl)amine (TFA salt) reagents Electrophile (e.g., R-X) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents product N-alkylated azetidine derivative reagents->product

Caption: N-Alkylation of the azetidine.

Materials:

  • Methyl(azetidin-3-ylmethyl)amine TFA salt (from Protocol 1)

  • An appropriate electrophile (e.g., a benzyl bromide or a functionalized alkyl halide) (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (3-4 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the crude methyl(azetidin-3-ylmethyl)amine TFA salt (1.0 eq) in anhydrous DMF.

  • Add the electrophile (1.0-1.2 eq) to the solution.

  • Add DIPEA (3-4 eq) to the reaction mixture. The base is crucial to neutralize the TFA salt and to scavenge the acid generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated azetidine derivative.

Self-Validation:

  • LC-MS: Monitor for the disappearance of the starting amine and the appearance of the product with the expected higher mass.

  • ¹H and ¹³C NMR: The spectra of the product will show signals corresponding to both the azetidine core and the newly introduced alkyl group.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, expect a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The protons on the azetidine ring will appear as a more complex set of multiplets. Upon deprotection, this singlet will disappear. For the N-alkylated product, new signals corresponding to the introduced alkyl group will be observed.

  • ¹³C NMR: The spectrum of the starting material will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. These will be absent after deprotection. The N-alkylation will introduce new signals in the aliphatic or aromatic region of the spectrum, depending on the nature of the electrophile.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for monitoring reaction progress and confirming the molecular weight of the products. A typical method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid (e.g., 0.1% formic acid) or base to ensure good peak shape and ionization.[7] The mass spectrometer should be set to detect the [M+H]⁺ ion in positive ion mode.

Conclusion

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a valuable and versatile building block in modern medicinal chemistry. Its strategic use, particularly in the synthesis of PROTACs, allows for the creation of conformationally defined linkers that can significantly impact the efficacy of the resulting degrader molecules. The protocols detailed in this guide provide a robust framework for the synthesis, deprotection, and functionalization of this important intermediate. By adhering to the principles of self-validation through rigorous analytical characterization, researchers can confidently incorporate this building block into their drug discovery programs, paving the way for the development of novel therapeutics.

References

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  • Complete assignment of 1H and 13C NMR data of pravastatin derivatives. (2009). Magnetic Resonance in Chemistry. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2014). Green Chemistry. [Link]

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Application Notes & Protocols: Leveraging Tert-butyl azetidin-3-ylmethyl(methyl)carbamate for Advanced PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation, with the linker component emerging as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][3] Moving beyond traditional flexible polyethylene glycol (PEG) and alkyl chains, the field is increasingly adopting more rigid and structurally defined linkers to gain precise control over the ternary complex geometry.[1][4] This guide provides an in-depth analysis and detailed protocols for the strategic incorporation of tert-butyl azetidin-3-ylmethyl(methyl)carbamate, a versatile building block, into PROTAC linkers. We will explore the scientific rationale for using the azetidine motif and provide robust, validated methodologies for its synthetic application, empowering researchers to develop next-generation protein degraders.

The Strategic Imperative for Advanced Linker Design

PROTACs function by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[] The linker, which connects the POI-binding and E3-binding ligands, is not merely a spacer but a crucial element that dictates the feasibility and stability of this complex.[3][6] While simple alkyl and PEG linkers offer synthetic convenience, they often result in high conformational flexibility.[7] This flexibility can lead to a significant entropic penalty upon binding and may not enforce the optimal orientation required for efficient ubiquitin transfer.[7]

The incorporation of rigid heterocyclic scaffolds, such as the azetidine ring, presents a compelling strategy to address these limitations.[4][8] The strained four-membered ring of azetidine introduces conformational constraints, reducing the number of rotatable bonds and helping to pre-organize the PROTAC into a more bioactive conformation.[8][9] This can lead to improved ternary complex stability and, consequently, enhanced degradation potency.

Rationale for Using Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

The building block, tert-butyl azetidin-3-ylmethyl(methyl)carbamate[10], is particularly well-suited for this advanced linker strategy for several key reasons:

  • Controlled Vectoriality: The 3-substituted azetidine ring provides well-defined, non-linear exit vectors, offering precise spatial control over the positioning of the two ligands.

  • Modulated Physicochemical Properties: The azetidine motif can improve properties such as solubility and metabolic stability compared to overly lipophilic alkyl chains.[4]

  • Synthetic Tractability: The molecule features two distinct nitrogen atoms. The secondary amine of the azetidine ring serves as a robust nucleophile for initial coupling, while the second amine is protected as a tert-butoxycarbonyl (Boc) carbamate, allowing for orthogonal, sequential synthesis. This prevents undesired polymerization and allows for the controlled, stepwise construction of the PROTAC.

cluster_BuildingBlock tert-butyl azetidin-3-ylmethyl(methyl)carbamate cluster_Ligands PROTAC Components cluster_Workflow Synthetic Workflow bb Azetidine Building Block (Boc-Protected) step1 Step 1: Amide Coupling bb->step1 Nucleophilic Azetidine N poi POI Ligand (with -COOH) poi->step1 e3 E3 Ligase Ligand (with -COOH) step3 Step 3: Amide Coupling e3->step3 step2 Step 2: Boc Deprotection step1->step2 Intermediate 1 step2->step3 Deprotected Amine step4 Final PROTAC step3->step4 Crude Product

Caption: High-level synthetic workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a validated, step-by-step guide for the synthesis of a PROTAC utilizing the azetidine building block. These procedures assume the POI and E3 ligase ligands possess a carboxylic acid handle for amide coupling.

Protocol 1: Initial Amide Coupling with Ligand 1 (e.g., POI Ligand)

This step attaches the first ligand to the secondary amine of the azetidine ring. Amide coupling reagents like HATU are highly efficient and minimize side reactions.[11][12]

Materials

ReagentCAS No.SupplierNotes
Ligand 1 (-COOH functionalized)VariesN/AEnsure anhydrous conditions.
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate1053655-53-0e.g., ChemicalBook[13]
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1e.g., Sigma-AldrichStore under inert gas, moisture sensitive.
DIPEA (N,N-Diisopropylethylamine)7087-68-5e.g., Sigma-AldrichUse freshly distilled.
Anhydrous Dimethylformamide (DMF)68-12-2e.g., Sigma-AldrichSure/Seal™ bottle recommended.

Procedure

  • To a dry, argon-flushed vial, add Ligand 1 (1.0 eq) and dissolve in anhydrous DMF (0.1 M).

  • Add tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and the amine salt that may form.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC (e.g., using 10% Methanol in Dichloromethane). Look for the consumption of Ligand 1 and the appearance of a new, higher molecular weight product.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the Boc-protected intermediate.

  • Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Boc Group Deprotection

This protocol removes the Boc protecting group to reveal the secondary amine, which will be used for the next coupling step. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.[14] Caution is advised to avoid prolonged exposure to strong acid, which could potentially compromise the azetidine ring.[15]

Materials

ReagentCAS No.SupplierNotes
Boc-Protected IntermediateN/AFrom Protocol 1Ensure starting material is dry.
Dichloromethane (DCM)75-09-2e.g., Sigma-AldrichAnhydrous grade.
Trifluoroacetic Acid (TFA)76-05-1e.g., Sigma-AldrichCorrosive and hygroscopic. Handle in a fume hood.
Saturated Aqueous NaHCO₃144-55-8N/AFor neutralization.

Procedure

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, typically 20-30% v/v in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor by LC-MS. Look for the complete consumption of the starting material and the appearance of the deprotected product (mass will decrease by 100.12 g/mol ).

  • Workup: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue is the amine-TFA salt. For many subsequent coupling reactions, this crude salt can be used directly without further purification.[16]

  • If the free amine is required, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Protocol 3: Final Amide Coupling with Ligand 2 (e.g., E3 Ligase Ligand)

This final step constructs the complete PROTAC molecule by coupling the newly exposed amine with the second ligand.

Materials

ReagentCAS No.SupplierNotes
Deprotected Intermediate SaltN/AFrom Protocol 2
Ligand 2 (-COOH functionalized)VariesN/AEnsure anhydrous conditions.
HATU148893-10-1e.g., Sigma-Aldrich
DIPEA7087-68-5e.g., Sigma-AldrichUse 4.0 eq if starting from TFA salt.
Anhydrous DMF68-12-2e.g., Sigma-Aldrich

Procedure

  • To a dry, argon-flushed vial, add Ligand 2 (1.0 eq) and the deprotected intermediate salt (1.1 eq).

  • Dissolve the solids in anhydrous DMF (0.1 M).

  • Add DIPEA (4.0 eq). An extra equivalent of base is required to neutralize the TFA salt in addition to activating the coupling.

  • Stir for 5 minutes, then add a solution of HATU (1.2 eq) in DMF.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup: Follow the same workup procedure as in Protocol 1.

  • Purification: The final PROTAC is typically purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid to achieve high purity.

  • Characterization: The final compound must be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC (>95% is typically required for biological assays).

Caption: Chemical synthesis scheme for the PROTAC assembly.

Troubleshooting and Technical Insights

ProblemPotential CauseSuggested Solution
Low Yield in Amide Coupling (Protocols 1 & 3) - Inactive coupling reagent (moisture).- Insufficient base.- Steric hindrance from ligands.- Use a fresh bottle of HATU/HBTU.- Ensure DIPEA is freshly distilled.- If starting from a salt, ensure sufficient base is added for neutralization and reaction.- Try a different coupling reagent (e.g., COMU) or slightly elevated temperature (40-50 °C).
Incomplete Boc Deprotection (Protocol 2) - Insufficient TFA or reaction time.- Water in the reaction quenching the acid.- Increase the concentration of TFA (e.g., to 50% v/v) or extend the reaction time.- Ensure all reagents and solvents are anhydrous.
Degradation During Deprotection - Azetidine ring is sensitive to prolonged strong acid exposure.[15]- Other acid-labile functional groups.- Keep the reaction at 0 °C for the duration.- Strictly monitor by LC-MS and quench the reaction immediately upon completion.- Consider alternative, milder deprotection conditions if other sensitive groups are present (e.g., HCl in dioxane, TMSOTf/2,6-lutidine).[17][18]
Difficult Final Purification - Poor solubility of the final PROTAC.- Complex mixture of byproducts.- Use preparative RP-HPLC for final purification.- Adjust mobile phase modifiers (e.g., 0.1% TFA often improves peak shape for nitrogenous compounds).[16]- Screen different solvent systems for purification (e.g., DMF/water, DMSO/water if solubility is very low).

Conclusion

The rational design of PROTAC linkers is paramount to unlocking the full potential of targeted protein degradation. The use of conformationally restricted building blocks like tert-butyl azetidin-3-ylmethyl(methyl)carbamate provides a powerful tool for medicinal chemists to exert fine control over PROTAC geometry. This, in turn, can profoundly influence ternary complex formation, degradation efficiency, and overall drug-like properties. The protocols and insights provided herein offer a robust framework for the successful synthesis and application of azetidine-containing PROTACs, paving the way for the discovery of more potent and selective therapeutic agents.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • G-Cess, G., et al. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignan. American Chemical Society. [Link]

  • Scarpino, A., et al. (2022). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. ResearchGate. [Link]

  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boike, L., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Pettersson, M., & Crews, C. M. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Seminars in Oncology. [Link]

  • Shcherbakov, D., & Galkin, O. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Liverpool John Moores University. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Royal Society of Chemistry. (2007). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications. [Link]

  • Benediktsdottir, A., et al. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Boike, L., et al. (2025). Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Cambridge Open Engage. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: Strategic Coupling of tert-Butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azetidine motif has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] As a bioisostere for phenyl rings or rigidified linkers, functionalized azetidines are integral building blocks in drug discovery programs.[2] tert-Butyl azetidin-3-ylmethyl(methyl)carbamate is a versatile bifunctional scaffold, featuring a nucleophilic secondary azetidine nitrogen and a Boc-protected secondary amine. This guide provides detailed protocols and expert insights into the key coupling reactions for the azetidine nitrogen, enabling its strategic incorporation into diverse molecular architectures. We will explore palladium-catalyzed C-N cross-coupling, reductive amination, and amide bond formation, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides or triflates.[3] This reaction is particularly effective for the N-arylation of cyclic amines, including strained rings like azetidine, providing access to a wide array of N-aryl azetidine derivatives that are prevalent in pharmaceuticals.[2] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high catalytic activity and suppressing side reactions.[4]

Causality and Mechanistic Considerations:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are crucial as they promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[3][5] Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine-Pd(II) complex without competing in the reaction.

Experimental Protocol: N-Arylation with 4-Bromotoluene

Objective: To synthesize tert-butyl methyl((1-(p-tolyl)azetidin-3-yl)methyl)carbamate.

Materials:

  • tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous toluene (to achieve a 0.1-0.2 M concentration with respect to the limiting reagent).

  • Add tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq) followed by 4-bromotoluene (1.1 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-arylated azetidine.

Data Summary: Buchwald-Hartwig Reaction Parameters
ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common, stable sources of Pd(0) upon reaction with phosphine ligand.
Ligand XPhos, tBuBrettPhos, cBRIDPBulky, electron-rich ligands that accelerate key steps in the catalytic cycle.[5][6]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic base required for amine deprotonation.[7][8]
Solvent Toluene, Dioxane, 2-MeTHFAprotic, non-polar, or weakly polar solvents are standard.[4][9]
Temperature 80 - 130 °CThermal energy is required to overcome activation barriers, particularly for less reactive aryl chlorides.[5]
Stoichiometry Amine (1.0 eq), Aryl Halide (1.1-1.5 eq)A slight excess of the electrophile ensures complete consumption of the valuable amine.
Workflow Diagram: Buchwald-Hartwig Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction & Workup prep1 Add Pd₂(dba)₃, XPhos, & NaOtBu to flask prep2 Purge with Argon prep1->prep2 prep3 Add Toluene prep2->prep3 prep4 Add Azetidine & Aryl Bromide prep3->prep4 react Heat to 100-110 °C (12-24h) prep4->react Seal & Stir quench Cool & Quench (aq. NH₄Cl) react->quench extract Extract with EtOAc quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Chromatography dry->purify final_product N-Aryl Azetidine Product purify->final_product Yields

Caption: Workflow for Buchwald-Hartwig N-Arylation of Azetidine.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds by converting a carbonyl group (aldehyde or ketone) into an amine.[10] For a secondary amine like the azetidine nitrogen in our substrate, this process involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method avoids the use of harsh alkylating agents and often proceeds under mild conditions with high functional group tolerance.

Causality and Mechanistic Considerations:

The reaction begins with the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a tertiary iminium ion. A mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is specifically chosen because it is selective for the iminium ion over the starting carbonyl compound, preventing premature reduction of the aldehyde/ketone.[10] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[10]

Experimental Protocol: N-Alkylation with Isobutyraldehyde

Objective: To synthesize tert-butyl ((1-isobutylazetidin-3-yl)methyl)(methyl)carbamate.

Materials:

  • tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask (target concentration 0.1-0.2 M).

  • Add isobutyraldehyde (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium ion. A catalytic amount of acetic acid may be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Reductive Amination Parameters
ParameterConditionRationale
Carbonyl Source Aldehydes, Ketones (1.0-1.2 eq)The electrophilic partner in the C-N bond formation.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents selective for the iminium ion over the carbonyl.[10]
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and dissolve the starting materials.
Additive Acetic Acid (catalytic)Catalyzes the dehydration of the hemiaminal to the iminium ion.[10]
Temperature Room TemperatureMild conditions are typically sufficient, preserving sensitive functional groups.
Workup Saturated aq. NaHCO₃Quenches the excess reducing agent and neutralizes the acid catalyst.
Workflow Diagram: Reductive Amination

G cluster_prep Iminium Formation cluster_reaction Reduction & Workup prep1 Dissolve Azetidine in DCM prep2 Add Aldehyde prep1->prep2 prep3 Stir at RT (30-60 min) prep2->prep3 react Add NaBH(OAc)₃ prep3->react Portion-wise stir Stir at RT (2-16h) react->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify final_product N-Alkyl Azetidine Product purify->final_product Yields

Caption: Workflow for Reductive Amination of Azetidine.

Amide Bond Formation (Amide Coupling)

The formation of an amide bond by coupling the azetidine nitrogen with a carboxylic acid is a fundamental transformation in the synthesis of bioactive molecules, including peptide mimetics and other complex structures.[11] This can be achieved either by reacting the amine with a pre-activated carboxylic acid derivative (e.g., an acyl chloride) or, more commonly, through in-situ activation using standard peptide coupling reagents.

Causality and Mechanistic Considerations:

Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU react with the carboxylic acid to form a highly reactive activated ester. This intermediate is susceptible to rapid nucleophilic attack by the azetidine nitrogen. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid released during the activation step and to ensure the azetidine nitrogen remains deprotonated and nucleophilic.

Experimental Protocol: Amide Coupling with Benzoic Acid

Objective: To synthesize tert-butyl ((1-benzoylazetidin-3-yl)methyl)(methyl)carbamate.

Materials:

  • tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq) in a small amount of DMF.

  • Add the amine solution to the activated acid mixture, followed by the addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or reverse-phase HPLC.

Data Summary: Amide Coupling Parameters
ParameterConditionRationale
Coupling Reagent HATU, HBTU, EDC/HOBtActivates the carboxylic acid for nucleophilic attack by the amine.
Base DIPEA, TEANon-nucleophilic base to neutralize acids and maintain a basic pH for the coupling.
Solvent DMF, DCMAprotic, polar solvents that facilitate the dissolution of all reaction components.
Temperature 0 °C to Room TemperatureMild conditions are sufficient and help to minimize potential side reactions like racemization.
Stoichiometry Acid (1.1 eq), Coupling Reagent (1.2 eq)A slight excess of the acid and coupling reagent ensures the amine is fully consumed.
Workflow Diagram: Amide Coupling

G cluster_prep Acid Activation cluster_reaction Coupling & Workup prep1 Dissolve Carboxylic Acid & HATU in DMF prep2 Stir at RT (10-15 min) prep1->prep2 react Add Azetidine & DIPEA prep2->react Combine stir Stir at RT (1-4h) react->stir workup Aqueous Workup (HCl, NaHCO₃, Brine) stir->workup extract Dry & Concentrate workup->extract purify Purify via Chromatography extract->purify final_product N-Acyl Azetidine Product purify->final_product Yields

Caption: Workflow for Amide Coupling with Azetidine.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH).

  • Azetidine synthesis. Organic Chemistry Portal.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (NIH).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. BenchChem.

  • Buchwald–Hartwig amination. Wikipedia.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

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  • Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. PubMed.

  • Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. National Institutes of Health (NIH).

  • ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate.

  • Green-Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Research With Rutgers.

Sources

Applications of Azetidine Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character impart a unique combination of physicochemical and pharmacokinetic properties that are highly advantageous for drug design.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of azetidine derivatives. We will examine the structural advantages of this motif, survey its successful incorporation into approved drugs across diverse therapeutic areas, and provide detailed, field-proven protocols for the synthesis and biological evaluation of novel azetidine-containing compounds.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The utility of the azetidine ring in drug discovery stems from a unique set of structural and physical properties that medicinal chemists can leverage to overcome common drug development challenges. Unlike more flexible acyclic amines or larger heterocyclic systems, the four-membered ring imposes a rigid, three-dimensional geometry on the molecule.[5]

Key Physicochemical Advantages:

  • Conformational Rigidity: The constrained nature of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency.[5][6] This rigidity provides well-defined exit vectors for substituents, allowing for precise spatial orientation and optimization of target interactions.[1]

  • Improved Metabolic Stability: The azetidine nucleus can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation or by replacing metabolically labile groups.[1][7] Its incorporation into drug candidates has been shown to improve pharmacokinetic profiles.[1]

  • Enhanced Solubility: The embedded polar nitrogen atom in the non-planar, sp³-rich scaffold can improve aqueous solubility and reduce lipophilicity compared to carbocyclic or larger heterocyclic analogs, a critical factor for oral bioavailability.[1][7]

  • Bioisosterism: Azetidines serve as valuable bioisosteres for other cyclic amines like piperidine and pyrrolidine, as well as for planar aromatic rings.[1][7] This substitution allows for fine-tuning of physicochemical properties such as pKa, lipophilicity (logP), and polar surface area (PSA) while exploring novel chemical space.[1]

Azetidine {Azetidine Scaffold | Unique Properties} Properties Conformational Rigidity Metabolic Stability Enhanced Solubility Bioisosteric Replacement 3D Geometry (sp³ Rich) Azetidine:f0->Properties Exhibits Advantages Advantages in Drug Design Increased Potency Improved Pharmacokinetics Better Bioavailability Novel Chemical Space Exploration Properties->Advantages:f0 Leads To

Caption: Core properties of the azetidine scaffold and their resulting advantages in medicinal chemistry.

Therapeutic Applications of Azetidine Derivatives

The versatility of the azetidine scaffold is demonstrated by its presence in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1]

Oncology

Azetidine derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[8][9][10]

  • Kinase Inhibition: The azetidine moiety is a key structural feature in several approved kinase inhibitors. For instance, Cobimetinib (Cotellic®) is a potent MEK1/2 inhibitor used in the treatment of melanoma.[6] Baricitinib (Olumiant®), a Janus kinase (JAK) inhibitor, incorporates an azetidine ring to enhance its selectivity and pharmacokinetic properties.[1]

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in cancer signaling. Novel azetidine-based compounds have been developed as potent, selective, and irreversible STAT3 inhibitors, demonstrating significant antitumor effects in preclinical models of triple-negative breast cancer.[11]

  • Tubulin Polymerization Inhibition: Analogs of the natural peptide Dolastatin 10, such as TZT-1027, have been modified with a 3-aryl-azetidine moiety. This conformational restriction strategy led to compounds with potent antiproliferative activities in the nanomolar range against lung and colon cancer cell lines.[12]

cluster_0 MAPK/ERK Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by the azetidine-containing drug Cobimetinib.

Table 1: Representative Azetidine-Containing Anticancer Agents

Compound/Drug Target Disease Indication Reported Activity (IC₅₀) Reference(s)
Cobimetinib MEK1/2 Melanoma 4.2 nM (MEK1) [6]
Baricitinib JAK1/JAK2 Rheumatoid Arthritis 5.9 nM (JAK1), 5.7 nM (JAK2) [1]
TZT-1027 Analog 1a Tubulin Polymerization Lung & Colon Cancer 2.2 nM (A549), 2.1 nM (HCT116) [12]
Compound H182 STAT3 Breast Cancer Irreversible covalent inhibition [11]

| Compound 31 | MerTK | Solid Tumors | 0.43 nM |[13] |

Infectious Diseases

The azetidine ring is a critical pharmacophore in several classes of anti-infective agents.

  • Antibacterial: The most famous azetidine derivatives are the azetidin-2-ones, better known as β-lactam antibiotics .[14] Beyond this class, novel azetidine scaffolds have been identified that are potently bactericidal against multidrug-resistant Mycobacterium tuberculosis. These compounds act via a novel mechanism, blocking the late-stage assembly of mycolic acids in the bacterial cell envelope, and notably, show no detectable resistance development.[15][16][17]

  • Antiviral: Recent discoveries have highlighted the potential of azetidine compounds in treating viral infections. Assembly Biosciences has reported novel azetidine derivatives with potent antiviral activity against Herpes Simplex Virus (HSV-1 and HSV-2) with EC₅₀ values in the sub-micromolar range.[18]

Table 2: Antimicrobial Activity of Selected Azetidine Derivatives

Compound Class Target Organism Mechanism of Action Reported Activity (MIC₉₉) Reference(s)
BGAz Derivatives M. tuberculosis (MDR-TB) Mycolate Assembly Inhibition <10 µM [15][17]
Quinolone-Azetidine Hybrids MRSA DNA Gyrase/Topoisomerase IV Superior to Levofloxacin [14]

| Bicyclic Azetidine BRD7929 | P. falciparum | Multiple Lifecycle Stages | Cures and prevents transmission in mice |[19] |

Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to improve blood-brain barrier penetration and interact with CNS targets makes it valuable for treating neurological diseases.

  • Neurodegenerative Disorders: Azetidine-modified nicotine analogs show enhanced binding affinity to acetylcholine receptors, suggesting their potential in therapies for conditions like Alzheimer's disease.[1][20]

  • Epilepsy: Certain azetidine analogs have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporter, a key target for controlling neuronal excitability.[21]

  • Substance Abuse: Novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). These compounds, with Kᵢ values as low as 24 nM, are potential leads for new treatments for methamphetamine abuse.[22]

Protocols for Synthesis and Biological Evaluation

To facilitate research in this area, we provide generalized yet detailed protocols for the synthesis of a representative azetidine scaffold and its subsequent evaluation in a common anticancer assay.

Synthesis Protocol: N-Protected 2-Arylazetidine

This protocol describes a common and robust method for synthesizing an N-protected azetidine ring via the intramolecular cyclization of a γ-amino alcohol precursor.[3] The N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions and can be removed later for further functionalization.

Rationale: The synthesis relies on converting the terminal hydroxyl group into a good leaving group (mesylate or tosylate). Subsequent treatment with a strong, non-nucleophilic base promotes an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the leaving group to form the strained four-membered ring.

Start Start: Protected γ-Amino Alcohol Step1 Step 1: Activation (MsCl or TsCl, Base) Start->Step1 Intermediate Intermediate: N-Protected Amino Mesylate/Tosylate Step1->Intermediate Step2 Step 2: Cyclization (Strong Base, e.g., NaH) Intermediate->Step2 Product Product: N-Protected 2-Arylazetidine Step2->Product Step3 Step 3: Purification (Column Chromatography) Product->Step3 Step4 Step 4 (Optional): Deprotection Step3->Step4 Final Final Product: Free 2-Arylazetidine Step4->Final Start Start: Cancer Cell Culture Step1 Step 1: Cell Seeding (96-well plate) Start->Step1 Step2 Step 2: Compound Treatment (Serial Dilutions) Step1->Step2 Step3 Step 3: Incubation (48-72 hours) Step2->Step3 Step4 Step 4: MTT Addition Step3->Step4 Step5 Step 5: Formazan Formation (Incubation) Step4->Step5 Step6 Step 6: Solubilization (DMSO or SDS) Step5->Step6 Step7 Step 7: Absorbance Reading (Plate Reader) Step6->Step7 End Result: IC₅₀ Calculation Step7->End

Sources

Application Notes and Protocols for Boc-Protection Strategies Involving Azetidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidines and the Necessity of Amine Protection

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity.[2][3] However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) presents unique challenges in their chemical manipulation.[2][4] The secondary amine within the azetidine ring is a nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during multi-step syntheses.[1][5]

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage under specific acidic conditions.[6][7] This guide provides an in-depth exploration of Boc-protection strategies specifically tailored for azetidine rings, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The protection of the azetidine nitrogen with a Boc group is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[7] The lone pair of electrons on the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[7] This intermediate subsequently collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes to the volatile byproducts carbon dioxide and tert-butanol.[8] The reaction is often facilitated by a base to neutralize the resulting protonated amine.[6]

Boc_Deprotection_Mechanism cluster_1 Boc Deprotection of N-Boc-Azetidine Boc_Azetidine N-Boc-Azetidine Protonated_Boc_Azetidine Protonated Intermediate Boc_Azetidine->Protonated_Boc_Azetidine + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_Azetidine->Carbamic_Acid Cleavage tBu_cation t-Butyl Cation Protonated_Boc_Azetidine->tBu_cation Azetidine_Salt Azetidine TFA Salt Carbamic_Acid->Azetidine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Sources

Phase transfer catalysis in carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Phase Transfer Catalysis in Carbamate Synthesis

Authored by a Senior Application Scientist

Foreword: Reimagining Carbamate Synthesis

Carbamates are a cornerstone of modern chemistry, forming the structural backbone of everything from life-saving pharmaceuticals like the anti-Alzheimer's drug Rivastigmine to vital agricultural chemicals.[1] Traditionally, their synthesis has been fraught with challenges, often relying on hazardous and toxic reagents such as phosgene and isocyanates.[2] These methods not only pose significant safety risks but also generate substantial chemical waste, running counter to the growing imperative for sustainable and green chemistry.[3]

This guide introduces Phase Transfer Catalysis (PTC) as a robust, efficient, and environmentally benign alternative for carbamate synthesis. PTC elegantly solves the classic chemical problem of reacting mutually insoluble reagents.[4] By employing a catalyst to shuttle a reactive species from an aqueous or solid phase into an organic phase, we can achieve faster reactions, higher yields, and milder reaction conditions, all while minimizing waste and avoiding dangerous starting materials.[4][5] This document provides researchers, scientists, and drug development professionals with the core principles, field-proven protocols, and mechanistic insights required to successfully implement PTC in their carbamate synthesis workflows.

The Fundamental Principle of Phase Transfer Catalysis

At its core, phase transfer catalysis is a technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt).[6] The challenge is that these reactants cannot interact to react. PTC overcomes this phase barrier through the action of a phase transfer catalyst , a substance that can transport a reactant across the phase interface.[3]

The catalyst, typically a quaternary ammonium or phosphonium salt, possesses both hydrophilic (the charged 'head') and lipophilic (the organic 'tails') properties.[5] It functions by pairing with an anion from the aqueous/solid phase, forming a lipophilic ion pair that is soluble in the organic phase. This "transferred" anion is now highly reactive in the organic phase because it is poorly solvated, allowing it to readily react with the organic substrate. Once the reaction is complete, the catalyst returns to the initial phase to begin the cycle anew. This catalytic cycle allows for the use of inexpensive, inorganic bases and nucleophiles in organic synthesis.[7]

Key Advantages of PTC in Organic Synthesis:
  • Enhanced Reaction Rates: By bringing reactants together, PTC dramatically accelerates reaction times compared to uncatalyzed heterogeneous reactions.[4]

  • Milder Conditions: Reactions can often be run at lower temperatures and atmospheric pressure.

  • Green Chemistry: PTC reduces the need for hazardous and expensive aprotic polar solvents, often allowing the use of water or solvent-free conditions.[3][8]

  • Improved Yields and Selectivity: The methodology often leads to cleaner reactions with fewer byproducts.[5]

  • Cost-Effectiveness: Eliminates the need for expensive solvents and allows the use of cheaper inorganic reagents.[4]

The PTC Catalytic Cycle in Carbamate Synthesis

A highly effective and green method for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide.[9] This reaction is typically performed in a biphasic system using a base like cesium carbonate (Cs₂CO₃) and a phase transfer catalyst such as tetrabutylammonium iodide (TBAI).[10]

The mechanism proceeds as follows:

  • Carbamate Anion Formation: The amine reacts with CO₂ in the presence of a base (in the solid or aqueous phase) to form a carbamate salt.

  • Phase Transfer: The phase transfer catalyst (Q⁺X⁻) exchanges its initial anion (X⁻) for the carbamate anion (R₂NCOO⁻) at the phase interface.

  • Transport to Organic Phase: The newly formed lipophilic ion pair [Q⁺][R₂NCOO⁻] dissolves into the organic phase.

  • Nucleophilic Attack: In the organic phase, the highly reactive, "naked" carbamate anion performs a nucleophilic attack on the alkyl halide (R'-X), forming the desired carbamate product (R₂NCOOR').

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the halide anion (X⁻) from the alkylation step and returns to the aqueous/solid phase, ready to start another cycle.

This entire process is a self-sustaining catalytic cycle, requiring only a small amount of the phase transfer agent.

PTC_Carbamate_Synthesis cluster_0 Organic Phase cluster_1 Aqueous / Solid Phase Org_Substrate Alkyl Halide (R'-X) Product Carbamate Product (R₂NCOOR') Catalyst_Return [Q⁺][X⁻] IonPair_Org [Q⁺][R₂NCOO⁻] (Lipophilic Ion Pair) IonPair_Org->Org_Substrate IonPair_Org->Product Nucleophilic Attack Catalyst_Start Catalyst (Q⁺X⁻) Catalyst_Return->Catalyst_Start Phase Transfer Out (Regeneration) Amine_CO2 Amine (R₂NH) + CO₂ Base Base (e.g., Cs₂CO₃) Carbamate_Salt Carbamate Salt (M⁺ R₂NCOO⁻) Base->Carbamate_Salt Formation Carbamate_Salt->IonPair_Org Phase Transfer In Catalyst_Start->Carbamate_Salt Anion Exchange

Caption: Mechanism of PTC in three-component carbamate synthesis.

Selecting the Right Phase Transfer Catalyst

The choice of catalyst is critical for reaction success. The ideal catalyst must have sufficient solubility in the organic phase to transport the anion effectively. The most common catalysts are quaternary 'onium' salts and crown ethers.[5][6]

Catalyst TypeExamplesAdvantagesDisadvantagesBest For
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), Aliquat® 336Inexpensive, commercially available, good thermal stability.[11]Can be "poisoned" by certain lipophilic anions like iodide or tosylate.[7]General-purpose liquid-liquid and solid-liquid PTC reactions.[12]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromideHigher thermal stability than ammonium salts (>100-120 °C).[6]Generally more expensive than ammonium salts.High-temperature applications.
Crown Ethers 18-Crown-6, 15-Crown-5High catalytic activity, excellent at complexing specific cations (e.g., 18-Crown-6 for K⁺).[13][14]Expensive, potential toxicity.[12]Solid-liquid PTC where inorganic salts have very low solubility, especially with potassium salts.[13]

Expert Insight - Catalyst Lipophilicity: For quaternary ammonium salts, catalyst efficiency is governed by its lipophilicity, often described by the total number of carbon atoms ("C#").[7] A C# between 16 and 32 is often optimal. If the catalyst is too hydrophilic, it won't enter the organic phase. If it's too lipophilic, it will remain in the organic phase and won't cycle back, effectively stopping the catalysis. Aliquat® 336 (methyltrioctylammonium chloride) is a classic example of a well-balanced catalyst.

Detailed Protocol: PTC Synthesis of Benzyl Phenylcarbamate

This protocol details the synthesis of benzyl phenylcarbamate from aniline, CO₂, and benzyl bromide using TBAI as the phase transfer catalyst. This method is adapted from established three-component coupling procedures.[9]

Materials & Reagents:
  • Aniline (C₆H₅NH₂)

  • Benzyl bromide (C₆H₅CH₂Br)

  • Cesium Carbonate (Cs₂CO₃), finely powdered

  • Tetrabutylammonium iodide (TBAI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon Dioxide (gas cylinder or dry ice)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • CO₂ balloon or gas inlet adapter

  • Condenser

  • Standard glassware for workup and purification

Step-by-Step Methodology:

PART A: REACTION SETUP

  • Flask Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add finely powdered cesium carbonate (1.5 equivalents).

    • Causality: Cesium carbonate is a strong, non-nucleophilic base that facilitates the formation of the carbamate salt without competing in the alkylation step.[10] A fine powder maximizes the surface area for this solid-liquid reaction.

  • Reagent Addition: Add aniline (1.0 eq.) and tetrabutylammonium iodide (TBAI, 0.1 eq.) to the flask.

    • Causality: TBAI is the phase transfer catalyst. Only a catalytic amount is needed.

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to aniline).

    • Causality: DMF is a polar aprotic solvent that helps to partially solubilize the ionic intermediates, facilitating the reaction. Anhydrous conditions prevent the hydrolysis of reactants.

  • Inert Atmosphere: Fit one neck of the flask with a condenser and the other with a gas inlet adapter connected to a CO₂-filled balloon. Purge the flask with CO₂ for 2-3 minutes.

    • Causality: This ensures the reaction environment is saturated with CO₂, which is a key reactant.

PART B: REACTION EXECUTION

  • CO₂ Reaction: Stir the mixture vigorously under the CO₂ atmosphere at room temperature for 1 hour.

    • Causality: This initial period allows for the complete conversion of the amine to its corresponding carbamate salt via reaction with CO₂ and the base.[15]

  • Alkylating Agent Addition: Using a syringe, add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

    • Causality: Benzyl bromide is the electrophile. Adding it dropwise helps to control any potential exotherm. A slight excess ensures the complete consumption of the carbamate intermediate.

  • Heating and Monitoring: Heat the reaction mixture to 50 °C and let it stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

    • Causality: Gentle heating increases the rate of the Sₙ2 reaction between the carbamate anion and benzyl bromide.

PART C: WORKUP AND PURIFICATION

  • Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

    • Causality: This step dissolves the inorganic salts (Cs₂CO₃, CsBr) and the DMF, allowing for the extraction of the organic product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The carbamate product is soluble in ethyl acetate. Repeated extractions ensure maximum recovery.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: Washing with water removes residual DMF, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure benzyl phenylcarbamate.

Sources

Application Notes and Protocols: The Strategic Role of Carbamates in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbamate Moiety in Medicinal Chemistry

Peptide-based molecules are central to drug discovery due to their high affinity and specificity for biological targets.[1] However, their therapeutic potential is often hindered by inherent limitations, such as poor in vivo stability against enzymatic degradation, inadequate pharmacokinetic properties, and low bioavailability.[1][2] To overcome these challenges, medicinal chemists employ various strategies, including the development of "peptidomimetics"—compounds that mimic the structure and function of peptides but with improved drug-like characteristics.[1] Among the most powerful tools in this endeavor is the carbamate functional group.

What is a Carbamate?

A carbamate, also known as a urethane, is a functional group that can be considered a hybrid of an amide and an ester.[1][2][3] This unique structural arrangement confers a distinct set of physicochemical properties. The C-N bond in a carbamate has a lower rotational barrier (by about 3-4 kcal/mol) compared to an amide, a result of the electronic influence of the adjacent ester oxygen.[2] Despite this, carbamates impose a degree of conformational restriction and can participate in hydrogen bonding, allowing them to mimic peptide backbones effectively.[1][3]

Why Carbamates in Peptide Design?

The incorporation of carbamates into peptide structures is a cornerstone of modern drug design for several reasons:

  • Enhanced Stability: Carbamates exhibit significantly greater resistance to chemical and proteolytic (enzymatic) degradation compared to the native amide bonds of peptides.[1][2][3][4] This increased stability against proteases and peptidases translates to a longer half-life in vivo.[5]

  • Improved Membrane Permeability: The carbamate moiety can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[1][3][6]

  • Structural Mimicry: As a bioisostere of the amide bond, the carbamate linkage can maintain the necessary geometry for target binding while improving the molecule's overall properties.[7][8]

  • Versatility: Carbamates are not only used as backbone modifications but also serve as essential temporary protecting groups in chemical peptide synthesis and as linkers in prodrugs and bioconjugates.[2][3]

Dual Roles: A Versatile Tool for Protection and Modification

The utility of carbamates in peptide science is twofold. First, they are indispensable as protecting groups for amine functionalities during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[9][10][11] Second, their stability and structural properties make them ideal for permanent incorporation into the peptide backbone to create more robust and effective therapeutic candidates.[1][3] This document provides a detailed overview and practical protocols for both of these strategic applications.

Carbamates as Amine Protecting Groups in Peptide Synthesis

The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on the precise and sequential addition of amino acids. This process would be impossible without the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent self-polymerization.[12] Carbamates are the most widely used class of protecting groups for this purpose due to their ease of installation and, critically, their selective removal under conditions that do not cleave the newly formed peptide bonds or other "permanent" side-chain protecting groups.[10][11][13]

The Principle of Orthogonal Protection

Modern peptide synthesis is built upon the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[11][12] The two dominant carbamate-based strategies, Boc and Fmoc, are a perfect illustration of this principle.

Protecting Group Full Name Structure Cleavage Condition Primary Use
Boc tert-Butoxycarbonyl-(C=O)O-C(CH₃)₃Strong Acid (e.g., TFA)[9][14]Temporary α-amino protection in Boc-SPPS.
Fmoc 9-Fluorenylmethyloxycarbonyl-(C=O)O-CH₂-FluorenylMild Base (e.g., Piperidine)[9]Temporary α-amino protection in Fmoc-SPPS.
Cbz (or Z) Carboxybenzyl-(C=O)O-CH₂-C₆H₅Catalytic HydrogenationHistorically significant; now used more in solution-phase synthesis.
The Fmoc Strategy (Base-Labile)

The Fmoc group is the cornerstone of the most common SPPS strategy today. Its key advantage is that it is cleaved under very mild basic conditions (typically with a solution of piperidine in a polar aprotic solvent), leaving acid-labile side-chain protecting groups (like tert-butyl, tBu) and the resin linker completely intact.[9]

Workflow Diagram: Fmoc-based Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-SPPS. Each cycle extends the peptide chain by one residue.

Fmoc_SPPS_Cycle Start Start: Resin with attached Amino Acid 1 (Fmoc protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash Step (Remove Piperidine & Fmoc Adduct) Deprotection->Wash1 Coupling Step 2: Coupling (Add Fmoc-AA-OH, Activator e.g., HBTU, DIC) Wash1->Coupling Wash2 Wash Step (Remove Excess Reagents) Coupling->Wash2 Repeat Repeat Cycle for subsequent Amino Acids Wash2->Repeat Repeat->Deprotection Next AA End Final Cleavage & Deprotection (TFA Cocktail) Repeat->End Final AA

Caption: Iterative workflow for chain elongation in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol describes a single cycle for adding one amino acid to a growing peptide chain attached to a solid support resin.

Materials:

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with N-terminally Fmoc-protected peptide.

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

  • Coupling/Activating agents: HBTU (3-5 eq.), or DIC (3-5 eq.) with HOBt (3-5 eq.).

  • Base: DIPEA (6-10 eq.).

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: HPLC-grade DMF, Dichloromethane (DCM).

  • Inert gas (Nitrogen or Argon).

Equipment:

  • Automated or manual peptide synthesizer vessel.

  • Shaker or bubbler for agitation.

  • Filtration apparatus.

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes with agitation.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Scientist's Note: The solution will contain the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for reaction monitoring.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM can also be performed.

    • Causality Check: Residual piperidine will neutralize the carboxylic acid of the incoming amino acid, preventing activation and coupling. Thorough washing is critical for high yield.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid, activating agent (e.g., HBTU), and base (DIPEA) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature under an inert atmosphere.

    • Self-Validation: To confirm coupling completion, a small sample of resin can be taken for a Kaiser test (Ninhydrin test). A negative result (beads remain colorless/yellow) indicates a successful coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove all unreacted reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle (return to Step 2).

Carbamates as Amide Bond Isosteres for Peptidomimetics

While essential for synthesis, the true power of carbamates in drug design emerges when they are used to permanently replace native amide bonds within a peptide's backbone.[1][3] This modification creates a "peptidomimetic" with fundamentally altered properties.

Rationale: Overcoming Proteolytic Degradation

The primary driver for using amide bond isosteres is to enhance metabolic stability.[1] Peptidases, the enzymes that degrade peptides, are highly specific for the amide bond.[5][15] By replacing a scissile amide bond with a proteolytically resistant carbamate linkage, the peptide's half-life can be dramatically increased.[2][3] This is because the carbamate's structure is not recognized by the active site of these enzymes.

Structural and Conformational Impact

Replacing -CO-NH- with -CO-O-NH- introduces an extra oxygen atom, which alters the bond lengths, angles, and electronic distribution of the backbone.[1] This can lead to changes in the peptide's secondary structure and overall conformation.[16][17] While this can sometimes be detrimental to target binding, careful placement of the carbamate linkage can pre-organize the peptide into a bioactive conformation, potentially increasing potency. The ability of carbamates to exist in both cis and trans configurations adds another layer of complexity and design potential.[2][16]

Workflow: Native Peptide vs. Carbamate Isostere

The diagram below contrasts the fate of a native peptide with its carbamate-modified analogue in a biological environment.

Stability_Comparison cluster_0 Native Peptide cluster_1 Carbamate-Modified Peptide (Peptidomimetic) NativePeptide H₂N-...-AA₁-{ CO-NH}-AA₂-...-COOH Peptidase Peptidase Enzyme NativePeptide:f0->Peptidase Recognized & Bound Cleavage Cleavage at Amide Bond Peptidase->Cleavage Fragments Inactive Fragments Cleavage->Fragments CarbamatePeptide H₂N-...-AA₁-{ CO-O-NH}-AA₂-...-COOH NoCleavage No Cleavage (Resistant) CarbamatePeptide:f0->NoCleavage Not Recognized ActivePeptide Biologically Active Peptide NoCleavage->ActivePeptide

Caption: Comparison of enzymatic stability between a native peptide and its carbamate-modified counterpart.

Protocol 3.1: Synthesis of a Carbamate-Linked Dipeptide Building Block

This protocol outlines a solution-phase method to create a carbamate-linked dipeptide building block, which can then be incorporated into a larger peptide sequence via SPPS. This example shows the formation of a Gly-ψ[CH₂-NH-CO-O]-Gly analogue.

Materials:

  • N-Boc-aminoethanol (as a precursor to the N-terminal residue).

  • Benzyl Chloroformate.

  • Amino acid methyl ester (e.g., Glycine methyl ester hydrochloride).

  • Base: Triethylamine (TEA) or DIPEA.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Saturated sodium bicarbonate solution.

  • Brine solution.

  • Anhydrous magnesium sulfate or sodium sulfate.

Equipment:

  • Round-bottom flasks with magnetic stir bars.

  • Separatory funnel.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure:

  • Activation of Amino Alcohol:

    • Dissolve N-Boc-aminoethanol (1 eq.) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add TEA (1.2 eq.) to the solution.

    • Slowly add benzyl chloroformate (1.1 eq.) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Scientist's Note: This step creates an activated carbonate on the hydroxyl group of the amino alcohol, which will react with the next amino acid's amine.

  • Work-up and Isolation:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting activated intermediate by silica gel chromatography if necessary.

  • Carbamate Bond Formation:

    • Dissolve the purified intermediate (1 eq.) in THF.

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq.) in THF and add TEA (1.5 eq.) to neutralize the salt and free the amine.

    • Add the free amine solution to the activated intermediate solution.

    • Stir the reaction at room temperature overnight.

  • Final Work-up and Deprotection:

    • Concentrate the reaction mixture.

    • Perform a standard aqueous work-up as in Step 2.

    • Purify the Boc-protected carbamate dipeptide ester by column chromatography.

    • The N-terminal Boc group and C-terminal methyl ester can be selectively deprotected using standard methods (TFA for Boc, LiOH for the ester) to prepare the building block for further peptide synthesis.

Protocol 3.2: In Vitro Proteolytic Stability Assay

This protocol provides a general method to compare the stability of a native peptide versus its carbamate-modified analogue in the presence of a proteolytic environment (e.g., rat plasma).

Materials:

  • Native peptide stock solution (e.g., 1 mg/mL in water or DMSO).

  • Carbamate-modified peptide stock solution (1 mg/mL).

  • Control compound (a known stable compound).

  • Rat or human plasma, thawed on ice.

  • Quenching solution: Acetonitrile with 0.1% formic acid and an internal standard.

  • 96-well plate.

  • Incubator set to 37 °C.

Equipment:

  • LC-MS/MS system for quantification.

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Preparation:

    • Pre-warm the 96-well plate and the plasma to 37 °C for 10 minutes.

  • Reaction Initiation:

    • To designated wells, add a small volume of the peptide stock solution (e.g., 5 µL) to a larger volume of pre-warmed plasma (e.g., 495 µL) to initiate the reaction (time = 0). Mix gently.

    • Experimental Design: Prepare separate time points for each peptide (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Incubation:

    • Incubate the plate at 37 °C.

  • Reaction Quenching:

    • At each designated time point, transfer an aliquot of the plasma-peptide mixture (e.g., 50 µL) to a new plate containing an excess of the cold quenching solution (e.g., 150 µL).

    • The t=0 sample is quenched immediately after addition.

  • Sample Processing:

    • Vortex the quenched samples to precipitate plasma proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining peptide against time for both the native and carbamate-modified peptides.

    • Calculate the in vitro half-life (t₁/₂). A significantly longer half-life for the carbamate-containing peptide demonstrates its enhanced proteolytic stability.

Advanced Applications of Carbamates in Peptide Drugs

The utility of carbamates extends beyond backbone stability and synthesis. Their unique chemistry enables several advanced applications in drug development.

Carbamate Linkers for Peptide-Drug Conjugates

Carbamate bonds serve as stable linkers to attach cytotoxic drugs, imaging agents, or other moieties to peptides. The peptide component can act as a targeting agent, delivering the payload to specific cells or tissues. N-succinimidyl carbamate (NSC) chemistry, for instance, allows for the efficient conjugation of peptides to proteins or other molecules via reaction with lysine residues.[18]

Carbamates in Prodrug Design

A prodrug is an inactive compound that is converted into an active drug in the body.[2] Carbamates can be engineered to be stable during circulation but cleavable by specific enzymes (e.g., esterases) at the target site.[6] This strategy can improve drug delivery, enhance solubility, and reduce systemic toxicity.[2]

N-Terminal Carbamoylation

Carbamoylation is the addition of a carbamoyl group (-CONH₂) to the N-terminus or lysine side chains of a peptide or protein.[19] While it can be an artifact of using urea during protein purification, it is also a physiologically relevant post-translational modification that can regulate protein activity and signaling.[19][20] Understanding this process is crucial in both drug development and disease pathology.[21][22]

Summary and Future Outlook

Carbamates are a remarkably versatile and powerful functional group in the arsenal of the peptide medicinal chemist. They are the foundation of modern peptide synthesis through their role as orthogonal protecting groups. More profoundly, their incorporation as stable amide bond isosteres provides a direct and effective solution to the primary liability of peptide therapeutics: enzymatic degradation.[1][2][3] This modification can significantly improve pharmacokinetic profiles, leading to more viable drug candidates.[23]

As our understanding of peptide structure-activity relationships deepens, the strategic placement of carbamate linkages will allow for finer control over peptide conformation and function. Future innovations will likely focus on developing novel carbamate-based linkers for more sophisticated bioconjugates and stimuli-responsive prodrugs, further cementing the indispensable role of carbamates in the future of peptide-based drug design.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry | Request PDF.
  • Frontiers in Molecular Biosciences. (2023).
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Synfacts. (2022). A Silyl Carbamate Linker for Solid-State Peptide Synthesis in the Reverse Direction. Synfacts, 18(03), 0339.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Tomić, S. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(6), 297-320.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Creative Proteomics. (n.d.). Proteomics Analysis of Carbamylation.
  • Wheeler, K. T., & Laskin, J. D. (1976). Carbamoylation of Amino Acid, Peptides, and Proteins by Nitrosoureas. Cancer Research, 36(11 Pt 1), 4109-4114.
  • Tomić, S. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za farmaciju, 70(6), 297-320.
  • Puranik, M., & Varadarajan, R. (2007). Carbamylation of N-Terminal Proline. Biochemistry, 46(29), 8479–8487.
  • Kihlström, J., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Journal of Medicinal Chemistry, 57(5), 2097–2107.
  • Pearson, P. G., et al. (1991). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-44.
  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR, 16(02), 271–291.
  • LibreTexts Chemistry. (2022). 5.13: Peptide and Protein Synthesis.
  • Ashenhurst, J. (2018).
  • Chem-Station. (2014).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (2018).
  • ResearchGate. (n.d.).
  • Perez Mellor, A. F., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(12), 2735–2744.
  • ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
  • Mhidia, R., et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
  • Zask, G., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2346.
  • Leone, M. (2023). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Proteins and Proteomics.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Azetidine derivatives are highly valued building blocks in medicinal chemistry, prized for the unique conformational rigidity and metabolic stability they impart to molecules.[1][2] The target compound, in particular, serves as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4]

This guide provides a detailed, field-proven protocol, a comprehensive troubleshooting section in a direct question-and-answer format, and answers to frequently asked questions.

Section 1: Recommended Synthetic Protocol

The following multi-step protocol is an efficient and scalable route starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. It prioritizes robust reactions and manageable purification steps.

Overall Workflow Diagram

Synthesis_Workflow cluster_0 Recommended Protocol A 1-Boc-azetidine-3-carboxylic acid B tert-Butyl 3-(methylcarbamoyl) azetidine-1-carboxylate A->B  Step 1: Amide Coupling (HATU, DIPEA, MeNH2·HCl) C tert-Butyl 3-((methylamino)methyl) azetidine-1-carboxylate B->C  Step 2: Amide Reduction (BH3·THF) D tert-Butyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl) azetidine-1-carboxylate C->D  Step 3: Boc Protection (Boc2O, Et3N) E <Tert-butyl azetidin-3-ylmethyl(methyl)carbamate> D->E  Step 4: Selective Deprotection (4M HCl in Dioxane)

Caption: Recommended four-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equiv.) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.).

  • Add methylamine hydrochloride (1.2 equiv.) and HATU (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate.

Step 2: Amide Reduction

  • Cool a solution of the amide from Step 1 (1.0 equiv.) in anhydrous Tetrahydrofuran (THF, 0.2 M) to 0 °C under an inert atmosphere (Argon or Nitrogen).

  • Add Borane-THF complex solution (1M in THF, 2.0-2.5 equiv.) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1M HCl (aq.).

  • Stir for 30 minutes, then basify the mixture with 2M NaOH (aq.) to pH > 12.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate.

Step 3: Boc Protection of Side-Chain Amine

  • Dissolve the amine from Step 2 (1.0 equiv.) in DCM (0.2 M).

  • Add Triethylamine (Et₃N, 1.5 equiv.).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at room temperature.

  • Stir for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Wash the reaction mixture with saturated NaHCO₃ (aq.) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to obtain tert-butyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)azetidine-1-carboxylate.

Step 4: Selective Deprotection of Azetidine Nitrogen

  • Dissolve the di-Boc protected compound from Step 3 (1.0 equiv.) in 4M HCl in 1,4-Dioxane (5-10 equiv. of HCl) at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction closely (every 30-60 minutes) by LC-MS to ensure selective removal of the ring N-Boc group without affecting the side-chain Boc group. The reaction is typically complete in 2-4 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Triturate the resulting solid/oil with diethyl ether or pentane to afford the hydrochloride salt of the final product. For the free base, perform an aqueous workup with a mild base (e.g., NaHCO₃) and extract with an organic solvent.

Summary of Reagents and Expected Yields
StepProduct NameStarting MaterialKey ReagentsTypical Yield
1tert-Butyl 3-(methylcarbamoyl)azetidine-1-carboxylate1-Boc-azetidine-3-carboxylic acidHATU, DIPEA, MeNH₂·HCl90-95%
2tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylateAmide from Step 1BH₃·THF80-88%
3tert-Butyl 3-(((Boc)(methyl)amino)methyl)azetidine-1-carboxylateAmine from Step 2Boc₂O, Et₃N85-92%
4Tert-butyl azetidin-3-ylmethyl(methyl)carbamate Di-Boc compound from Step 34M HCl in Dioxane75-85%

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My amide coupling reaction (Step 1) is slow or incomplete, resulting in low yield. What are the common causes?

A: Low yields in amide coupling are typically traced back to three factors:

  • Insufficient Acid Activation: HATU is generally very effective. Ensure it is of high quality and not hydrolyzed from improper storage. If issues persist, other coupling agents like HBTU or EDC/HOBt can be used, though they may require longer reaction times.

  • Base Stoichiometry: DIPEA is used to neutralize the methylamine hydrochloride salt and the acid generated during coupling. Ensure at least 2.5 equivalents are used. The base should be fresh and anhydrous.

  • Solvent Quality: The solvent (DCM) must be anhydrous. The presence of water can hydrolyze the activated acid intermediate and reduce yield.

Q2: The amide reduction (Step 2) with BH₃·THF is giving me multiple byproducts and a low yield of the desired amine. How can I optimize this?

A: Amide reduction can be challenging. Key parameters to control are:

  • Temperature Control: The initial addition of borane must be done at 0 °C to prevent an uncontrolled exotherm. A rapid temperature increase can lead to side reactions.

  • Reducing Agent Quality: Use a fresh, properly titrated solution of Borane-THF. Older solutions may have a lower effective concentration.

  • Quenching Procedure: The quench is highly exothermic and must be done slowly at 0 °C. Adding methanol too quickly can lead to degradation. The subsequent addition of HCl forms the amine salt and breaks down borane complexes. Ensure this step is complete before basification.

  • Alternative Reducing Agents: While borane is effective, Lithium Aluminum Hydride (LAH) can also be used. However, LAH is less selective and requires more stringent anhydrous conditions and a more hazardous workup procedure.

Q3: I am having trouble with the selective deprotection in Step 4. I am either removing both Boc groups or the reaction is not going to completion. How can I improve selectivity?

A: This is the most critical step for achieving a good yield of the final product. The N-Boc group on the strained azetidine ring is more susceptible to acid-catalyzed cleavage than the less-strained side-chain N-Boc group.[5]

  • Reagent Choice: Using neat Trifluoroacetic acid (TFA) is too harsh and will likely remove both protecting groups. A solution of 4M HCl in Dioxane provides a milder, more controlled reaction.[5]

  • Temperature is Key: Perform the reaction at 0 °C initially and allow it to warm slowly to room temperature. Do not heat the reaction. Higher temperatures will accelerate the cleavage of the more stable side-chain Boc group.

  • Reaction Monitoring: This reaction must be monitored closely by LC-MS. As soon as the starting material is consumed and before significant formation of the di-deprotected byproduct is observed, the reaction should be stopped by removing the acid under reduced pressure. Over-running the reaction is the most common cause of failure.

Troubleshooting_Deprotection cluster_conditions Reaction Conditions Start Di-Boc Compound Desired Target Product (Side-Chain Boc Intact) Start->Desired Selective Cleavage Byproduct Di-deprotected Byproduct (Both Boc groups removed) Start->Byproduct Non-selective Cleavage Desired->Byproduct Over-reaction Condition1 <Good Control> 4M HCl in Dioxane 0°C to RT Monitor by LC-MS Condition1->Desired Favors Condition2 <Poor Control> Neat TFA or Heat No Monitoring Condition2->Byproduct Favors

Caption: Controlling conditions for selective N-Boc deprotection.

Q4: My final product is an oil and is difficult to purify by column chromatography. What are my options?

A: Small, polar amines can be challenging to purify.

  • Column Chromatography: Use a silica gel column with a mobile phase containing a small amount of base, such as 1-2% triethylamine in your Hexane/Ethyl Acetate or DCM/Methanol system. This prevents the polar amine from streaking on the acidic silica gel. Alternatively, use basic alumina for your stationary phase.

  • Salt Formation: The easiest way to handle and purify the final product is by isolating it as its hydrochloride salt, as described in Step 4. This often results in a stable, crystalline solid that can be easily filtered and washed with a non-polar solvent like diethyl ether to remove organic impurities.

  • Aqueous Workup: If the free base is required, ensure the pH is sufficiently high (>12) during the basic wash to fully deprotonate the amine and allow for efficient extraction into an organic solvent.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group on the azetidine nitrogen, like Cbz or Benzhydryl (Bh)?

A: Yes, orthogonal protecting groups can be used. A Benzhydryl (diphenylmethyl) group is a common choice for protecting the azetidine nitrogen.[6] It is stable to the basic and reductive conditions in the early steps but can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would not affect the Boc group on the side chain.[6] This provides an alternative, orthogonal strategy to the selective acid cleavage.

Q: For an alternative synthesis involving reductive amination of an aldehyde, what is the best reducing agent?

A: For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[7] It is milder and more selective than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). It can selectively reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing the formation of alcohol byproducts.[8] The reaction is typically run as a one-pot procedure where the aldehyde and amine are first stirred to form the iminium ion, followed by the addition of the reducing agent.[7]

Q: How do I confirm the structure of my final product?

A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: Will confirm the overall structure, showing characteristic peaks for the azetidine ring protons, the methylene bridge, the N-methyl group, and the tert-butyl group.

  • LC-MS: Confirms the molecular weight of the desired product.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition.

References

Technical Support Center: Purification of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important building block.[1] As a key intermediate in the synthesis of various pharmaceutical compounds, including selective PLK inhibitors, achieving high purity is critical for downstream applications.[1]

This document provides a comprehensive overview of common purification challenges and their solutions, drawing from established chemical principles and practical laboratory experience.

I. Understanding the Compound and Common Impurities

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a Boc-protected amine, a class of compounds widely used in organic synthesis.[2] The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the amine functionality.[2] The purification strategy for this compound is largely dictated by the synthetic route employed and the resulting impurity profile.

A common synthesis involves the reductive amination of a suitable azetidine precursor.[3] Another route is the debenzylation of a protected intermediate, which can introduce specific impurities.[1]

Common Impurities Encountered:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Reducing Agent Byproducts: Borohydride-based reducing agents can generate borate salts.[4][5]

  • Solvents: Residual solvents from the reaction or workup can be present.

  • Diphenylmethane: In syntheses involving debenzylation of a benzhydryl-protected precursor, diphenylmethane is a common byproduct.[1]

  • Over-alkylation or Di-alkylation Products: In reductive amination, the formation of tertiary amines or other side products can occur.

  • Hydrolysis Products: The Boc group can be susceptible to cleavage under strongly acidic conditions.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

A. Extractive Workup & Initial Purification

Q1: My crude product is an oil and difficult to handle. How can I solidify it?

A1: "Oiling out" is a frequent challenge with Boc-protected amines.[6] This can be due to residual solvents, the inherent properties of the compound, or the presence of impurities. Here are some strategies:

  • Thorough Solvent Removal: Ensure all reaction and extraction solvents are removed under high vacuum, possibly with gentle heating (30-40°C).[6][7]

  • Trituration: Add a non-polar solvent in which your product is poorly soluble, such as hexanes or diethyl ether.[8] Stirring the oil vigorously in this solvent can induce precipitation or solidification.

  • Aqueous Washes: A series of aqueous washes during the workup can remove water-soluble impurities like salts. A typical sequence would be:

    • Dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.[3]

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[7]

Q2: I'm seeing a significant amount of diphenylmethane in my crude product after a debenzylation reaction. How can I remove it?

A2: Diphenylmethane is a non-polar byproduct and can often be removed through careful purification.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method.[7][9] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will allow the less polar diphenylmethane to elute first, followed by your more polar product.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be effective. The choice of solvent will depend on the relative solubilities of your product and diphenylmethane.

B. Column Chromatography

Q3: What are the recommended conditions for purifying Tert-butyl azetidin-3-ylmethyl(methyl)carbamate by flash column chromatography?

A3: Silica gel is the standard stationary phase for this type of compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good separation for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolA gradient elution is often most effective. Start with a low polarity mixture and gradually increase the polarity to elute the product. A typical gradient might start at 100% hexanes and gradually increase the percentage of ethyl acetate. For more polar impurities, a dichloromethane/methanol system can be used.
Detection TLC with a suitable stainThin-layer chromatography (TLC) is essential for monitoring the separation. Since the product may not be UV active, staining with potassium permanganate or ninhydrin can be used for visualization.

Experimental Workflow: Flash Column Chromatography

G prep Prepare Slurry of Crude Product with Silica Gel load Load Slurry onto Pre-packed Silica Gel Column prep->load elute_nonpolar Elute with Non-polar Solvent (e.g., 100% Hexanes) load->elute_nonpolar collect_impurities Collect Early Fractions (Non-polar Impurities) elute_nonpolar->collect_impurities gradient Gradually Increase Polarity of Mobile Phase (e.g., Increase % Ethyl Acetate) elute_nonpolar->gradient collect_product Collect Product Fractions (Monitor by TLC) gradient->collect_product combine Combine Pure Fractions collect_product->combine evaporate Evaporate Solvent under Reduced Pressure combine->evaporate yield_pure Yields Pure Tert-butyl azetidin-3-ylmethyl(methyl)carbamate evaporate->yield_pure

Caption: Workflow for Flash Column Chromatography Purification.

C. Crystallization

Q4: Can I purify my product by crystallization? It remains an oil even after chromatography.

A4: While some Boc-protected amines can be crystallized, many exist as oils at room temperature.[2][8][10] If you have obtained a highly pure oil after chromatography, crystallization may be challenging. However, if impurities are preventing solidification, the following may help:

  • Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the purified oil can induce crystallization.[2][10]

  • Solvent Screening: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Pulping: Stirring the oil in a solvent in which it is poorly soluble for an extended period can sometimes induce crystallization.[2][10]

Experimental Protocol: Inducing Crystallization from an Oil

  • Ensure Purity: Start with a product that is as pure as possible, preferably after column chromatography.

  • Solvent Removal: Concentrate the purified fractions on a rotary evaporator and then dry under high vacuum to remove all traces of solvent. The product should be a viscous oil.

  • Seeding (if available): Add a single, small crystal of the desired compound to the oil.

  • Standing: Allow the mixture to stand at room temperature or in a refrigerator for several hours to days.

  • Pulping (if seeding fails): Add a small amount of a weak polar solvent (e.g., diethyl ether, hexanes) to the oil and stir vigorously.

  • Isolation: If a solid forms, collect it by filtration, wash with a small amount of the cold pulping solvent, and dry under vacuum.

D. Purity Analysis

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can provide a precise purity value.[11][12][13][14] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for carbamates.[11][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities that have distinct signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of your product.

Logical Flow for Purity Assessment

G start Purified Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot hplc HPLC Analysis high_purity High Purity? hplc->high_purity nmr NMR Spectroscopy correct_structure Correct Structure? nmr->correct_structure ms Mass Spectrometry correct_mass Correct Mass? ms->correct_mass single_spot->hplc Yes repurify Repurify single_spot->repurify No high_purity->nmr Yes high_purity->repurify No correct_structure->ms Yes correct_structure->repurify No final_product Final Pure Product correct_mass->final_product Yes correct_mass->repurify No

Caption: Decision tree for assessing product purity.

III. References

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Retrieved from [Link]

  • LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Common side reactions with Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Welcome to the dedicated technical support guide for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot common issues and optimize your synthetic routes. We will delve into the common side reactions associated with this reagent and provide practical, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when handling and using Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

Q1: What is the primary reactivity of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate?

A: The molecule possesses two primary reactive sites. The most common reaction is the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions to reveal the secondary methylamine. The second site is the azetidine ring nitrogen, which can undergo reactions like N-alkylation or N-arylation, although this typically requires prior protection of the exocyclic amine if the Boc group is removed first.

Q2: What are the typical conditions for Boc deprotection of this molecule, and what should I watch out for?

A: Standard conditions involve strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or HCl in an alcohol like isopropanol or a solvent like dioxane. A key concern is the potential for the strained azetidine ring to open under harsh acidic conditions, especially in the presence of nucleophiles or at elevated temperatures. It is crucial to maintain low temperatures (e.g., 0 °C) during the reaction and workup.

Q3: Can the azetidine ring open during reactions?

A: Yes, the four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, particularly after protonation of the ring nitrogen under acidic conditions. This can lead to the formation of undesired byproducts. For instance, in the presence of a chloride source (like HCl), 3-(chloromethyl)-N-methylpropan-1-amine could be formed as a byproduct. Careful control of reaction conditions is essential to maintain the integrity of the ring.

Q4: What are the best practices for storing this reagent?

A: Tert-butyl azetidin-3-ylmethyl(methyl)carbamate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is generally stable at room temperature for short periods, but for long-term storage, refrigeration is recommended to prevent potential degradation.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Incomplete Boc Deprotection

Symptom: You observe a significant amount of starting material remaining in your reaction mixture by TLC or LC-MS analysis, even after extended reaction times.

Root Cause Analysis:

  • Insufficient Acid: The molar equivalent of the acid may be too low to fully protonate and cleave the Boc group.

  • Low Temperature: While low temperatures are good for preventing side reactions, they can also slow down the desired deprotection reaction significantly.

  • Scavenger Interference: Cation scavengers (like triethylsilane), if used, can sometimes react with the acid, reducing its effective concentration.

Troubleshooting Protocol:

  • Verify Acid Stoichiometry: Ensure you are using a sufficient excess of acid. For TFA, a common condition is using it as the solvent or in a 1:1 mixture with DCM. For HCl in dioxane, ensure at least 4-5 equivalents are used.

  • Optimize Temperature: If starting material persists at 0 °C, allow the reaction to slowly warm to room temperature and monitor its progress closely by TLC or LC-MS every 30 minutes.

  • Alternative Acidic Conditions: Consider switching to a different acid system. For example, if TFA/DCM is failing, a solution of HCl in isopropanol or 1,4-dioxane might be more effective for your specific substrate.

Issue 2: Formation of an Unexpected Dimeric Byproduct

Symptom: LC-MS analysis shows a mass corresponding to roughly double the expected product mass after Boc deprotection and subsequent reaction (e.g., an N-alkylation).

Root Cause Analysis: This often occurs after the Boc deprotection. The newly formed secondary amine of one molecule can act as a nucleophile and attack the azetidine ring of another molecule (which may have been activated, for example, by an alkylating agent intended for the exocyclic amine). This results in a dimeric species.

Troubleshooting Workflow Diagram:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Pathway Symptom Unexpected Dimer by LC-MS Cause Post-deprotection intermolecular reaction of product Symptom->Cause Sol1 Use High Dilution Cause->Sol1 Sol2 Slow Addition of Reagents Cause->Sol2 Sol3 Protect Azetidine Nitrogen Cause->Sol3

Caption: Troubleshooting workflow for dimer formation.

Preventative Measures:

  • High Dilution: Running the subsequent reaction under high dilution conditions can disfavor the intermolecular reaction (dimerization) and favor the desired intramolecular reaction or reaction with the intended electrophile.

  • Slow Addition: After deprotection, if you are performing an N-alkylation, add the alkylating agent slowly to the solution of the deprotected amine. This keeps the concentration of the reactive species low at any given time.

  • Protect the Azetidine Nitrogen: In a multi-step synthesis, it may be beneficial to protect the azetidine nitrogen with an orthogonal protecting group (e.g., a benzyl group) before proceeding with modifications of the exocyclic amine.

Issue 3: Azetidine Ring-Opening Byproducts

Symptom: You observe byproducts with masses that do not correspond to the starting material or expected product, and NMR analysis shows a loss of the characteristic azetidine ring signals and the appearance of signals consistent with a linear propyl chain.

Root Cause Analysis: The strained azetidine ring is susceptible to cleavage, especially under harsh acidic conditions used for Boc deprotection or in the presence of strong nucleophiles. The protonated azetidine ring is a good leaving group, which can be attacked by counter-ions (e.g., Cl⁻ from HCl) or other nucleophiles present in the reaction mixture.

Mitigation Strategies:

  • Milder Deprotection Conditions: Use milder acidic conditions for Boc removal. For example, using HCl in isopropanol at 0 °C is often gentler than concentrated TFA at room temperature.

  • Control Temperature: Strictly maintain low temperatures (0 °C or below) throughout the deprotection process and subsequent workup.

  • Nucleophile-Free Environment: If possible, use an acid system that does not introduce a potent nucleophile. For example, using methanesulfonic acid in a non-nucleophilic solvent might be an alternative to HCl.

  • Rapid Workup: Once the reaction is complete, neutralize the acid promptly with a base (e.g., NaHCO₃ solution) at low temperature to minimize the time the azetidine ring is exposed to harsh acidic conditions.

Part 3: Experimental Protocol - Robust Boc Deprotection

This protocol is optimized to minimize common side reactions during the deprotection of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

Objective: To efficiently remove the Boc protecting group while maintaining the integrity of the azetidine ring.

Materials:

  • Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes until the starting material is fully consumed. Note: If the reaction is sluggish, it can be allowed to warm slowly to room temperature, but this should be done with caution and continuous monitoring.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a pre-chilled, vigorously stirred saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, azetidin-3-yl-N-methylmethanamine.

  • Purification (If Necessary): The crude product is often used directly in the next step. If purification is required, column chromatography on silica gel using a DCM/MeOH/NH₄OH gradient is a common method.

References

  • Note: As an AI, I cannot generate a real-time, comprehensive list of academic papers with clickable URLs in the same way a human researcher can access subscription-based journals.
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. (A foundational text for understanding the use of protecting groups like Boc). URL: [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005. (Provides context for deprotection strategies within broader synthetic campaigns). URL: [Link]

  • The Chemistry of Azetidines. De Kimpe, N. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, 2008. (A comprehensive review of azetidine chemistry, including their stability and reactivity). URL: [Link]

Technical Support Center: Troubleshooting Boc Deprotection of Azetidine Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Boc deprotection of azetidine carbamates, a critical step in many synthetic pathways. The unique strain of the four-membered azetidine ring presents specific challenges that require careful consideration of reaction conditions to avoid unwanted side reactions.[1][2] This resource is designed to help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete, or the reaction is sluggish. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue and can often be traced back to several key factors.[3][4]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3][5] If the acidity is too low, the reaction will be slow or may not go to completion. The reaction rate often shows a second-order dependence on the acid concentration.[3]

    • Solution: Gradually increase the concentration of the acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[3] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[3][6]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Low temperatures or insufficient time can lead to incomplete reactions.[3]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] If the reaction is slow, consider extending the reaction time or gently warming the mixture.[3]

  • Steric Hindrance: Bulky substituents on the azetidine ring or neighboring groups can sterically hinder the approach of the acid, slowing down the reaction.[3][9]

    • Solution: In such cases, longer reaction times, increased temperature, or a higher concentration of a less sterically demanding acid may be necessary.

  • Solvent Issues: Proper dissolution of the substrate is crucial for an efficient reaction.[3][10]

    • Solution: Ensure your Boc-protected azetidine is fully soluble in the chosen solvent. If not, consider alternative solvent systems. While DCM is common for TFA deprotections, ethers like THF or 2-MeTHF can be used as replacements for 1,4-dioxane with HCl, though caution is advised as strong acids can cleave ethers.[10]

Q2: I'm observing significant ring-opening of the azetidine. How can I prevent this side reaction?

A2: The strained four-membered ring of azetidine is susceptible to cleavage under strongly acidic conditions.[1] Protonation of the azetidine nitrogen increases ring strain, making it vulnerable to nucleophilic attack and subsequent ring-opening.[1][11]

  • Mild Acidic Conditions: The choice of acid is critical. While strong acids are effective for Boc removal, they can be too harsh for the azetidine ring.[1]

    • Solution: Opt for the mildest possible acidic conditions that still afford deprotection. This may involve using a lower concentration of TFA or switching to a milder acid altogether. Aqueous phosphoric acid has been reported as a mild and effective reagent for Boc deprotection that is tolerated by azetidine rings.[12]

  • Control of Reaction Time and Temperature: Prolonged exposure to acid, even at moderate concentrations, can promote ring-opening.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize this side reaction.[8]

  • Scavengers: While primarily used to trap the tert-butyl cation, certain scavengers can also help to mitigate side reactions.

    • Solution: The use of scavengers like triisopropylsilane (TIS) is common, especially in peptide synthesis, to prevent re-attachment of the Boc group or other side reactions.[13][14]

Q3: What are these unexpected side products I'm seeing in my LC-MS analysis?

A3: The primary culprit for many side products is the reactive tert-butyl cation (t-Bu+) generated during the deprotection.[3][5][15] This electrophile can alkylate any nucleophilic sites on your molecule.[5][15]

  • Tert-Butylation of Nucleophilic Residues: If your azetidine carbamate contains other nucleophilic functional groups (e.g., electron-rich aromatic rings, thiols), they can be alkylated by the tert-butyl cation.[5][15]

    • Solution: Employ scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[13][15][16]

  • Formation of TFA Adducts: If using TFA, residual acid can be difficult to remove and may form salts with the deprotected amine, which can sometimes appear as unexpected peaks in the LC-MS.[6]

    • Solution: After removing the bulk of the TFA under reduced pressure, perform a co-evaporation with a solvent like toluene to azeotropically remove residual TFA.[3][8] A basic workup with a mild base like sodium bicarbonate can also be used to neutralize the TFA salt and obtain the free amine.[3][6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues during the Boc deprotection of azetidine carbamates.

G cluster_start Start: Boc Deprotection of Azetidine Carbamate cluster_monitoring Reaction Monitoring (TLC, LC-MS) cluster_outcomes Observed Outcomes cluster_solutions Troubleshooting Solutions cluster_end Final Product start Initiate Deprotection (e.g., TFA/DCM) monitor Monitor Reaction Progress start->monitor incomplete Incomplete Reaction/ Sluggish monitor->incomplete Starting Material Remains ring_opening Ring Opening Observed monitor->ring_opening Byproduct with Opened Ring side_products Other Side Products monitor->side_products Unexpected Peaks in LC-MS complete Complete Deprotection monitor->complete Clean Conversion sol_incomplete Increase Acid Conc. Increase Temp. Extend Time incomplete->sol_incomplete sol_ring_opening Use Milder Acid Lower Temperature Shorter Time ring_opening->sol_ring_opening sol_side_products Add Scavengers (TIS) Optimize Workup side_products->sol_side_products product Desired Deprotected Azetidine complete->product sol_incomplete->start Re-run Reaction sol_ring_opening->start Re-run Reaction sol_side_products->start Re-run Reaction

Caption: A troubleshooting workflow for Boc deprotection of azetidines.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolution: Dissolve the Boc-protected azetidine substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add appropriate scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.[3][8] For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
  • Dissolution: Dissolve the Boc-protected azetidine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[8]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6][8]

Data Summary Table

Reagent SystemTypical ConcentrationTemperatureCommon SolventsKey Considerations
TFA20-95%0 °C to RTDCMHighly effective but can cause ring-opening and side-chain alkylation. Scavengers are often necessary.[3][13][14]
HCl4M solution0 °C to RT1,4-Dioxane, Ethyl Acetate, MethanolA good alternative to TFA; the resulting hydrochloride salt is often a crystalline solid.[6][17]
Phosphoric AcidAqueous solutionRTWaterA milder, greener alternative that is well-tolerated by azetidines.[12]
p-Toluenesulfonic acid (pTSA)Stoichiometric50-60 °CEthyl AcetateA solid, biodegradable acid that can provide crystalline tosylate salts.[6][7]

Mechanistic Insights

The mechanism of Boc deprotection under acidic conditions is a cornerstone of this chemistry. Understanding this pathway is crucial for effective troubleshooting.

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Amine Boc-Protected Azetidine Protonated Protonated Intermediate Boc_Amine->Protonated + H+ (Acid) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - t-Butyl Cation tBu_Cation tert-Butyl Cation Free_Amine Free Azetidine Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Product

Caption: Mechanism of Boc deprotection and potential side reactions.

The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][18] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[18][19] The highly reactive tert-butyl cation is the primary source of side reactions.[5]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • BenchChem. (n.d.). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine.
  • Reddit. (2023, October 18). Boc De-protection.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

Sources

Technical Support Center: Optimizing Coupling Reactions of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Due to its unique structure, featuring a strained azetidine ring, a secondary amine, and a bulky Boc-protecting group, optimizing coupling reactions can present specific challenges.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-yielding, clean, and reproducible results.

Introduction to the Reagent

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a valuable building block, frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] Its structure offers a 3-dimensional scaffold that can be crucial for achieving the desired orientation between the two ligands of a PROTAC. However, the inherent ring strain of the azetidine moiety and potential steric hindrance can influence the reactivity of the secondary amine, necessitating careful optimization of reaction conditions.[3][4] This guide will focus on the most common coupling reactions performed at the secondary methylamino group: Amide Bond Formation and Buchwald-Hartwig Amination .

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is best suited for this molecule? A: The choice depends on the desired final product.

  • For coupling with carboxylic acids: Standard amide coupling reactions using reagents like HATU, HOBt/EDC, or T3P are highly effective. These are generally mild and tolerate the azetidine ring well.

  • For coupling with aryl or heteroaryl halides/triflates: The Buchwald-Hartwig amination is the premier choice for forming C(sp²)-N bonds.[5][6] This palladium-catalyzed reaction is highly versatile but requires careful selection of the catalyst, ligand, and base.

Q2: How stable is the Boc protecting group during coupling reactions? A: The tert-butoxycarbonyl (Boc) group is generally stable under basic and neutral conditions used in most amide couplings and Buchwald-Hartwig aminations.[7][8] However, it is labile to strong acids.[9] Avoid acidic workups or reagents that can generate acidic byproducts. If deprotection is observed, consider using milder conditions or a different base.

Q3: Does the azetidine ring participate in side reactions? A: While the azetidine ring is more stable than an aziridine ring, its inherent strain makes it susceptible to ring-opening under certain conditions, especially with strong nucleophiles or in the presence of certain Lewis acids.[3][4] Sticking to well-established, mild coupling protocols is key to preserving the ring's integrity.

Q4: Can I perform a Suzuki coupling with this molecule? A: Direct Suzuki coupling is not applicable to the secondary amine. However, azetidine derivatives can be functionalized to participate in Suzuki reactions. For example, a borylated azetidine could be coupled with an aryl halide.[10] Palladium complexes with azetidine-based ligands have also been developed for Suzuki-Miyaura reactions, highlighting the compatibility of the ring system with palladium catalysis.[11][12][13]

Q5: What is the impact of steric hindrance on the reaction? A: The methyl group on the nitrogen and the bulky tert-butyl group create a sterically hindered environment. This can slow down the reaction rate. In Buchwald-Hartwig aminations, this steric bulk often necessitates the use of specialized, bulky phosphine ligands (e.g., Josiphos, XPhos) to facilitate the catalytic cycle.[14] For amide couplings, allowing for longer reaction times or slightly elevated temperatures may be necessary.

Troubleshooting Guide

Encountering a low yield or failed reaction can be frustrating. This guide provides a systematic approach to diagnosing and solving common issues.

Visual Troubleshooting Workflow

The following flowchart provides a logical path for troubleshooting common issues encountered during coupling reactions with Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

G start Reaction Issue: Low Yield / No Product check_sm Analysis of Crude Reaction: Starting Material (SM) Consumed? start->check_sm sm_unreacted Symptom: High SM Recovery check_sm->sm_unreacted No sm_reacted Symptom: SM Consumed, No Desired Product check_sm->sm_reacted Yes cause1 Possible Cause: Inactive Reagents / Catalyst sm_unreacted->cause1 cause2 Possible Cause: Suboptimal Reaction Conditions sm_unreacted->cause2 cause3 Possible Cause: Side Reaction / Decomposition sm_reacted->cause3 cause4 Possible Cause: Boc Deprotection sm_reacted->cause4 solution1 Solution: • Use fresh coupling agents/solvents. • For B-H: Use new catalyst/ligand, ensure inert atmosphere. cause1->solution1 solution2 Solution: • Screen different bases (e.g., Cs2CO3, K3PO4, NaOtBu for B-H; DIPEA, Et3N for Amide). • Screen solvents (e.g., Dioxane, Toluene, DMF). • Increase temperature moderately (e.g., 80-110 °C for B-H). cause2->solution2 solution3 Solution: • Run reaction at lower temperature. • Check for literature on incompatible functional groups on coupling partner. • Use milder base. cause3->solution3 solution4 Solution: • Use non-acidic conditions. • Switch to a weaker, non-protic base. • Purify product carefully to separate from deprotected species. cause4->solution4

Caption: A flowchart for troubleshooting coupling reactions.

Common Problems and Solutions
SymptomPossible CauseRecommended Solution(s)
No reaction or very low conversion (Starting material recovered)1. Inactive Catalyst/Reagents: Palladium catalyst oxidized; amide coupling agent hydrolyzed; base is old or hydrated.• For Buchwald-Hartwig, use a pre-catalyst or ensure rigorous exclusion of air and moisture.[15] • Use freshly opened or purified solvents and reagents. • Use a fresh bottle of base (e.g., NaOtBu, LiHMDS are very moisture sensitive).
2. Insufficient Temperature: Steric hindrance slows the reaction at room temperature.• Gradually increase the temperature. For Buchwald-Hartwig, reactions are often run between 80-110 °C.[11] For amide couplings, 40-60 °C can sometimes be beneficial.
3. Incorrect Base/Ligand Combination (Buchwald-Hartwig): The chosen base may not be strong enough, or the ligand is not suitable for the substrate.• Screen different bases. Cs2CO3 is a good starting point, but NaOtBu or K3PO4 may be required.[16] • For hindered amines, use bulky electron-rich phosphine ligands like tBuXPhos or RuPhos.
Starting material consumed, but multiple products or decomposition observed 1. Boc Group Deprotection: Traces of acid in reagents or workup, or high temperatures causing thermal cleavage.• Ensure all reagents are free of acid. Use a non-acidic workup. • Avoid unnecessarily high temperatures. • The Boc group is generally stable, but if this is confirmed, consider an alternative protecting group like Cbz.[8]
2. Side Reactions of Coupling Partner: The aryl halide or carboxylic acid has other reactive functional groups.• Review the stability of all functional groups on your coupling partner under the reaction conditions. Protect sensitive groups if necessary.
3. Catalyst Poisoning: Functional groups like unprotected N-H on heteroaromatic coupling partners can inhibit the catalyst.[17]• Protect acidic N-H groups on the coupling partner (e.g., indazoles, pyrazoles) before attempting the coupling.[17]

Detailed Experimental Protocols & Reaction Mechanisms

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol is a reliable method for coupling the title compound with a carboxylic acid.

Reaction Scheme: Tert-butyl azetidin-3-ylmethyl(methyl)carbamate + R-COOH --(HATU, DIPEA)--> Coupled Amide Product

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.2 equiv) in a small amount of DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Stoichiometry Acid:Amine:HATU:Base = 1:1.2:1.1:3A slight excess of the amine and coupling agent ensures full conversion of the acid.
Solvent DMF, DCMDMF is generally preferred for its excellent solvating properties.
Base DIPEA, Et₃NDIPEA is often preferred as it is less likely to cause side reactions.
Temperature 25 °C (Room Temp)Can be gently heated (40 °C) if the reaction is slow due to steric hindrance.
Typical Yield 70-95%Highly dependent on the nature of the carboxylic acid.
Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling with an aryl bromide.

Reaction Scheme: Tert-butyl azetidin-3-ylmethyl(methyl)carbamate + Ar-Br --(Pd-catalyst, Ligand, Base)--> Coupled Arylamine Product

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), palladium pre-catalyst (e.g., G4-XPhos Pd G4, 2 mol%), and ligand (if not using a pre-catalyst).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (1.2 equiv) and the base (e.g., Cs2CO3, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or pre-catalystsPre-catalysts like G4-XPhos are often more reliable and require lower loadings.[18]
Ligand XPhos, RuPhos, tBuBrettPhosBulky, electron-rich biarylphosphine ligands are essential for coupling hindered secondary amines.[5][19]
Base Cs2CO3, K3PO4, NaOtBuBase choice is critical and often needs to be screened. Start with a milder base like Cs2CO3.[16]
Solvent 1,4-Dioxane, TolueneMust be anhydrous and degassed to prevent catalyst deactivation.
Temperature 90-110 °CNecessary to overcome the activation energy for this cross-coupling.
Typical Yield 60-90%Highly dependent on the electronic and steric properties of the aryl halide.
Reaction Mechanism: Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig pd0 Pd(0)L Active Catalyst pd_complex L-Pd(II)(Ar)(X) amine_complex [L-Pd(II)(Ar)(NR₂)]⁺ red_elim Reductive Elimination ox_add Oxidative Addition pd0->ox_add + Ar-X ox_add->pd_complex lig_sub Base-mediated Ligand Substitution pd_complex->lig_sub + HNR₂ + Base lig_sub->amine_complex amine_complex->red_elim red_elim->pd0 product Ar-NR₂ (Product) red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50193-50228. [Link]

  • Chekshin, N., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5654-5703. [Link]

  • Tissot, M., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 139. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 83, 157. [Link]

  • Wang, D. Y., et al. (2021). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society, 143(4), 2095–2103. [Link]

  • Request PDF. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 548. [Link]

  • Synthesis of Azetidines. (2018). Chinese Journal of Organic Chemistry, 38(11), 2829. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(22), 16094–16104. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. Angewandte Chemie International Edition, 46(29), 5584-5588. [Link]

  • Request PDF. (n.d.). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Request PDF. (n.d.). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines – Carbamates. Master Organic Chemistry. [Link]

  • Request PDF. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]

  • Request PDF. (n.d.). Reductive amination promoted by tributyltin hydride. ResearchGate. [Link]

  • Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. [Link]

  • Chen, Y., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 24(43), 7996–8001. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Dorel, R., & van der Wal, T. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18366-18378. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2018). Nature Communications, 9(1), 3238. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Request PDF. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Request PDF. (n.d.). Ground-State Distortion in N‑Acyl-tert‑butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. ResearchGate. [Link]

  • Vasilev, A. A., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 6(8), 5139-5146. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024, July 24). ChemRxiv. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Stability of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS No. 1053655-53-0). This molecule is a valuable building block and linker in medicinal chemistry and drug development, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its unique structure, combining a Boc-protected secondary amine with a strained azetidine ring, presents specific stability challenges that researchers must navigate.

This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows the peak for my compound decreasing over time when using a standard TFA-containing mobile phase. What is causing this degradation?

A: This is a classic case of acid-catalyzed degradation. The tert-butyloxycarbonyl (Boc) group on your molecule is highly sensitive to acidic conditions and is designed to be removed under such environments.[2][3][4] Trifluoroacetic acid (TFA), even at low concentrations (0.05-0.1%) commonly used in reversed-phase HPLC, is a strong acid that will cleave the Boc group.[5][6]

The degradation mechanism involves protonation of the carbamate's carbonyl oxygen. This is followed by fragmentation to release the free amine, gaseous carbon dioxide, and a stable tert-butyl cation.[6] This process is often rapid and can lead to significant loss of your starting material, compromising quantification and purity analysis.

Troubleshooting & Prevention:

  • Modify Your Mobile Phase: Switch to a neutral or slightly basic mobile phase. For example, use 10 mM ammonium bicarbonate or ammonium acetate in water as your aqueous component. Ensure your column is stable at the chosen pH.

  • Lower the Temperature: If an acidic mobile phase is unavoidable, running the HPLC at a lower temperature (e.g., 4-10 °C) can significantly slow the rate of hydrolysis.

  • Minimize Residence Time: Prepare samples immediately before injection and keep them in a cooled autosampler. Avoid letting samples sit on the benchtop in acidic solutions.

Q2: I've observed a new, more polar compound appearing in my LC-MS after storing my sample in methanol at room temperature for a day. What is this impurity?

A: The most likely impurity is the Boc-deprotected product, N-methyl-1-(azetidin-3-yl)methanamine . While the Boc group is generally stable in neutral solutions, protic solvents like methanol can facilitate slow hydrolysis, especially if there are trace acidic impurities.

A secondary, though less common, possibility involves the azetidine ring. The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to nucleophilic attack than larger ring systems like pyrrolidine.[7] If the azetidine nitrogen becomes protonated by trace acids, the ring is activated towards ring-opening by a nucleophilic solvent like methanol.

Troubleshooting & Prevention:

  • Solvent Choice: For short-term storage, use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

  • Storage Conditions: For long-term storage, prepare aliquots in an anhydrous aprotic solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Fresh is Best: Whenever possible, prepare solutions fresh for each experiment to ensure the highest purity and concentration accuracy.

Q3: Is tert-butyl azetidin-3-ylmethyl(methyl)carbamate stable under basic conditions for a reaction?

A: Generally, yes. The Boc protecting group is well-known for its stability under a wide range of basic conditions, including strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][8] Therefore, cleavage of the carbamate is not a primary concern under basic conditions.

However, it is critical to remember that the azetidine ring contains a secondary amine. This nitrogen is basic and nucleophilic. In the presence of a base, it will exist as a free base, ready to react with any electrophiles in your reaction mixture (e.g., alkyl halides, acyl chlorides). While the molecule's structural integrity is maintained in the presence of base alone, its reactivity will be dictated by this free amine. Some highly strained azetidines have been reported to undergo spontaneous oligomerization as a free base, though this is less common for substituted azetidines.[9]

Key Considerations:

  • Ensure your base is not also a potent nucleophile that could participate in undesired side reactions.

  • The primary concern is the intended reactivity of the azetidine nitrogen, not its degradation, under basic conditions.

Q4: What are the primary degradation products I should monitor for, and what are their masses?

A: The degradation profile is highly dependent on the conditions.

  • Under Acidic Conditions: The sole major degradation product will be from the cleavage of the Boc group.

    • Parent Compound: tert-butyl azetidin-3-ylmethyl(methyl)carbamate

      • Molecular Formula: C₁₀H₂₀N₂O₂

      • Molecular Weight: 200.28 g/mol [1]

      • Expected [M+H]⁺: 201.16

    • Primary Degradation Product: N-methyl-1-(azetidin-3-yl)methanamine

      • Molecular Formula: C₅H₁₂N₂

      • Molecular Weight: 100.16 g/mol

      • Expected [M+H]⁺: 101.11

  • Under Strongly Acidic/Nucleophilic Conditions: If azetidine ring-opening occurs, you may see products corresponding to the addition of a solvent molecule. For example, in acidic methanol, a potential ring-opened product would have a mass of [100.16 (deprotected amine) + 32.04 (methanol)] = 132.20 g/mol .

Parent tert-butyl azetidin-3-ylmethyl(methyl)carbamate (MW: 200.28) Intermediate Protonated Carbamate (Unstable) Parent->Intermediate H⁺ (e.g., TFA) Products N-methyl-1-(azetidin-3-yl)methanamine (MW: 100.16) + CO₂ + Isobutylene Intermediate->Products Fragmentation

Caption: Acid-catalyzed cleavage of the Boc group.

Troubleshooting Guides

Guide 1: Protocol for Conducting a Forced Degradation Study

This protocol allows you to systematically evaluate the stability of your compound under various stress conditions, mimicking potential experimental or storage environments.

Objective: To determine the rate and nature of degradation under acidic, basic, neutral, and thermal stress.

Materials:

  • tert-butyl azetidin-3-ylmethyl(methyl)carbamate

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Buffers/Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Phosphate Buffered Saline (PBS, pH 7.4)

  • Analytical Instrumentation: HPLC-UV or LC-MS

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic (0.05 M HCl) Stock->Acid Base Basic (0.05 M NaOH) Stock->Base Neutral Neutral (Water/ACN 1:1) Stock->Neutral Timepoints Sample at T=0, 1, 4, 8, 24h Acid->Timepoints Base->Timepoints Thermal Thermal (Neutral, 60 °C) Neutral->Thermal Thermal->Timepoints Quench Quench/Neutralize (if applicable) Timepoints->Quench Analysis Analyze by LC-MS Quench->Analysis Plot Plot % Parent Remaining vs. Time Analysis->Plot Identify Identify Degradants by Mass Plot->Identify

Caption: Workflow for a forced degradation study.

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to make a 1 mg/mL stock solution.

  • Prepare Stress Samples: In separate vials, dilute the stock solution 1:1 with the respective stress solution to achieve a final concentration of 0.5 mg/mL.

    • Acidic: 1:1 with 0.1 M HCl (final concentration 0.05 M HCl).

    • Basic: 1:1 with 0.1 M NaOH (final concentration 0.05 M NaOH).

    • Neutral: 1:1 with Milli-Q water.

  • Incubation: Store the vials at room temperature (or at 60°C for the thermal stress sample).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: For the acidic and basic samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by LC-MS. Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T=0 peak area.

ConditionSolvent SystemTemperatureExpected StabilityPrimary Degradation Product
Acidic 0.05 M HCl / ACNRoom TempLow Boc-deprotected amine
Basic 0.05 M NaOH / ACNRoom TempHigh Minimal degradation expected
Neutral Water / ACNRoom TempModerate to High Slow hydrolysis possible
Thermal Water / ACN60 °CModerate Boc-deprotected amine
Guide 2: Recommended Analytical Methods

Accurate monitoring requires robust analytical methods that do not induce degradation.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, increasing linearly to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (where the carbamate may have some absorbance).

  • Rationale: The basic pH of the mobile phase prevents the acid-catalyzed cleavage of the Boc group on the column or in the autosampler, ensuring accurate quantification.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatography: Use the same HPLC conditions as described above. Ammonium bicarbonate is volatile and compatible with mass spectrometry.

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Monitoring:

    • Full Scan: Acquire data over a mass range of m/z 50-500 to identify all potential ions.

    • Selected Ion Monitoring (SIM): For higher sensitivity and targeted analysis, monitor the [M+H]⁺ ions for the parent compound (m/z 201.16) and the primary deprotected degradant (m/z 101.11).

  • Rationale: LC-MS is the gold standard for stability studies as it provides unambiguous identification of degradation products through their mass-to-charge ratio, confirming the degradation pathway.[10]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23855.
  • ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Request PDF.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of tert-Butyl (2-(benzylamino)ethyl)carbamate.
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
  • Ashraf, M. Z. (2020).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • MedChemExpress. (n.d.). tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate.
  • National Institutes of Health (NIH). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. Request PDF.
  • ResearchGate. (2025). Facile ring cleavage of basic azetidines. Request PDF.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • BLD Pharm. (n.d.). 1053655-53-0|tert-Butyl azetidin-3-ylmethyl(methyl)carbamate.
  • ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters.
  • MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Sigma-Aldrich. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • Parchem. (n.d.). Tert-Butyl (Azetidin-3-Ylmethyl)Carbamate Hyd... (Cas 1170108-38-9).
  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
  • National Institutes of Health (NIH). (n.d.).
  • ChemicalBook. (2025). tert-butyl azetidin-3-ylmethyl(methyl)carbamate.
  • ChemScene. (n.d.). 943060-59-1 | tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride - CAS:943060-59-1.
  • Achmem. (n.d.). tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate hydrochloride.
  • Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • National Institutes of Health (NIH). (2021).

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Technical Support Center: Removal of Diphenylmethane Byproduct in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis, the presence of byproducts can be a significant hurdle in obtaining a pure target molecule. Diphenylmethane, a common byproduct in reactions such as Friedel-Crafts alkylations, can be particularly challenging to remove due to its physical properties, which are often similar to those of the desired product.[1][2][3] This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist you in effectively removing diphenylmethane from your reaction mixtures.

Choosing the Right Purification Strategy

The selection of an appropriate purification method is paramount for the successful removal of diphenylmethane. The choice depends on the physical properties of your target compound relative to diphenylmethane. Key properties to consider are boiling point, melting point, and polarity.

Below is a decision tree to guide you in selecting the most suitable primary purification technique.

G start Crude product containing diphenylmethane byproduct is_product_solid Is the target product a solid? start->is_product_solid is_product_liquid Is the target product a liquid? start->is_product_liquid polarity_diff Significant difference in polarity? is_product_solid->polarity_diff No recrystallization Recrystallization is_product_solid->recrystallization Yes bp_diff Boiling point difference > 25-30 °C? is_product_liquid->bp_diff Yes is_product_liquid->polarity_diff No bp_diff->polarity_diff No distillation Fractional Distillation bp_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes consider_chromatography Consider Column Chromatography polarity_diff->consider_chromatography No

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with each purification technique.

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points.[4][5] Diphenylmethane has a boiling point of approximately 264 °C at atmospheric pressure.[3]

Q1: My target compound and diphenylmethane are co-distilling. How can I improve the separation?

A1: Co-distillation occurs when the boiling points of your compound and diphenylmethane are too close for your distillation setup to handle effectively. Here are several strategies to improve separation:

  • Increase the column efficiency: The efficiency of a fractionating column is measured in "theoretical plates."[4] The more theoretical plates, the better the separation.

    • Use a longer fractionating column: A longer column provides more surface area for repeated vaporization-condensation cycles.[6]

    • Use a more efficient column packing: A Vigreux column is a good starting point, but for very close boiling points, consider a column packed with Raschig rings or metal sponges to increase the surface area.

  • Optimize the distillation rate: A slow and steady distillation rate is crucial for achieving equilibrium within the column.[4]

    • Reduce the heating rate: Apply heat gradually to ensure a slow rise of the vapor through the column.

    • Insulate the column: Wrapping the column with glass wool or aluminum foil minimizes heat loss and helps maintain the temperature gradient.[4]

  • Consider vacuum distillation: If your target compound is stable at elevated temperatures, performing the distillation under reduced pressure will lower the boiling points of both compounds.[7] This can sometimes increase the boiling point difference, aiding in separation.

G start Co-distillation of Product and Diphenylmethane increase_efficiency Increase Column Efficiency start->increase_efficiency optimize_rate Optimize Distillation Rate start->optimize_rate vacuum_distillation Consider Vacuum Distillation start->vacuum_distillation longer_column Use a longer fractionating column increase_efficiency->longer_column packing Use more efficient column packing increase_efficiency->packing slow_heating Reduce heating rate optimize_rate->slow_heating insulate Insulate the column optimize_rate->insulate lower_bp Lowers boiling points, potentially increasing ΔT_b vacuum_distillation->lower_bp

Caption: Workflow for troubleshooting co-distillation.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[8] Diphenylmethane is a white solid with a melting point of 22-24 °C, and it is soluble in many organic solvents like ethanol, ether, and chloroform.[9]

Q2: Diphenylmethane is co-crystallizing with my product. What should I do?

A2: Co-crystallization suggests that the chosen solvent does not sufficiently differentiate between your product and diphenylmethane in terms of solubility.

  • Solvent Selection is Key: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while diphenylmethane should remain soluble at low temperatures.

    • Systematic Solvent Screening: Test a range of solvents with varying polarities.[10]

    • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent (or mixed-solvent) system can provide more tunability.[11][12][13] In this technique, you dissolve your crude product in a "good" solvent (in which both your product and diphenylmethane are soluble) and then add a "poor" solvent (in which your product is insoluble but diphenylmethane is soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield pure crystals of your product.[1]

Q3: My product or the diphenylmethane byproduct is "oiling out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.

  • Lower the temperature of the hot solution before cooling: Ensure the solution is not supersaturated at a temperature above your product's melting point.

  • Use a larger volume of solvent: This will lower the saturation temperature.

  • Cool the solution slowly: Slow cooling encourages the formation of a stable crystal lattice. Scratching the inside of the flask with a glass rod can also help induce crystallization.[14]

G start Product 'Oils Out' During Recrystallization lower_temp Lower Saturation Temperature start->lower_temp slow_cooling Promote Crystal Nucleation start->slow_cooling more_solvent Use a larger volume of solvent lower_temp->more_solvent gradual_cooling Cool the solution slowly slow_cooling->gradual_cooling scratch_flask Scratch the inside of the flask slow_cooling->scratch_flask

Caption: Troubleshooting for when a product "oils out".

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2][15]

Q4: Diphenylmethane is co-eluting with my product. How can I improve the separation?

A4: Co-elution indicates that the chosen stationary and mobile phases are not resolving your product and diphenylmethane effectively.

  • Optimize the Mobile Phase: The polarity of the eluent is critical.

    • Use a less polar solvent system: Diphenylmethane is a relatively non-polar compound.[2] If your product is more polar, using a less polar mobile phase (e.g., a higher percentage of hexane in a hexane/ethyl acetate system) will cause diphenylmethane to elute faster, while your product will be retained longer on the column.[16]

    • Perform thorough TLC analysis: Before running a column, use thin-layer chromatography (TLC) to find a solvent system that gives a good separation between your product and diphenylmethane (a difference in Rf values of at least 0.2 is ideal).

  • Choose the Right Stationary Phase:

    • Silica gel is the most common stationary phase for normal-phase chromatography and is suitable for separating compounds with different polarities.

    • If your product and diphenylmethane have very similar polarities, consider using a different stationary phase, such as alumina , or employing reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and a polar mobile phase is used.[15][17]

Frequently Asked Questions (FAQs)

Q5: At what stage of my synthesis workup should I be most concerned about removing diphenylmethane?

A5: It is generally best to remove byproducts like diphenylmethane during the final purification step of your desired compound. Attempting to remove it from an intermediate may be unnecessary if it doesn't interfere with subsequent reactions. However, if its presence hinders the next reaction step, purification at the intermediate stage is warranted.

Q6: Can I use an acid or base wash to remove diphenylmethane?

A6: No, an acid or base wash will not be effective for removing diphenylmethane. Diphenylmethane is a neutral hydrocarbon and does not have acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts.[18]

Q7: Are there any chemical methods to selectively react with and remove diphenylmethane?

A7: While diphenylmethane can undergo chemical reactions, it is generally not practical or advisable to use a chemical reaction to remove it as a byproduct. Such a reaction would likely also affect your target molecule, especially if it has similar functional groups. The physical separation methods discussed above are the standard and most effective approaches.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.[4]

  • Sample Loading: Charge the round-bottom flask with the crude mixture containing your product and diphenylmethane. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: Slowly increase the temperature until the mixture begins to boil. Observe the vapor rising through the fractionating column.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A pure compound should distill over a narrow temperature range. Collect the fraction corresponding to the boiling point of your product.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your crude product is soluble and a "poor" solvent in which your product is insoluble but diphenylmethane is soluble. The two solvents must be miscible.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for your target compound and a clear separation from the diphenylmethane spot.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of Diphenylmethane and Common Solvents

Compound/SolventBoiling Point (°C)Melting Point (°C)Solubility of Diphenylmethane
Diphenylmethane26422-24Soluble in many organic solvents
Ethanol78-114Soluble[9]
Diethyl Ether35-116Soluble[9]
Chloroform61-64Soluble[9]
Hexane69-95Soluble
Water1000Insoluble

References

Sources

Technical Support Center: Stereochemical Integrity in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals working with chiral azetidines. This resource is designed to provide in-depth, field-proven insights into a critical challenge: preventing racemization during chemical transformations. The unique strain and reactivity of the azetidine ring, while synthetically useful, can often lead to the erosion of stereochemical purity.[1]

This guide moves beyond simple protocols to explain the underlying mechanisms of racemization, empowering you to troubleshoot effectively and design robust, stereoselective reactions from the ground up.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of stereochemical stability in azetidine systems.

Q1: What is racemization in the context of azetidines, and why is it a significant concern?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For chiral azetidines, which are vital building blocks in medicinal chemistry, even partial racemization (epimerization) at a single stereocenter can be detrimental.[2] It leads to a mixture of diastereomers or enantiomers, which often exhibit different biological activities and safety profiles.[3] Separating these stereoisomers can be challenging and costly, making the prevention of racemization a critical goal during synthesis. The value of azetidines in drug discovery often lies in their ability to rigidly hold substituents in a specific 3D orientation; loss of this defined stereochemistry negates their primary advantage.[2][4]

Q2: Which positions on the azetidine ring are most susceptible to racemization?

A: The carbon atom at the 2-position (C2), especially when substituted with a carbonyl group (e.g., in azetidine-2-carboxylic acid derivatives), is highly susceptible to racemization. This is because the α-proton at C2 is acidified by the adjacent electron-withdrawing carbonyl group. Under basic or even mildly acidic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face, scrambling the original stereochemistry.[3][5] Stereocenters at C3 can also be at risk, particularly if activating groups are present or if reaction mechanisms proceed through intermediates that flatten the ring or the stereocenter.

Q3: What are the common mechanistic pathways that lead to racemization in azetidine reactions?

A: There are two primary pathways that compromise stereochemical integrity:

  • Direct Enolization/Carbanion Formation: This is the most common mechanism, particularly for C2-substituted azetidines. A base removes the acidic proton at the stereocenter, forming a planar enolate or carbanion. This intermediate loses its chiral information, and subsequent reaction or protonation yields a racemic or epimerized product.[3][6] The choice of base is critical; stronger or sterically unhindered bases are more likely to promote this pathway.[5]

  • Ring-Opening/Ring-Closing Cascades: Certain reaction conditions, particularly with N-activated azetidines (e.g., N-tosyl), can promote a ring-opening to form a carbocationic or equivalent intermediate.[7] This planar intermediate can then re-close to form the azetidine ring, but often with a loss of stereochemical memory, resulting in a racemic product.[7][8] This is particularly noted in reactions involving nucleophilic attack where the transition state has significant carbocationic character.[7]

Below is a diagram illustrating the direct enolization pathway, a frequent cause of racemization at the C2 position.

Caption: Mechanism of C2 Racemization via Enolization.

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Issue 1: N-Acylation & N-Protection of Azetidine-2-Carboxylic Acids
Q4: I'm performing an N-Boc protection on (S)-azetidine-2-carboxylic acid, but my final product shows significant racemization. My conditions are Boc-anhydride and triethylamine (TEA) in THF at room temperature. What is going wrong?

A: The combination of triethylamine (TEA) and room temperature is the likely cause of racemization. TEA is a strong enough base to deprotonate the acidic C2 proton, leading to the formation of a planar enolate, as described in Q2 and Q3. Higher reaction temperatures accelerate this undesired side reaction.[3]

Troubleshooting Protocol & Recommendations:

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures significantly decrease the rate of deprotonation relative to the rate of the desired N-acylation.[3]

  • Change the Base: Switch from TEA to a more sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a superior choice. Its bulky isopropyl groups make it a poorer proton abstractor at the sterically shielded C2 position, thus minimizing enolization.[5] 2,4,6-Collidine is another excellent option known to suppress racemization in peptide couplings.[5]

  • Solvent Choice: While THF is generally acceptable, ensure it is anhydrous. Water can facilitate proton exchange. Aprotic, less polar solvents like dichloromethane (DCM) can also be effective at suppressing racemization.[3]

ParameterProblematic ConditionRecommended ConditionRationale
Base Triethylamine (TEA)DIPEA or 2,4,6-CollidineIncreased steric hindrance reduces the rate of C2 deprotonation.[5]
Temperature Room Temperature (20-25 °C)0 °C to -20 °CSlows the rate of the epimerization side reaction significantly.[3]
Solvent THFAnhydrous THF or DCMMinimizes proton exchange and side reactions.[3]
Issue 2: Nucleophilic Ring-Opening Reactions
Q5: I am attempting a regioselective ring-opening of a chiral N-tosyl-2-aryl-azetidine with a phenol nucleophile. The reaction works, but the product is completely racemic. How can I preserve the stereochemistry?

A: The formation of a racemic product during the ring-opening of N-tosyl azetidines strongly suggests a mechanism with considerable SN1 character.[7] The electron-withdrawing tosyl group activates the ring for opening, but the combination of the aryl group at C2 (which stabilizes a carbocation) and the strained four-membered ring facilitates the formation of a planar, achiral carbocation intermediate upon cleavage of the C2-N bond. The nucleophile can then attack this intermediate from either face, leading to racemization.[7]

Troubleshooting Protocol & Recommendations:

  • Re-evaluate the N-Protecting Group: The N-tosyl group is highly activating and promotes carbocation formation. Consider using a less electron-withdrawing protecting group if possible for your synthetic route. An N-Boc or N-benzyl group may alter the mechanism more towards a stereoinvertive SN2 pathway.

  • Enhance SN2 Character: To favor an SN2 pathway (which proceeds with inversion of configuration), you need to maximize the rate of nucleophilic attack relative to the rate of C-N bond cleavage.

    • Increase Nucleophile Concentration: Use a higher concentration of the phenol nucleophile.

    • Use a Stronger Nucleophile: If compatible with your substrate, a more potent nucleophile will favor the SN2 pathway.

    • Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) which are known to accelerate SN2 reactions.

  • Catalyst-Controlled Stereoselectivity: For certain ring-openings, chiral catalysts can control the facial selectivity of the nucleophilic attack, even if an intermediate is formed. Recent advances have shown that chiral hydrogen-bond donor catalysts, for instance, can induce high enantioselectivity in the ring-opening of azetidines by creating a chiral environment around the reaction center.[9]

The following workflow can help guide your decision-making process when troubleshooting stereochemical outcomes.

troubleshooting_workflow start Racemization Observed in Azetidine Reaction check_position Identify Stereocenter: C2-Carbonyl or C2-Aryl? start->check_position c2_carbonyl Likely Cause: Direct Enolization check_position->c2_carbonyl C2-Carbonyl c2_aryl Likely Cause: Ring-Opening via Carbocation (SN1-like) check_position->c2_aryl C2-Aryl Ring-Opening solution_base Solution 1: Use Hindered Base (DIPEA) c2_carbonyl->solution_base solution_temp Solution 2: Lower Temperature (< 0°C) c2_carbonyl->solution_temp solution_pg Solution 1: Change N-Protecting Group (e.g., to Boc) c2_aryl->solution_pg solution_sn2 Solution 2: Promote SN2 Conditions (Stronger Nucleophile, Polar Aprotic Solvent) c2_aryl->solution_sn2

Caption: Decision workflow for troubleshooting racemization.

Part 3: Experimental Protocol

Protocol: Stereoretentive N-Boc Protection of (S)-Azetidine-2-carboxylic Acid

This protocol is optimized to minimize the risk of racemization at the C2 position.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)2O

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO3 (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-azetidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the flask in an ice-water bath to 0 °C and stir for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Slowly add DIPEA (2.2 eq) to the cooled solution. Stir for 5 minutes. The use of a hindered base is critical to prevent deprotonation at C2.[5]

  • Reagent Addition: In a separate vial, dissolve (Boc)2O (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Do not let the reaction warm to room temperature until completion is confirmed.

  • Workup:

    • Quench the reaction by adding cold 1M HCl (aq).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO3 (aq) and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the product by flash column chromatography. Crucially, analyze the enantiomeric excess (% ee) of the final product using chiral HPLC or SFC to confirm that stereochemical integrity has been maintained.

References

  • Wessjohann, L. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Benaglia, M., et al. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. PubMed. Available at: [Link]

  • Jiang, Z. (2019). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Schreiber, S. L., et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. NIH Public Access. Available at: [Link]

  • Ellman, J. A., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Aggarwal, V. K., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, G. S., et al. (2008). Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine-2-ones. ResearchGate. Available at: [Link]

  • Donohoe, T. J., et al. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Available at: [Link]

  • Lu, Z., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Wuts, P. G. M. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH Public Access. Available at: [Link]

  • O'Hagan, D. (2017). Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Available at: [Link]

Sources

Analytical challenges in characterizing Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols based on foundational analytical principles. Given the specific nature of this molecule, this guide addresses challenges by examining its core structural features: the acid- and thermally-labile tert-butoxycarbonyl (Boc) group, the strained azetidine ring, and the basic amine functionalities that can influence chromatographic and spectroscopic behavior.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of molecules with structural similarities to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

FAQ 1: HPLC Analysis - Peak Shape Problems

Question: Why am I observing significant peak tailing or broadening for my compound during Reverse-Phase HPLC analysis?

Answer: Peak tailing is a common problem when analyzing basic compounds like this one, which contains both a secondary amine within the azetidine ring and a tertiary carbamate nitrogen.[1][2][3] The primary cause is often secondary interactions between the basic amine functionalities and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[2][4] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the observed peak asymmetry.

Troubleshooting Workflow:

Caption: Diagnostic workflow for troubleshooting HPLC peak tailing.

Detailed Solutions:

  • Diagnose the Problem : First, inject a neutral compound (e.g., toluene or benzene). If it also tails, the issue is physical (e.g., column void, excessive extra-column volume).[1] If the neutral compound gives a symmetrical peak, the problem is chemical.

  • Optimize Mobile Phase pH : To minimize silanol interactions, lower the mobile phase pH to ensure the silanol groups are fully protonated (typically pH < 3).[4] This may, however, affect the retention time of your analyte.

  • Use a Base-Deactivated Column : Modern HPLC columns are often "end-capped" or use sterically protecting functional groups to minimize the number of accessible silanol groups.[1][4] Using a high-purity, base-deactivated C18 column is highly recommended for amine analysis.

  • Add a Competitive Amine : If pH adjustment is insufficient, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) can mask the residual silanols, improving peak shape.[2]

FAQ 2: Mass Spectrometry (MS) Analysis - Fragmentation and Ionization

Question: During LC-MS analysis, I am not observing the expected protonated molecular ion [M+H]⁺. Instead, I see a prominent ion corresponding to a loss of 100 Da. Why is this happening?

Answer: This is a classic fragmentation pattern for Boc-protected amines. The Boc group is notoriously labile under typical ESI-MS conditions and can undergo in-source fragmentation or McLafferty rearrangement.[5][6] The observed loss of 100 Da corresponds to the loss of the entire Boc group (C₅H₈O₂), leaving the deprotected amine as the most prominent ion.

Data Interpretation Table:

m/z Value (Expected)IdentityCommon ObservationRationale
215.17[M+H]⁺Often weak or absentIn-source fragmentation of the labile Boc group.[6]
159.12[M+H-56]⁺Often observedLoss of isobutylene (C₄H₈) from the Boc group.[7]
115.12[M-100+H]⁺Often the base peakComplete loss of the Boc group, yielding the protonated core amine.
57.07[C₄H₉]⁺Sometimes observedRepresents the tert-butyl cation.[7]

Solutions:

  • Use Softer Ionization Conditions : If possible, reduce the fragmentor voltage or cone voltage on your mass spectrometer to minimize in-source fragmentation.

  • Employ H/D Exchange : To confirm the presence of the Boc group, you can use an on-column H/D exchange HPLC/ESI/MS method with a deuterated mobile phase. This can help unequivocally determine the presence of the protecting group, which might otherwise be elusive.[5]

  • Consider Alternative Adducts : Look for other adducts, such as the sodium adduct [M+Na]⁺, which may be more stable under the analytical conditions.

FAQ 3: Gas Chromatography (GC) Analysis - Thermal Stability

Question: Can I analyze this compound using Gas Chromatography (GC-MS)? I'm seeing multiple peaks or no peak at all.

Answer: Direct analysis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate by GC is highly challenging and generally not recommended. The Boc-protecting group is thermally labile and can decompose at the high temperatures used in the GC injector port.[8][9] This decomposition leads to the formation of multiple degradation products or complete loss of the analyte, resulting in poor or non-reproducible chromatography.[10]

Recommended Approach:

  • Derivatization : For GC analysis, the Boc group should first be removed, and the resulting amine can be derivatized (e.g., via silylation) to increase its volatility and thermal stability.[11]

  • Use HPLC : High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity determination and quantification of this compound as it operates at ambient temperature, preserving the integrity of the molecule.[8]

FAQ 4: NMR Spectroscopy - Signal Interpretation

Question: In the ¹H NMR spectrum, the protons on the azetidine ring appear as complex, broadened multiplets. How can I confirm my structure?

Answer: The four-membered azetidine ring is conformationally dynamic, and its protons often exhibit complex splitting patterns.[12] Protons on the same carbon (geminal protons) can be diastereotopic, meaning they are in different chemical environments and will couple to each other, further complicating the spectrum.[12][13]

Experimental Protocol for Structural Confirmation:

  • Acquire 1D Spectra : Obtain high-resolution ¹H and ¹³C NMR spectra. Note the characteristic signals:

    • ¹H NMR : A singlet around 1.4 ppm (9H) for the tert-butyl group and various multiplets in the 2.5-4.5 ppm range for the azetidine and methylene protons.[12][14]

    • ¹³C NMR : A carbonyl signal around 155-160 ppm and the quaternary carbon of the Boc group around 80 ppm. Azetidine ring carbons typically appear between 40-70 ppm.[13][15]

  • Perform 2D NMR : To unambiguously assign the signals, perform the following 2D NMR experiments:

    • COSY (Correlation Spectroscopy) : This will reveal which protons are coupled to each other, helping to trace the connectivity through the azetidinemethyl framework.[13]

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal to the carbon it is directly attached to, confirming which protons belong to which carbon atom.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity across the carbamate linkage and the attachment of the side chain to the azetidine ring.

Caption: NMR workflow for unambiguous structure elucidation.

Section 2: References

  • BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.

  • Traldi, P., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

  • Axion Labs. (n.d.). HPLC Peak Tailing.

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

  • PubMed. (n.d.). [Determination of the azetidine-2-carboxylic acid from lily of the valley].

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

  • NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.

  • PMC. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

  • OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.

  • BenchChem. (2025). Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.

  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

  • Sigma-Aldrich. (n.d.). HPLC analysis of Azacitidine.

  • BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

  • ResearchGate. (n.d.). t-Butyl carbamate.

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.

  • Forensic Science International. (2022). Thermal decomposition of CBD to Δ 9 -THC during GC-MS analysis: A potential cause of Δ 9.

  • PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.

Sources

Managing reaction temperature for carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Outcomes

Welcome to the Technical Support Center for Carbamate Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice. This resource moves beyond simple protocols to explain the fundamental principles governing carbamate formation, with a special focus on the critical role of reaction temperature. Here, you will find answers to common challenges, detailed experimental workflows, and data-driven recommendations to enhance the success of your carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: My carbamate synthesis is suffering from low yield. Could temperature be the culprit?

A1: Absolutely. Temperature is a critical parameter in carbamate synthesis, and an incorrect temperature profile is a common reason for low yields. The issue can manifest in several ways:

  • Insufficient Activation Energy: If the temperature is too low, the reactants may not have enough energy to overcome the activation barrier, leading to a slow or stalled reaction. This is particularly relevant for less reactive amines or alcohols.[1][2]

  • Equilibrium Shift: Many carbamate formation reactions are reversible. For instance, in the synthesis of carbamates from CO2 and amines, lower temperatures often favor the formation of the carbamate, while higher temperatures can shift the equilibrium back toward the starting materials.[3][4][5]

  • Thermal Decomposition: Carbamates are often thermally labile.[6] Exceeding the optimal temperature can lead to the decomposition of your desired product back into its precursors or into other degradation products.[7][8]

To troubleshoot, it is crucial to monitor your reaction's progress at different temperatures to identify the optimal balance between reaction rate and product stability.

Q2: I'm observing significant byproduct formation, specifically ureas. How is this related to temperature?

A2: Urea formation is a frequent side reaction, especially when using isocyanate precursors, and it is highly influenced by temperature and the presence of water.[9] Here's the mechanism:

  • Isocyanates are highly reactive toward nucleophiles, including water.

  • The reaction of an isocyanate with water forms an unstable carbamic acid, which readily decarboxylates to yield a primary amine.

  • This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea.

Higher temperatures can accelerate this undesired pathway. To minimize urea formation, strict anhydrous conditions are paramount. Additionally, conducting the reaction at lower temperatures (e.g., 0 °C) can help control the initial exothermic reaction and reduce the rate of side reactions.[9]

Q3: What is the typical thermal stability of a carbamate, and how do I determine it for my specific compound?

A3: The thermal stability of carbamates varies widely depending on their structure. Some carbamates can decompose at temperatures as low as 60°C, while others are stable at much higher temperatures.[10][11] For example, ammonium carbamate, an intermediate in urea synthesis, is known to be unstable and decomposes in air.[10]

To determine the thermal stability of a novel carbamate, you can employ techniques such as:

  • Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature, providing a clear indication of the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): DSC can detect the heat flow associated with thermal transitions, including decomposition.

  • ¹H-NMR Studies: You can monitor the decomposition of your carbamate over time at various temperatures using ¹H-NMR.[6]

Q4: My reaction involves the use of carbon dioxide and an amine. What are the key temperature considerations for this "greener" route to carbamates?

A4: The synthesis of carbamates from CO2 and amines is an increasingly popular, more environmentally benign approach.[12] However, temperature control remains critical for success.

  • Carbamate Anion Formation: The initial step involves the nucleophilic attack of the amine on CO2 to form a carbamate anion.[13] This step is often favored at lower to moderate temperatures.

  • Byproduct Formation at Elevated Temperatures: Higher temperatures (e.g., 80°C and above) can promote the formation of N-alkylated byproducts.[13]

  • Pressure and Temperature Interplay: In these systems, both temperature and pressure are crucial. For a given temperature, a decrease in CO2 pressure can lead to a significant drop in conversion.[13] Conversely, at a set temperature, increasing the pressure can sometimes lead to more byproducts.[13] Therefore, a careful optimization of both parameters is necessary. One study found that for a specific system, 70°C and 3 bar of CO2 pressure provided good conversion with minimal byproduct formation.[13][14]

Troubleshooting Guide: Temperature-Related Issues in Carbamate Synthesis

This guide provides a structured approach to diagnosing and resolving common problems encountered during carbamate synthesis where temperature is a likely contributing factor.

Issue 1: Reaction is not proceeding to completion.
Potential Cause Explanation Recommended Action
Insufficient Temperature The reaction lacks the necessary activation energy to proceed at a reasonable rate.[1]Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS at each step. Be mindful of the potential for byproduct formation at higher temperatures.
Equilibrium Limitation The reaction has reached equilibrium, and further conversion is not thermodynamically favored at the current temperature.For exothermic reactions, lowering the temperature may shift the equilibrium toward the product side. Consider if the removal of a byproduct (e.g., water) could drive the reaction forward.
Catalyst Inactivity If using a catalyst, the temperature may be outside its optimal activity range.Consult the literature for the recommended temperature range for your specific catalyst. Consider screening different catalysts if the required reaction temperature is not compatible with your substrates.[15]
Issue 2: Formation of significant byproducts.
Potential Cause Explanation Recommended Action
Excessive Temperature High temperatures can provide the activation energy for undesired side reactions, such as urea formation or N-alkylation.[7][13]Reduce the reaction temperature. For highly exothermic reactions, consider adding the reagents slowly at a lower initial temperature (e.g., 0°C) and then allowing the reaction to slowly warm to room temperature.
Thermal Decomposition of Product The desired carbamate is forming but then decomposing under the reaction conditions.[6]Once the optimal formation temperature is identified, ensure the reaction is not heated for an unnecessarily long time. Consider methods for in-situ product protection or removal from the reaction mixture if feasible.
Moisture Contamination The presence of water can lead to hydrolysis of reagents (e.g., isocyanates) and subsequent byproduct formation.[9]Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Carbamate Yield

This protocol outlines a systematic approach to identifying the optimal reaction temperature for your carbamate synthesis.

  • Setup: Prepare multiple identical reaction vessels (e.g., vials or small round-bottom flasks) each equipped with a magnetic stir bar.

  • Reagent Preparation: Prepare a stock solution of your limiting reagent to ensure accurate and consistent addition to each reaction vessel.

  • Reaction Initiation: To each vessel, add the solvent and non-limiting reagents. Place each vessel in a separate well of a temperature-controlled heating block or in separate oil baths set to different temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

  • Initiate and Monitor: Add the limiting reagent stock solution to each vessel simultaneously to start the reactions. At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and quench it. Analyze the aliquots by a suitable method (e.g., LC-MS or ¹H-NMR) to determine the conversion to the desired product and the formation of any byproducts.

  • Data Analysis: Plot the yield of the carbamate as a function of temperature and time to determine the optimal conditions.

Visualizing Temperature Effects

Diagram 1: The "Goldilocks" Temperature Zone

This diagram illustrates the concept of an optimal temperature range for carbamate synthesis, avoiding the pitfalls of temperatures that are too low or too high.

Temperature_Optimization cluster_low_temp Too Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp Too High Temperature Low_Rate Slow Reaction Rate Incomplete_Conversion Incomplete Conversion Low_Rate->Incomplete_Conversion Good_Rate Good Reaction Rate High_Yield High Yield Good_Rate->High_Yield Side_Reactions Side Reactions (e.g., Ureas) Low_Yield_High Low_Yield_High Side_Reactions->Low_Yield_High Low Yield Decomposition Product Decomposition Decomposition->Low_Yield_High Troubleshooting_Flowchart Start Low Yield in Carbamate Synthesis Check_Temp Is the reaction temperature appropriate? Start->Check_Temp Increase_Temp Increase temperature incrementally and monitor. Check_Temp->Increase_Temp No / Unsure Check_Byproducts Are significant byproducts observed? Check_Temp->Check_Byproducts Yes Success Yield Improved Increase_Temp->Success Decrease_Temp Decrease reaction temperature. Check_Byproducts->Decrease_Temp Yes Check_Moisture Are anhydrous conditions being used? Check_Byproducts->Check_Moisture No Decrease_Temp->Success Improve_Anhydrous Dry solvents and glassware; use inert atmosphere. Check_Moisture->Improve_Anhydrous No Check_Reagents Check reagent purity and age. Check_Moisture->Check_Reagents Yes Improve_Anhydrous->Success Check_Reagents->Success

Caption: A step-by-step guide to troubleshooting low yields in carbamate synthesis.

References

  • NASA Technical Reports Server (NTRS).
  • Continuous Synthesis of Carbamates
  • Vrbova, V., Kim, I., & Svendsen, H. F. Effect of temperature on carbamate stability constants for amines. SINTEF.
  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYAN
  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
  • Green synthesis of carbamates from CO2, amines and alcohols.
  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. (2019). The Journal of Physical Chemistry B.
  • Thermal Degradation of Aminosilicone Carbam
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PMC.
  • A Unified Approach to CO2–Amine Reaction Mechanisms. (2020). ACS Omega.
  • Experimental study on carbamate formation in the AMP–CO2–H2O system at different temperatures.
  • AMMONIUM CARBAM
  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (1962). Canadian Journal of Chemistry.
  • Carbamate stability versus CO 2 loading at 25ºC.
  • Riba Solé, J. (2021). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Method for decomposing ammonium carbamate.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • AMMONIUM CARBAM
  • Carbamate Temperature Crystallization Calcul
  • Troubleshooting low conversion rates in carbam
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018). NIH.
  • Operational difficulties & measures of low pressure carbamate condenser due to crystalliz
  • optimizing reaction conditions for carbamate form
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). PMC.
  • Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture.
  • Ammonium carbam
  • Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes.
  • Ammonium Carbamate-Based Heat Exchanger Reactor as an Endothermic Heat Sink for Thermal Management. eCommons.
  • Organic Carbam
  • A Thermal Management System using Ammonium Carbamate as an Endothermic He
  • Efficient carbamate synthesis.
  • Carbamate Formation and Side Reactions.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • Continuous Synthesis of Carbamates
  • Process for determining and controlling the composition of aqueous solutions of NH3 and CO2. UreaKnowHow.
  • Process for controlling the temperature during urea synthesis.
  • Ammonium carbamate production.
  • Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. UreaKnowHow.
  • THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE In the synthesis of urea
  • Synthesis of carbamates by carbamoyl
  • From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions. (2011). Green Chemistry.
  • Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbam
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of reliable and reproducible science. Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a valuable building block, particularly recognized for its utility as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The strained four-membered azetidine ring offers a rigid, constrained conformation that can be advantageous in optimizing ligand-protein interactions.

Structural and Spectral Dissection of the Target Molecule

The structure of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate incorporates several distinct chemical environments that give rise to a unique NMR fingerprint. Understanding these individual components is key to interpreting the full spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh ~10-15 mg of sample b 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS a->b c 3. Vortex until fully dissolved b->c d 4. Transfer to a clean, dry 5 mm NMR tube c->d e 5. Insert sample into magnet d->e f 6. Lock and Shim instrument on the deuterium signal e->f g 7. Acquire ¹H Spectrum (e.g., zg30 pulse program, 16 scans) f->g h 8. Acquire ¹³C Spectrum (e.g., zgpg30, 1024 scans) g->h i 9. (Optional) Acquire 2D Spectra (COSY, HSQC) for full assignment h->i j 10. Apply Fourier Transform i->j k 11. Phase Correction j->k l 12. Baseline Correction k->l m 13. Calibrate ¹H spectrum to TMS at 0.00 ppm l->m n 14. Integrate peaks and assign chemical shifts m->n

Figure 2: Standardized workflow for NMR-based structural verification.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is excellent for many organic molecules. The solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v for referencing.

    • Ensure the sample is fully dissolved by vortexing. Insoluble material can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity. [3] * Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Poor shimming is a common cause of broad signals. [3] * ¹H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and appearance.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. The ¹³C spectrum will be automatically calibrated based on the solvent signal.

    • Integrate the signals in the ¹H spectrum. The relative areas of the peaks should correspond to the ratio of protons in each environment.

    • Assign the chemical shifts for all peaks and analyze the splitting patterns (multiplicity) to deduce the connectivity of the atoms.

The Role of 2D NMR in Unambiguous Assignment

For a molecule with several similar proton environments, such as the azetidine ring protons, a 1D ¹H NMR spectrum can be crowded and difficult to interpret definitively. In such cases, 2D NMR techniques are invaluable for unambiguous structure elucidation. [3]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would show correlations between the azetidine methine proton (He) and the adjacent ring and exocyclic methylene protons, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum, confirming assignments. For example, it would show that the complex multiplets between 3.6-3.9 ppm are attached to the carbon at ~52-56 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is powerful for establishing the overall carbon skeleton and confirming the placement of quaternary carbons and heteroatoms.

By employing this comprehensive approach—combining prediction based on chemical principles, comparison with relevant alternatives, and a robust experimental workflow—researchers can confidently verify the structure and purity of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, ensuring the integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine.
  • BenchChem. (2025).
  • Butkiewicz, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(2), 833. Available at: [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Available at: [Link]

  • Supporting Information for an undisclosed article.
  • National Institutes of Health. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 953–957. Available at: [Link]

  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. Available at: [Link]

  • Supporting Information for an undisclosed article.
  • National Institutes of Health. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 54(12), 3939–3965. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Dana Bioscience. tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate 5g. Available at: [Link]

  • Molport. tert-butyl N-[1-(1-methanesulfonylpiperidine-2-carbonyl)azetidin-3-yl]-N-methylcarbamate. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

A Comparative Guide to the Mass Spectrometric Analysis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. Small molecules incorporating saturated nitrogen heterocycles, such as azetidine and piperidine, are ubiquitous scaffolds in medicinal chemistry. Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge. This technical guide provides a comparative analysis of the expected mass spectrometric behavior of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate and two structurally related analogs: tert-butyl azetidin-3-yl(methyl)carbamate and tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and quality control of these critical compounds.

The Compounds: Structures and Significance

The three compounds under consideration are all N-Boc protected amino-heterocycles, a class of molecules frequently employed in the synthesis of complex pharmaceutical agents, including PROTACs and other targeted therapies. The Boc (tert-butyloxycarbonyl) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (Target) Structure of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate1053655-53-0C10H20N2O2200.28
Tert-butyl azetidin-3-yl(methyl)carbamate (Analog 1) Structure of Tert-butyl azetidin-3-yl(methyl)carbamate577777-20-9C9H18N2O2186.25
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (Analog 2) Structure of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate138022-02-3C12H24N2O2228.33

Experimental Protocol: A Generalized Approach for ESI-MS/MS Analysis

The following protocol outlines a robust method for the analysis of N-Boc protected amino-heterocycles using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The parameters provided are a starting point and may require optimization for specific instrumentation.

2.1. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • To promote protonation and enhance signal intensity in positive ion mode, add 0.1% (v/v) formic acid to the final sample solution.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (This can be optimized to induce in-source fragmentation if desired).

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Source Temperature: 120-150 °C.

2.3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Perform a full scan experiment (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.

  • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

  • Optimize the collision energy (typically 10-30 eV) to achieve a rich fragmentation spectrum. Acquire product ion scans.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 MS/MS Analysis Stock 1 mg/mL Stock Solution Dilution Dilute to 1-10 µg/mL Stock->Dilution Acidification Add 0.1% Formic Acid Dilution->Acidification LC LC Separation (C18) Acidification->LC ESI ESI Source (+) LC->ESI MS1 Full Scan (MS1) ESI->MS1 Precursor Select [M+H]⁺ MS1->Precursor CID Collision-Induced Dissociation Precursor->CID MS2 Product Ion Scan (MS2) CID->MS2 G M_H [M+H]⁺ m/z 201.16 M_H_56 [M+H-56]⁺ m/z 145.10 M_H->M_H_56 - C4H8 M_H_100 [M+H-100]⁺ m/z 101.10 M_H->M_H_100 - C5H8O2 frag_84 [C5H10N]⁺ m/z 84.08 M_H_100->frag_84 - NH2CH3

A Comparative Guide to the HPLC Purity Analysis of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a substituted azetidine, a class of saturated four-membered nitrogen heterocycles. The inherent ring strain and unique three-dimensional structure of the azetidine scaffold make it a highly sought-after motif in medicinal chemistry.[1] This specific compound serves as a crucial building block and linker in the synthesis of complex pharmaceutical agents, including PROTACs (Proteolysis Targeting Chimeras), which are at the forefront of novel therapeutic strategies.[2]

Given its role as a foundational piece in drug development, the chemical and stereochemical purity of tert-butyl azetidin-3-ylmethyl(methyl)carbamate is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether they are residual starting materials, synthesis by-products, or unintended stereoisomers, can have significant and often unpredictable pharmacological consequences.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this key intermediate. We will explore the rationale behind method development choices, present detailed experimental protocols, and compare the performance of different HPLC approaches, providing researchers and drug development professionals with the tools to implement a self-validating and reliable quality control strategy.

The Purity Challenge: Potential Impurities and Analytical Considerations

A robust analytical method must be capable of separating the main compound from a range of potential impurities. For tert-butyl azetidin-3-ylmethyl(methyl)carbamate, these can include:

  • Process-Related Impurities: Unreacted starting materials from its synthesis, such as 1-benzhydrylazetidine precursors, and reagents used for the installation of the methylcarbamate group.[3]

  • Degradation Products: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions, which could lead to its cleavage.

  • Stereoisomers: The molecule contains a chiral center at the 3-position of the azetidine ring. While a specific synthesis may be stereoselective, the potential for enantiomeric impurities must be assessed, as different enantiomers can exhibit vastly different biological activities.[4][5]

The primary analytical challenge lies in the compound's lack of a strong UV chromophore. The carbamate and azetidine moieties do not absorb strongly at conventional HPLC wavelengths (e.g., 254 nm), necessitating either low-wavelength UV detection or alternative, more universal detection methods.

Reverse-Phase HPLC (RP-HPLC) for Achiral Purity

RP-HPLC is the cornerstone technique for assessing the purity of most non-volatile organic molecules. Its principle relies on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the standard first choice. Its high hydrophobicity provides sufficient retention for this moderately polar molecule, enabling effective separation from more polar or less polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is optimal. Acetonitrile is preferred over methanol for its lower viscosity (leading to lower backpressure) and often provides sharper peaks for nitrogen-containing compounds. The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is critical. This ensures that the secondary amine in the azetidine ring is protonated, preventing peak tailing caused by interaction with residual silanol groups on the stationary phase and leading to symmetrical, reproducible peaks.

  • Detector Selection:

    • UV Detector: Detection at low wavelengths (e.g., 200-215 nm) is required due to the absence of a strong chromophore. While feasible, this approach can suffer from baseline noise and interference from mobile phase additives.

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that respond to any non-volatile analyte, making them ideal for compounds with poor UV absorbance. They are highly sensitive and provide a more uniform response factor for the parent compound and its impurities compared to low-wavelength UV.

    • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides the highest degree of confidence, confirming the mass of the main peak and enabling the identification of unknown impurity peaks.

Workflow for RP-HPLC Method Development

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Sample (e.g., 1 mg/mL in Acetonitrile/Water) mobile_phase Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile prep->mobile_phase system_prep Equilibrate C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) mobile_phase->system_prep injection Inject Sample (e.g., 5 µL) system_prep->injection gradient Run Gradient Elution (e.g., 5% to 95% B over 20 min) injection->gradient detection Detect using CAD or MS gradient->detection integration Integrate Peaks detection->integration purity_calc Calculate Area Percent Purity integration->purity_calc impurity_id Identify Impurities (if using MS) purity_calc->impurity_id

Caption: RP-HPLC workflow for achiral purity analysis.

Detailed Experimental Protocol: RP-HPLC with CAD/MS
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (or Mass Spectrometer).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • System Suitability: A standard solution should be injected five times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5.

Chiral HPLC for Enantiomeric Purity Assessment

For chiral molecules used in pharmaceuticals, assessing enantiomeric purity is a regulatory expectation and a scientific necessity. Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices
  • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for a wide range of chiral compounds, including carbamates and amines.[6][7] Immobilized polysaccharide phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened.

  • Mobile Phase: Chiral separations are typically performed in normal-phase mode. A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is used. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention and resolution. A small amount of an amine additive, like diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes by masking active sites on the silica support.[7]

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with an isocratic pump, autosampler, and UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • System Suitability: The resolution between the two enantiomer peaks (if a racemic standard is available) should be ≥ 1.5.

Comparison of Purity Analysis Methodologies

The choice of analytical technique depends on the specific question being asked—overall purity versus enantiomeric excess.

Parameter RP-HPLC with CAD/MS Chiral HPLC with UV Alternative: GC-MS
Primary Purpose Quantify overall purity and identify achiral impurities.Quantify enantiomeric purity (enantiomeric excess).Analysis of volatile and thermally stable impurities.
Typical Column C18 (Octadecylsilane)Polysaccharide-based Chiral Stationary Phase (CSP)DB-5MS or similar non-polar capillary column.
Typical Mobile Phase Water/Acetonitrile Gradient with Acid ModifierHexane/Alcohol Isocratic with Amine AdditiveHelium (Carrier Gas)
Key Advantage Broad applicability, high resolution for achiral compounds, MS provides identification.The only reliable method to separate and quantify enantiomers.High sensitivity for volatile compounds.
Key Limitation Cannot separate enantiomers.May not separate all achiral impurities.Not suitable for non-volatile or thermally labile compounds like the target molecule.[8]
Information Gained Purity (%), Impurity Profile, Impurity MassEnantiomeric Excess (ee %), Enantiomeric RatioVolatile Organic Impurity Profile

Integrated Purity Analysis Strategy

A comprehensive quality control strategy should not rely on a single method. It should integrate multiple techniques to build a complete purity profile.

cluster_purity Chemical Purity Assessment cluster_chiral Stereochemical Purity Assessment cluster_structure Structural Confirmation start Test Sample: tert-butyl azetidin-3- ylmethyl(methyl)carbamate rp_hplc RP-HPLC-MS/CAD (Protocol 3.2) start->rp_hplc chiral_hplc Chiral HPLC-UV (Protocol 4.2) start->chiral_hplc nmr NMR Spectroscopy start->nmr purity_result Result: Area Percent Purity Impurity Identification rp_hplc->purity_result final_spec Final Specification Report purity_result->final_spec chiral_result Result: Enantiomeric Excess (%) chiral_hplc->chiral_result chiral_result->final_spec nmr_result Result: Structural Identity Confirmed nmr->nmr_result nmr_result->final_spec

Caption: Integrated strategy for comprehensive purity analysis.

Conclusion

The purity analysis of tert-butyl azetidin-3-ylmethyl(methyl)carbamate requires a multi-faceted approach. A well-developed reverse-phase HPLC method, preferably with a universal detector like CAD or a mass spectrometer, is essential for determining overall chemical purity and identifying process-related impurities. This must be complemented by a dedicated chiral HPLC method to ensure the desired enantiomeric purity, a critical parameter for its use in pharmaceutical synthesis. By understanding the rationale behind the selection of columns, mobile phases, and detectors, researchers can implement robust, reliable, and self-validating analytical methods that guarantee the quality of this vital chemical building block.

References

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A Comparative Guide to Azetidine Linkers in Drug Discovery: Spotlight on Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted therapies like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of a molecule's overall efficacy.[1][2] Its length, rigidity, and chemical properties profoundly influence a drug candidate's solubility, cell permeability, metabolic stability, and the geometric arrangement of the crucial ternary complex in the case of PROTACs.[2] Among the diverse array of linkers, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties.[3] Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif, offering a unique blend of conformational rigidity and metabolic stability.[2]

This guide provides an in-depth comparison of tert-butyl azetidin-3-ylmethyl(methyl)carbamate, a versatile azetidine building block, with other functionalized azetidine linkers. We will delve into the structural nuances that govern their performance, supported by representative experimental data and detailed protocols to empower researchers in their linker selection process.

The Azetidine Advantage: A Compact Powerhouse

The compact and strained nature of the azetidine ring confers distinct advantages in drug design.[3] Compared to its larger counterparts like piperidine and piperazine, the azetidine moiety offers a more rigid scaffold.[2] This rigidity can pre-organize a molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity.[4]

One of the most significant benefits of incorporating an azetidine linker is its enhanced resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines.[3] This can lead to a longer half-life and increased drug exposure in vivo.[3] Furthermore, the lower pKa of azetidine compared to piperidine can influence its absorption and distribution properties.[3]

In Focus: Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a widely used building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, while the methyl group on the exocyclic nitrogen fine-tunes the linker's properties.

Structural Features and Properties:

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol [5]

  • Key Features: The 3-substituted pattern on the azetidine ring provides a defined exit vector for linker elongation. The Boc-protected amine allows for controlled deprotection and subsequent functionalization, making it a versatile intermediate in multi-step syntheses.[6]

The synthesis of this compound typically involves the protection of an azetidine precursor followed by functionalization at the 3-position.[7] It serves as a valuable starting material for introducing a rigid, sp³-rich azetidine core into a larger molecule.

Comparative Analysis of Azetidine Linkers

The seemingly subtle modifications on the azetidine ring can have a profound impact on the resulting molecule's properties. Below, we compare tert-butyl azetidin-3-ylmethyl(methyl)carbamate with other representative azetidine linkers.

Linker DerivativeKey Structural FeatureExpected Impact on Properties
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate Methylated exocyclic amine, Boc protectionBaseline for comparison. The methyl group can slightly increase lipophilicity and shield the nitrogen from metabolic enzymes.
Azetidine-3-carboxylic acid Carboxylic acid at C3Increased polarity and aqueous solubility. Provides a handle for amide bond formation.[8]
3-Fluoroazetidine Fluorine at C3Increased metabolic stability due to the strong C-F bond. Lowered pKa of the azetidine nitrogen, which can affect cell permeability and target interactions.[9]
3,3-Difluoroazetidine Gem-difluoro at C3Further enhancement of metabolic stability and modulation of pKa. Can influence conformation due to stereoelectronic effects.[10]
N-Boc-3-aminoazetidine Primary amine at C3 (Boc protected)A versatile point for linker attachment, offering different geometric possibilities compared to C3-alkylic substitution.

Data Presentation: A Representative Comparison

LinkerLipophilicity (cLogP)Aqueous SolubilityMetabolic Stability (in vitro)Cell Permeability (PAMPA)
Tert-butyl azetidin-3-ylmethyl(methyl)carbamateModerateModerateHighModerate
Azetidine-3-carboxylic acidLowHighHighLow
3-Fluoroazetidine containing linkerModerate-HighModerate-LowVery HighModerate-High
Piperidine-4-ylmethanamine containing linkerModerateModerateModerate-LowModerate
Piperazine-1-ylmethanamine containing linkerLow-ModerateHighModerateLow-Moderate

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual values are highly dependent on the overall molecular context.

Experimental Protocols for Linker Evaluation

To rigorously compare the performance of different azetidine linkers, a series of well-defined in vitro assays are essential. Below are detailed protocols for key experiments.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput initial screen for cell permeability.[11][12]

Workflow for PAMPA:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Membrane Coating: Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Solution Preparation: Prepare a donor solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4). Prepare the acceptor solution, which is typically the same buffer without the compound.

  • Assay Assembly: Add the acceptor solution to a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate. Add the donor solution to the filter plate.

  • Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[11]

Protocol 2: Ternary Complex Stability Assay using Surface Plasmon Resonance (SPR)

For PROTACs, the stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) is a critical determinant of degradation efficacy.[] SPR is a powerful biophysical technique to measure the kinetics of this interaction.[1]

Workflow for SPR-based Ternary Complex Analysis:

SPR_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis Immobilize Immobilize E3 Ligase on SPR sensor chip Inject_Control Inject Target Protein alone (measures binary interaction) Immobilize->Inject_Control Inject_Complex Inject Target Protein + PROTAC (measures ternary complex formation) Immobilize->Inject_Complex Analyte_Prep Prepare analyte solutions: 1. Target Protein alone 2. Target Protein + PROTAC Analyte_Prep->Inject_Control Analyte_Prep->Inject_Complex Regeneration Regenerate sensor surface Inject_Control->Regeneration Inject_Complex->Regeneration Sensorgrams Obtain sensorgrams for binary and ternary interactions Regeneration->Sensorgrams Kinetics Fit data to kinetic models to determine kon, koff, and KD Sensorgrams->Kinetics Cooperativity Calculate cooperativity (α) Kinetics->Cooperativity

Caption: Workflow for analyzing ternary complex stability using SPR.

Methodology:

  • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of the target protein with and without a fixed concentration of the PROTAC.

  • Binding Measurement: Flow the analyte solutions over the sensor chip and monitor the change in the SPR signal, which is proportional to the mass bound to the surface.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋) for both the binary (protein-protein) and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated to quantify the extent to which the PROTAC promotes the formation of the ternary complex.[]

Conclusion: Making an Informed Linker Choice

The selection of an appropriate linker is a pivotal decision in the design of potent and drug-like molecules. Azetidine-based linkers, and specifically building blocks like tert-butyl azetidin-3-ylmethyl(methyl)carbamate, offer a compelling strategy to enhance metabolic stability and introduce conformational constraint. However, the optimal azetidine linker is highly context-dependent.

By systematically evaluating a panel of functionalized azetidine linkers using robust in vitro assays, researchers can fine-tune the physicochemical and pharmacokinetic properties of their lead compounds. This data-driven approach to linker design is paramount for accelerating the development of the next generation of targeted therapeutics.

References

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X-ray crystal structure of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a cornerstone in the design of novel therapeutics. Its strained four-membered ring imparts unique conformational constraints that can pre-organize substituents for optimal interaction with biological targets. The incorporation of a tert-butyl carbamate group, a common protecting group and pharmacophore, further enhances the utility of these building blocks. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth comparison of the single-crystal X-ray structures of two tert-butyl azetidin-3-ylcarbamate derivatives: tert-butyl 1-(2-oxo-2-phenylacetyl)azetidin-3-ylcarbamate (Derivative A) and 1-(tert-butoxycarbonyl)-3-(methoxycarbonylamino)azetidine (Derivative B). While a crystal structure for the parent compound, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, is not publicly available, this comparative analysis of closely related analogues offers critical insights into the structural nuances of this important class of molecules. We will explore the experimental workflow for obtaining such structures and delve into a detailed comparison of their solid-state conformations and intermolecular interactions.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles. The following workflow outlines the key stages, emphasizing the causality behind experimental choices.

Crystallographic Workflow Figure 1: General Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Azetidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS) Purification->Characterization Solvent_Screening Solvent/Anti-solvent Screening Characterization->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Vapor Diffusion, Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation & Analysis (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: General Experimental Workflow for X-ray Crystallography

Experimental Protocols

1. Synthesis and Purification:

The synthesis of substituted azetidines can be achieved through various established routes, often starting from commercially available precursors.[1][2] For the purpose of this guide, we will consider the synthesis of our comparative molecules, Derivative A and Derivative B, as described in the literature.

  • Derivative A (tert-butyl 1-(2-oxo-2-phenylacetyl)azetidin-3-ylcarbamate): This derivative can be synthesized by the acylation of tert-butyl azetidin-3-ylcarbamate with phenylglyoxyloyl chloride in the presence of a non-nucleophilic base such as triethylamine.

  • Derivative B (1-(tert-butoxycarbonyl)-3-(methoxycarbonylamino)azetidine): This compound can be prepared by reacting 1-Boc-3-aminoazetidine with methyl chloroformate.[3]

Following synthesis, rigorous purification is crucial, as impurities can significantly hinder crystallization. Column chromatography is a standard method for achieving the high purity (>98%) required for growing diffraction-quality crystals.

2. Crystallization:

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.

  • Solvent Selection: A systematic solvent screen is the first step. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds may require an "anti-solvent" in which the compound is insoluble to induce crystallization.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: This is a highly effective method for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or below, to induce crystallization.

3. Single-Crystal X-ray Diffraction Data Collection and Refinement:

Once a suitable single crystal is obtained, its three-dimensional structure can be determined.

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. From this map, a molecular model is built and then refined to best fit the experimental data, yielding the final, precise atomic coordinates.

Comparative Structural Analysis

The true power of X-ray crystallography lies in the detailed structural insights it provides. By comparing the crystal structures of Derivative A and Derivative B, we can understand how different substituents on the azetidine ring influence its conformation and the overall crystal packing.

ParameterDerivative A (Hypothetical Data)Derivative B (Hypothetical Data)
CSD Refcode Not AvailableNot Available
Chemical Formula C₁₇H₂₂N₂O₄C₁₀H₁₈N₂O₄
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.58.5
b (Å) 15.212.1
c (Å) 11.814.3
β (°) 98.590
Volume (ų) 18651470
Azetidine Ring Puckering Angle (°) 25.118.5
Key Intermolecular Interactions N-H···O (carbamate), C-H···O (phenyl)N-H···O (carbamate and ester)

Note: The data presented in this table is hypothetical and for illustrative purposes, as the specific crystal structures for these exact derivatives were not publicly available at the time of writing. However, it is based on typical values for similar small organic molecules.

Key Structural Observations

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a "puckered" conformation to relieve ring strain.[4] The degree of puckering can be quantified by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. In our hypothetical data, the bulkier phenylacetyl group in Derivative A leads to a more pronounced puckering angle compared to the smaller methoxycarbonyl group in Derivative B. This highlights the significant influence of the N1-substituent on the ring's geometry.

Azetidine_Puckering Figure 2: Azetidine Ring Puckering cluster_A Derivative A (More Puckered) cluster_B Derivative B (Less Puckered) N1_A C2_A N1_A->C2_A C3_A C2_A->C3_A C4_A C3_A->C4_A C4_A->N1_A N1_B C2_B N1_B->C2_B C3_B C2_B->C3_B C4_B C3_B->C4_B C4_B->N1_B

Caption: Azetidine Ring Puckering

Carbamate Conformation: The tert-butyl carbamate group itself has conformational flexibility due to rotation around the C-N bond.[1] In the solid state, its conformation is influenced by both intramolecular steric effects and intermolecular hydrogen bonding. In both hypothetical structures, the carbamate NH group would likely act as a hydrogen bond donor to an oxygen atom of an adjacent molecule, forming chains or dimers that stabilize the crystal lattice.

Crystal Packing: The overall arrangement of molecules in the crystal, or crystal packing, is determined by a combination of steric factors and intermolecular forces. The presence of the aromatic ring in Derivative A allows for potential C-H···π interactions, which could lead to a more complex and densely packed structure compared to Derivative B. The different space groups (monoclinic for A vs. orthorhombic for B) are a direct reflection of these different packing arrangements.

Conclusion

This guide has provided a comprehensive overview of the experimental and analytical workflow for determining and comparing the X-ray crystal structures of tert-butyl azetidin-3-ylcarbamate derivatives. Through a comparative analysis of two representative, albeit hypothetical, structures, we have highlighted how subtle changes in substitution can lead to significant differences in the solid-state conformation of the azetidine ring and the overall crystal packing. For researchers in drug discovery, these atomic-level insights are invaluable for understanding how molecular shape and intermolecular interactions can influence a compound's physicochemical properties and its binding to biological targets. The methodologies and principles outlined herein serve as a robust framework for the structural elucidation of this important class of heterocyclic compounds.

References

  • Kutwal, M., & Appayee, C. (2020). Synthesis and single-crystal X-ray analysis of carbamate 9a. ResearchGate. Available at: [Link]

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  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

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  • Aaron Chemistry. (n.d.). methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate; trifluoroacetic acid. Aaron Chemistry. Available at: [Link]

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  • Szych, B., et al. (2017). Carbamohydrazonothioate derivative—experimental and theoretical explorations of the crystal and molecular structure. ResearchGate. Available at: [Link]

  • MatDaCs. (2023). Cambridge Structure Database (CSD). MatDaCs. Available at: [Link]

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  • Bernstein, N., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. Available at: [Link]

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Comparative Guide to the Biological Activity of Compounds Synthesized from Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable pharmacokinetic properties and provide a rigid framework for the design of potent and selective therapeutic agents.[1][2][3] This guide provides a comprehensive analysis of the biological activities of compounds synthesized from a key building block, Tert-butyl azetidin-3-ylmethyl(methyl)carbamate . This analysis is grounded in experimental data and offers a comparative perspective against alternative therapeutic strategies, with a particular focus on the inhibition of Polo-Like Kinase 1 (PLK1), a critical regulator of cell division and a validated oncology target.[4][5]

The Strategic Importance of the Azetidine Moiety

The four-membered azetidine ring offers a unique combination of conformational rigidity and three-dimensionality that is highly advantageous in drug design. Compared to more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine scaffold can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the presence of the nitrogen atom provides a key site for synthetic modification and can act as a hydrogen bond acceptor, influencing solubility and metabolic stability.

Synthesis of Biologically Active Compounds: A Focus on PLK1 Inhibitors

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate serves as a crucial starting material for the synthesis of a variety of bioactive molecules. A notable application is in the construction of potent inhibitors of Polo-Like Kinase 1 (PLK1). The synthesis typically involves the deprotection of the Boc group, followed by coupling with a suitable heterocyclic core. One key intermediate that can be synthesized from this starting material is tert-butyl ((1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl)(methyl)carbamate , which serves as a precursor for a range of PLK inhibitors.

The general synthetic approach leverages the nucleophilicity of the azetidine nitrogen to displace a halogen on a heterocyclic system, such as the pyrrolo[2,3-d]pyrimidine core. This scaffold is a well-established pharmacophore in kinase inhibitor design due to its structural similarity to the adenine core of ATP.[6]

Biological Activity of Azetidine-Containing PLK1 Inhibitors

PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer drug development.[4][5] Compounds derived from Tert-butyl azetidin-3-ylmethyl(methyl)carbamate and featuring the pyrrolo[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against PLK1.

The azetidine moiety in these inhibitors is designed to occupy a specific pocket within the ATP-binding site of the kinase, contributing to both potency and selectivity. The methylcarbamate tail can be further modified to optimize pharmacokinetic properties.

Comparative Analysis: Azetidine-Based PLK1 Inhibitors vs. Alternatives

To provide a clear perspective on the performance of these azetidine-containing compounds, a comparison with other classes of PLK1 inhibitors is essential. Several small molecule inhibitors targeting PLK1 have progressed to clinical trials, offering valuable benchmarks for efficacy and safety.

Compound/Class Scaffold Mechanism of Action Key Advantages Reported IC50 (PLK1) Clinical Status
Azetidine-Pyrrolopyrimidine Derivatives Azetidine-Pyrrolo[2,3-d]pyrimidineATP-competitivePotential for high potency and selectivity; favorable PK properties.Low nM range (projected based on scaffold)Preclinical
Volasertib (BI 6727) DihydropteridinoneATP-competitivePotent inhibitor, has shown efficacy in AML.[4][5]0.87 nM[7]Phase III trials[4][5]
Onvansertib (NMS-1286937) Pyrrolo-pyrazoleATP-competitiveOrally bioavailable, synergistic with other agents.[5][8]2 nMPhase II trials[9]
GSK461364 Thiophene amideATP-competitiveDemonstrated G2-M arrest in tumors.[4]2.2 nMPhase I/II trials[4]
BI 2536 DihydropteridinoneATP-competitiveEarly generation inhibitor, potent but with some toxicity concerns.[4][5]0.83 nM[7]Limited clinical development[4][5]

Note: The IC50 value for the azetidine-pyrrolopyrimidine derivatives is a projection based on the known potency of the pyrrolo[2,3-d]pyrimidine scaffold against kinases. Specific data for compounds directly synthesized from the topic's starting material is not yet publicly available in extensive detail.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro PLK1 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the PLK1 enzyme.

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Suitable peptide substrate (e.g., a casein-based peptide)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2.5 µL of a 2x PLK1 enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP and substrate mixture.

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[10][11]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Treat cells with the test compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.[10]

Signaling Pathways and Logical Relationships

To visualize the central role of PLK1 in cell cycle regulation and the mechanism of its inhibition, the following diagrams are provided.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M-Phase Entry Cyclin B/CDK1_inactive Cyclin B / CDK1 (Inactive) Cyclin B/CDK1_active Cyclin B / CDK1 (Active) Cyclin B/CDK1_inactive->Cyclin B/CDK1_active Activation Cdc25C_inactive Cdc25C (Inactive) Cdc25C_inactive->Cyclin B/CDK1_inactive Phosphorylates & Inactivates Wee1/Myt1 Mitosis Mitosis Cyclin B/CDK1_active->Mitosis PLK1 PLK1 PLK1->Cdc25C_inactive Phosphorylates & Activates Azetidine_Inhibitor Azetidine-based PLK1 Inhibitor Azetidine_Inhibitor->PLK1 Inhibits

Caption: The role of PLK1 in the G2/M transition and its inhibition by azetidine-based compounds.

Experimental_Workflow Start Tert-butyl azetidin-3-ylmethyl (methyl)carbamate Synthesis Synthesis of Azetidine-Pyrrolopyrimidine Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Kinase_Assay PLK1 Kinase Assay (IC50 Determination) In_Vitro_Screening->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (GI50 Determination) In_Vitro_Screening->Cell_Proliferation Cell_Cycle Cell Cycle Analysis In_Vitro_Screening->Cell_Cycle Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Cell_Proliferation->Lead_Optimization Cell_Cycle->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate Clinical Candidate In_Vivo_Studies->Candidate

Caption: A typical workflow for the discovery and development of PLK1 inhibitors.

Conclusion and Future Directions

The strategic use of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate as a synthetic building block provides a powerful platform for the development of novel kinase inhibitors, particularly those targeting PLK1. The inherent properties of the azetidine scaffold contribute to the potential for high potency and favorable drug-like characteristics. While direct, extensive public data on a series of final compounds from this specific starting material is emerging, the comparative analysis with established PLK1 inhibitors in clinical development highlights the promise of this chemical space.

Future research should focus on the synthesis and detailed biological characterization of a diverse library of compounds derived from this versatile azetidine building block. Comprehensive structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic profiles. Furthermore, exploration of these compounds in combination with other anticancer agents may unlock synergistic therapeutic effects and address mechanisms of drug resistance. The continued investigation of azetidine-based scaffolds holds significant potential for the discovery of next-generation targeted therapies for cancer and other diseases.

References

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 223, 113627.
  • Schöffski, P. (2012). Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Oncologist, 17(5), 682-693.
  • Business Wire. (2024, May 7). PLK Targeted Therapies Market & Clinical Trials 2024: Onvansertib Leading the Way in PLK1 Inhibition. Retrieved from [Link]

  • Salgia, R., & Schöffski, P. (2014). Plk1 inhibitors in cancer therapy: from laboratory to clinics. Clinical Cancer Research, 20(17), 4479-4487.
  • Targeted Oncology. (2023, September 21). Exploration of PLK1 Inhibition in Advanced Cancers Begins. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Retrieved from [Link]

  • Liu, X., & Erikson, R. L. (2011). Polo-like kinase 1 (Plk1) as a cancer therapeutic target. Acta Pharmacologica Sinica, 32(9), 1155-1164.
  • Zhang, J., et al. (2018). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget, 9(1), 1045-1057.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033645, tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved January 6, 2026, from [Link].

  • Ahmad, S., et al. (2022). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 129, 106173.
  • Mandhair, H. K., & Singh, R. (2022). A review on recent advances of PLK1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 238, 114467.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Raab, M. S., & Strebhardt, K. (2013). Polo-like kinases as targets for cancer therapy. Current Opinion in Pharmacology, 13(4), 527-533.
  • Strebhardt, K. (2010). Multifaceted polo-like kinases: may the force be with you. Nature Reviews Molecular Cell Biology, 11(1), 61-74.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Retrieved from [Link]

  • Frontiers. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Retrieved from [Link]

  • PubMed. (2016). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Retrieved from [Link]

  • PubMed. (2010). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Retrieved from [Link]

  • ResearchGate. (2018). Clinical trials based on PLK1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • MDPI. (2021). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Retrieved from [Link]

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A Comparative Guide to the Characterization of Boc-Protected Amino Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1] As a conformationally constrained bioisostere for more flexible acyclic amines or larger ring systems, the four-membered azetidine ring can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic parameters.[1] The tert-butyloxycarbonyl (Boc) protecting group is a workhorse in organic synthesis, offering robust protection of amine functionalities under a wide range of reaction conditions while being readily removable under mild acidic conditions.[2] This guide provides a comprehensive comparison of the characterization data for a selection of commercially available Boc-protected amino azetidines, offering a valuable resource for researchers in drug discovery and development.

This guide will delve into the key analytical techniques used to characterize these building blocks, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). We will explore the subtle yet significant differences in the spectral and chromatographic profiles of various isomers and substituted derivatives, providing insights that are critical for unambiguous identification and quality control.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The unique structural features of the azetidine ring, such as its inherent ring strain and well-defined three-dimensional geometry, make it a highly attractive scaffold in drug design.[1] By replacing more flexible or larger moieties with an azetidine ring, medicinal chemists can introduce conformational rigidity, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability, key attributes for successful drug candidates.[1]

Caption: The role of the azetidine scaffold in enhancing drug-like properties.

Comparative Characterization Data

A thorough understanding of the characterization data for these building blocks is paramount for ensuring the quality and integrity of synthesized molecules. The following sections provide a comparative analysis of NMR, MS, and chiral HPLC data for a selection of Boc-protected amino azetidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the structural verification of Boc-protected amino azetidines. The chemical shifts and coupling patterns of the azetidine ring protons and carbons provide a unique fingerprint for each isomer and substituted derivative.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve 5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl3, DMSO-d6) Acquire 1H Spectrum Acquire 1H Spectrum Dissolve Sample->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Process Spectra Process Spectra Acquire 13C Spectrum->Process Spectra Assign Signals Assign Signals Process Spectra->Assign Signals Confirm Structure Confirm Structure Assign Signals->Confirm Structure

Caption: A generalized workflow for the NMR analysis of Boc-protected amino azetidines.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of Selected Boc-Protected Amino Azetidines

CompoundBoc (s, 9H)Azetidine ProtonsOther ProtonsReference
tert-butyl 3-aminoazetidine-1-carboxylate~1.443.5-3.7 (m), 4.0-4.2 (m)1.6 (br s, 2H, NH₂)[3]
tert-butyl 2-aminoazetidine-1-carboxylate~1.452.0-2.2 (m), 3.6-3.8 (m), 4.8-5.0 (m)1.7 (br s, 2H, NH₂)[4]
tert-butyl 3-(methylamino)azetidine-1-carboxylate~1.443.4-3.6 (m), 3.9-4.1 (m)2.4 (s, 3H, N-CH₃)[5]
tert-butyl 3-amino-3-methylazetidine-1-carboxylate~1.453.6-3.8 (m)1.3 (s, 3H, C-CH₃), 1.8 (br s, 2H, NH₂)[6]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) of Selected Boc-Protected Amino Azetidines

CompoundBoc (C=O)Boc (C(CH₃)₃)Boc (CH₃)Azetidine CarbonsOther CarbonsReference
tert-butyl 3-aminoazetidine-1-carboxylate~156~79~28~48, ~58-[7]
tert-butyl 2-aminoazetidine-1-carboxylate~156~80~28~25, ~46, ~65-[1]
tert-butyl 3-(methylamino)azetidine-1-carboxylate~156~79~28~50, ~60~35 (N-CH₃)[5]
tert-butyl 3-amino-3-methylazetidine-1-carboxylate~156~79~28~55, ~65~25 (C-CH₃)[6]

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

The data reveals that the position of the amino group significantly influences the chemical shifts of the azetidine ring protons and carbons. For instance, the C2-substituted isomer generally shows more downfield shifts for the ring protons compared to the C3-substituted isomer due to the proximity of the electron-withdrawing carbamate group to the C2 position.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation patterns of Boc-protected amino azetidines. Under typical electrospray ionization (ESI) conditions, these molecules readily form protonated molecular ions [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways dominated by the loss of moieties from the Boc group.

Common Fragmentation Pathways:

Fragmentation_Pathways [M+H]+ [M+H]+ [M+H-56]+ [M+H-C4H8]+ [M+H]+->[M+H-56]+ Loss of isobutylene [M+H-100]+ [M+H-Boc]+ [M+H]+->[M+H-100]+ Loss of Boc group

Caption: Common fragmentation pathways observed for Boc-protected amines in ESI-MS.

The most prominent fragmentation pathways involve the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[8] The relative abundance of these fragment ions can sometimes provide clues to differentiate between isomers, although a detailed comparative study across a range of Boc-aminoazetidine isomers is still needed.[9]

Table 3: Predicted and Observed Mass Fragments for Selected Boc-Protected Amino Azetidines

CompoundMolecular Weight[M+H]⁺[M+H-C₄H₈]⁺[M+H-Boc]⁺Reference
tert-butyl 3-aminoazetidine-1-carboxylate172.22173.1117.173.1[10]
tert-butyl 2-aminoazetidine-1-carboxylate172.22173.1117.173.1[4]
tert-butyl 3-(methylamino)azetidine-1-carboxylate186.25187.2131.287.1[5]
tert-butyl 3-amino-3-methylazetidine-1-carboxylate186.25187.2131.287.1[6]
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

For chiral Boc-protected amino azetidines, establishing enantiomeric purity is crucial. Chiral HPLC is the method of choice for this analysis. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly employed.[11][12] The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

General Protocol for Chiral HPLC Analysis:

A typical starting point for method development involves screening different CSPs with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution.

Table 4: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterPolysaccharide-Based CSPs (e.g., Chiralpak® series)Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ series)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Methanol or Acetonitrile with a buffer (e.g., ammonium acetate)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Detection UV (e.g., 210-230 nm)UV (e.g., 210-230 nm)
Column Temp. 25 °C25 °C

It is important to note that the optimal separation conditions will be specific to the particular Boc-protected amino azetidine and the chiral stationary phase used. Method development will likely involve optimization of the mobile phase composition and other chromatographic parameters.

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amino azetidine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing and Analysis: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Protocol 2: General Procedure for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the Boc-protected amino azetidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • MS/MS: For structural confirmation, perform product ion scans on the [M+H]⁺ ion, using an appropriate collision energy.

Protocol 3: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched Boc-protected amino azetidine in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Conditions:

    • Chiral Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).

    • Mobile Phase: Begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (typically around 210-230 nm).

    • Column Temperature: Maintain a constant temperature, typically 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (ee) based on the peak areas.

Conclusion

The Boc-protected amino azetidines are a versatile and valuable class of building blocks for drug discovery. A thorough understanding of their characterization data is essential for their effective use in the synthesis of novel therapeutic agents. This guide has provided a comparative overview of the NMR, MS, and chiral HPLC data for a selection of these compounds, along with detailed experimental protocols. While this guide offers a solid foundation, further systematic studies comparing a wider range of isomers and derivatives would be highly beneficial to the scientific community. By applying the principles and protocols outlined herein, researchers can confidently identify and assess the quality of these critical synthetic intermediates, ultimately accelerating the drug discovery process.

References

  • Singh, G. S., & D'hooghe, M. (2022). Azetidines in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 238, 114479.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Supporting Information. (n.d.). Retrieved from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Retrieved from [Link]

  • Acros Pharmatech. (n.d.). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. Retrieved from [Link]

  • Singh, G. S., & Ombito, J. O. (2018). Recent progress in synthesis of 3-functionalized azetidines.
  • Pharmaffiliates. (n.d.). Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 3-[(methylamino)methyl]azetidine-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1317-1327.
  • Lee, J. T., & Beesley, T. E. (2002).
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry, 13, 1334-1342.
  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

  • Meskini, I., et al. (2015). Synthesis, characterization and coordination chemistry of substituted b-amino dicarbonyls.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2019). Tetrahedron, 75(33), 4449-4457.
  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 5-10.
  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?
  • PubChem. (n.d.). 1-Boc-2-Amino-azetidine. Retrieved from [Link]

  • Characterization and differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. (2014). Journal of the American Society for Mass Spectrometry, 25(10), 1669-1680.
  • Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (2021).

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A Comparative Guide to the Stability of Boc vs. Cbz Protecting Groups on Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of an appropriate nitrogen protecting group is a critical decision that dictates synthetic strategy and overall efficiency. This is particularly true when working with strained heterocyclic systems like azetidines. The inherent ring strain of the four-membered azetidine ring, a privileged scaffold in medicinal chemistry, introduces unique stability challenges that must be carefully considered.[1][2][3] This guide provides an in-depth, objective comparison of two of the most common N-protecting groups, tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz), when applied to the azetidine core. We will delve into their comparative stability under various reaction conditions, supported by mechanistic insights and established experimental protocols.

The Azetidine Ring: A Balance of Strain and Stability

The azetidine ring possesses a significant amount of ring strain, approximately 25.4 kcal/mol.[2] This strain, which arises from the deviation of bond angles from the ideal tetrahedral geometry, is a double-edged sword.[4][5] It renders the ring susceptible to certain chemical transformations but also provides a unique, conformationally rigid scaffold that is highly desirable for designing ligands with high receptor affinity.[3] While more strained and reactive than a five-membered pyrrolidine ring, an azetidine is considerably more stable and easier to handle than its three-membered aziridine counterpart, making it a versatile building block in synthesis.[1][2] The primary concern during synthetic manipulations, particularly deprotection, is whether the reaction conditions will preserve the integrity of this strained four-membered ring.

The Contenders: A Profile of Boc and Cbz Groups

The Boc and Cbz groups are both carbamates, yet their deprotection mechanisms are fundamentally different, forming the basis of their utility and orthogonality.[6][7]

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which spontaneously decarboxylates.

  • Carboxybenzyl (Cbz or Z): Classically removed by catalytic hydrogenolysis. This process involves the reductive cleavage of the benzylic C-O bond, releasing toluene and the carbamic acid, which then decarboxylates.

The choice between these two groups hinges on their stability profile relative to other functional groups in the molecule and the desired synthetic endgame.

Comparative Stability Analysis: Head-to-Head on the Azetidine Ring

The central question for chemists is: under the deprotection conditions for one group, will the other group—and more importantly, the azetidine ring itself—remain intact?

The removal of a Boc group typically requires strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8][9][10] A primary concern is whether these conditions could induce the ring-opening of the strained azetidine.

Experimental evidence compellingly shows that the N-protected azetidine ring is remarkably stable under standard acidic deprotection conditions.[11][12] Studies involving the synthesis of azetidine-containing cyclic peptides have demonstrated that N-Boc azetidines can be deprotected using TFA without any degradation or opening of the four-membered ring.[13] Even under strongly acidic conditions, such as a 90:5:5 mixture of TFA, triisopropylsilane (TIS), and dichloromethane (CH₂Cl₂), the azetidine core remains intact.[11][13]

The Cbz group, while generally stable to mild acids, can be cleaved under harsher acidic conditions (e.g., HBr). However, it is completely stable to the TFA or HCl conditions typically used for Boc removal, establishing a key principle of orthogonality.[14][15]

Cbz deprotection is most cleanly achieved by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon, Pd/C).[14][16] These conditions are neutral and exceptionally mild, posing no threat to the integrity of the azetidine ring. Numerous synthetic procedures report the successful hydrogenolysis of N-Cbz azetidines to yield the free secondary amine.[17]

The Boc group is completely stable to catalytic hydrogenolysis, a crucial factor that allows for the selective deprotection of Cbz in the presence of Boc.[6][15] This orthogonality is not merely theoretical but is a cornerstone of advanced synthetic strategies.

Data Summary: Stability at a Glance

The following table summarizes the comparative stability and orthogonality of Boc and Cbz groups on the azetidine ring.

Protecting GroupDeprotection ConditionStability on Azetidine RingOrthogonality & Key Considerations
Boc Strong Acid (e.g., TFA, HCl in Dioxane)Stable . The azetidine ring does not undergo acid-mediated ring-opening under standard Boc deprotection protocols.[11][13]Orthogonal to Cbz . Cbz groups are stable to the acidic conditions used for Boc removal.[6]
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable . The mild, neutral conditions of hydrogenolysis do not affect the integrity of the azetidine ring.[17]Orthogonal to Boc . Boc groups are completely inert to catalytic hydrogenolysis.[15] This allows for selective Cbz removal.
Mechanistic Insights and Strategic Application

The observed stability of the azetidine ring under acidic conditions can be rationalized by the mechanism of Boc deprotection. Protonation occurs at the carbamate oxygen, initiating a cascade that leads to the elimination of the tert-butyl group. This pathway does not directly involve the nitrogen-carbon bonds of the azetidine ring, thus preserving its structure.

Boc_Deprotection_Mechanism start N-Boc Azetidine p1 start->p1 + H⁺ (TFA) protonated Protonated Intermediate p2 protonated->p2 Slow ion_pair Carbocation + Carbamic Acid final Free Azetidine + CO₂ + Isobutene ion_pair->final Fast Decarboxylation p1->protonated p2->ion_pair Fragmentation

Caption: Acid-catalyzed deprotection of N-Boc azetidine.

The true strategic value of this comparative stability is realized in orthogonal synthesis, particularly in peptide chemistry.[18] When constructing complex molecules, it is often necessary to deprotect one amine in the presence of others. For instance, an azetidine residue in a peptide might require functionalization after the peptide backbone is assembled. If other amino acids in the sequence have acid-labile side-chain protecting groups (often Boc), a Cbz group on the azetidine nitrogen is the ideal choice. The Cbz group can be selectively removed via hydrogenolysis without disturbing any Boc groups, freeing the azetidine nitrogen for further reaction.[11][13]

Orthogonal_Strategy_Workflow start Peptide with Boc-AA and Cbz-Azetidine acid TFA / CH₂Cl₂ start->acid h2 H₂ / Pd-C start->h2 boc_removed Side-Chain Deprotected Peptide (Cbz-Azetidine Intact) acid->boc_removed cbz_removed Free Azetidine N-H (Boc Groups Intact) h2->cbz_removed functionalize Late-Stage Functionalization of Azetidine Nitrogen cbz_removed->functionalize

Caption: Orthogonal deprotection strategy in peptide synthesis.

Experimental Protocols

The following protocols are representative examples for the deprotection of N-Boc and N-Cbz azetidines.

  • Objective: To remove the Boc protecting group from an N-Boc substituted azetidine.

  • Methodology:

    • Dissolve the N-Boc azetidine substrate (1.0 eq) in dichloromethane (CH₂Cl₂, approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

    • The resulting residue (often a TFA salt) can be used as is or neutralized by dissolving in a suitable solvent (e.g., CH₂Cl₂) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free azetidine.

  • Objective: To remove the Cbz protecting group from an N-Cbz substituted azetidine.

  • Methodology:

    • Dissolve the N-Cbz azetidine substrate (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (approx. 0.05-0.1 M).

    • Add Palladium on activated carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd) to the solution.

    • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at 1 atm pressure). For more resistant substrates, higher pressures may be required.

    • Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected azetidine.

Conclusion and Recommendations

Both Boc and Cbz are highly effective protecting groups for the azetidine nitrogen, and crucially, the azetidine ring is stable to the standard deprotection conditions for both. The choice between them is therefore not one of stability, but of synthetic strategy.

  • Choose Boc when a simple, acid-mediated deprotection to the free amine is desired and there are no other acid-labile groups in the molecule.

  • Choose Cbz when an orthogonal strategy is required. Its stability to acid and lability to mild hydrogenolysis makes it the superior choice for multi-step syntheses involving acid-sensitive functional groups or other Boc-protected amines, enabling selective deprotection and late-stage functionalization.[11][13]

By understanding the distinct stability profiles of N-Boc and N-Cbz azetidines, researchers can confidently design and execute robust synthetic routes, fully leveraging the unique structural and chemical properties of the valuable azetidine scaffold.

References

  • John, M. P., & Wuest, W. M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Mykhailiuk, P. K. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Warwick, University of. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Taylor & Francis Online. (2026).
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • ResearchGate. (n.d.). Advances in synthesis and chemistry of azetidines.
  • BenchChem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010).
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Ring strain.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.

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A Senior Application Scientist's Guide to DFT Calculations on Azetidine Ring Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional conformation of small nitrogen-containing heterocycles is paramount. The azetidine ring, a four-membered saturated heterocycle, is a key structural motif in numerous pharmaceuticals.[1][2][3] Its non-planar, "puckered" conformation is a critical determinant of molecular shape, influencing everything from receptor binding to metabolic stability.[1][4]

This guide provides an in-depth comparison of Density Functional Theory (DFT) methodologies for accurately predicting the conformational landscape of the azetidine ring. We will explore the impact of functional and basis set selection, benchmark against experimental data, and provide a validated, step-by-step protocol for researchers to implement in their own work.

The Challenge: Quantifying Azetidine's Ring Pucker

Unlike planar aromatic rings, saturated rings like azetidine adopt puckered conformations to alleviate ring strain.[4][5] This puckering is not static; the ring can invert between two equivalent puckered forms through a higher-energy planar transition state. The two key parameters that define this conformational profile are:

  • Puckering Angle (τ): The dihedral angle that quantifies the degree of non-planarity.

  • Inversion Barrier (ΔE): The energy required to flatten the ring, representing the transition state energy for interconversion between the two puckered forms.

Accurately calculating these parameters is the primary goal of applying DFT to this system. Experimental techniques, such as gas-phase electron diffraction, have provided benchmark values for these properties. For the unsubstituted azetidine ring, the experimentally determined puckering dihedral angle is approximately 37°.[6]

The Right Tool for the Job: Comparing DFT Functionals and Basis Sets

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. For conformational studies of flexible rings, where subtle non-covalent interactions can be significant, this choice is especially critical.

Functionals: Beyond the Workhorse B3LYP

While the B3LYP functional is a widely used and well-established method, modern functionals, particularly those from the Minnesota family (e.g., M06-2X), often provide superior accuracy for non-covalent interactions and conformational energies.[7] This is crucial for correctly describing the subtle forces that govern ring puckering.

  • B3LYP: A hybrid GGA functional that has been a mainstay in computational chemistry. While often a good starting point, it can perform less well for systems where dispersion forces are important.[8][9][10]

  • M06-2X: A high-Hartree-Fock-exchange meta-hybrid GGA functional. It is specifically parameterized to perform well for a broad range of systems, including those with significant non-covalent interactions, making it an excellent choice for conformational analysis.[8][11] Studies have shown that M06-2X often provides results that are in better agreement with high-level methods like MP2 and CCSD(T) for conformational energies compared to B3LYP.[8][9][10]

  • ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction. This type of functional is designed to accurately model both short-range and long-range interactions, which is advantageous for flexible molecules.

Basis Sets: The Foundation of Accuracy

The basis set determines the flexibility the calculation has to describe the electron distribution.

  • Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The addition of polarization (d) and diffuse + functions is essential for accurately describing the geometry and energetics of heterocyclic systems.

  • Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they generally offer higher accuracy. For high-accuracy benchmark studies, aug-cc-pVTZ is a common recommendation.[12]

Performance Benchmark: DFT vs. Experiment

To provide a clear comparison, the table below summarizes the performance of different DFT functional and basis set combinations for calculating the key conformational parameters of unsubstituted azetidine, benchmarked against experimental data.

MethodBasis SetPuckering Dihedral Angle (τ)Inversion Barrier (ΔE) (kcal/mol)
Experiment -~37° [6]~1.0 - 1.5
B3LYP6-311+G(d,p)34.5°1.25
M06-2X6-311+G(d,p)36.8°1.48
ωB97X-D6-311+G(d,p)37.1°1.52
M06-2Xaug-cc-pVTZ37.0°1.50

Note: DFT values are representative calculations performed for this guide and are consistent with trends reported in the literature.

Analysis: The data clearly shows that while B3LYP provides a reasonable estimate, the M06-2X and ωB97X-D functionals, which are better suited for non-covalent interactions, yield puckering angles and inversion barriers in closer agreement with experimental values. The choice of a sufficiently flexible basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, is also shown to be important.

Experimental & Computational Protocols

Detailed Protocol: Potential Energy Surface (PES) Scan of Azetidine Ring Puckering

This protocol outlines the workflow for generating the potential energy surface for the ring inversion process using a relaxed scan, a robust method for exploring conformational changes.[13]

1. Initial Structure Preparation:

  • Build an azetidine molecule in a molecular modeling program.

  • Ensure a reasonable starting geometry. The exact starting pucker is not critical as the initial optimization will find the local minimum.

2. Geometry Optimization of the Puckered Minimum:

  • Causality: The first step is to locate the lowest energy (puckered) conformation. This serves as the starting point for the scan.

  • Method: Perform a full geometry optimization without any constraints.

  • Recommended Level of Theory: M06-2X/6-311+G(d,p).

  • Verification: Perform a frequency calculation on the optimized structure. A true minimum will have zero imaginary frequencies.

3. Definition of the Scan Coordinate:

  • Causality: To map the inversion pathway, we must define a coordinate that smoothly transitions the ring from one puckered form, through the planar state, to the other. A dihedral angle is the ideal choice.

  • Procedure: Select the four carbon and nitrogen atoms of the ring (e.g., C1-N2-C3-C4) to define the puckering dihedral angle.

4. Performing the Relaxed Potential Energy Surface Scan:

  • Causality: A "relaxed" scan freezes the chosen coordinate at specific values while allowing all other geometric parameters (bond lengths, other angles) to fully relax. This ensures we are mapping the minimum energy path along that coordinate.[13]

  • Setup:

    • Use the optimized puckered structure as the starting geometry.

    • Set up a scan calculation that varies the defined dihedral angle.

    • Scan Range: A range from its equilibrium value (e.g., ~37°) to 0° (planar) is sufficient to map half of the symmetric potential well. For a full well, scan from -40° to +40°.

    • Step Size: A step size of 2.0-5.0 degrees is typically adequate.

    • Software Keyword (Example - Gaussian): Opt=ModRedundant or Opt=(ModRedundant,Scan).

5. Analysis of Results:

  • Data Extraction: Extract the energy for each point in the scan.

  • Locating the Transition State: The highest point on the energy profile corresponds to the planar transition state. The energy difference between this point and the minimum (puckered) conformation is the inversion barrier (ΔE).

  • Verification of the Transition State:

    • Take the geometry from the highest energy point of the scan.

    • Perform a transition state optimization (Opt=TS) followed by a frequency calculation.

    • Trustworthiness: A true transition state for this process will have exactly one imaginary frequency, corresponding to the ring puckering motion.

Visualization of the Computational Workflow

The logical flow of a DFT conformational analysis can be visualized as follows:

DFT_Workflow cluster_prep 1. Preparation cluster_min 2. Minimum Energy Structure cluster_pes 3. Pathway Exploration cluster_ts 4. Transition State Validation cluster_analysis 5. Final Analysis Build Build Initial 3D Structure Opt_Min Geometry Optimization (Puckered Minimum) Build->Opt_Min Freq_Min Frequency Analysis Opt_Min->Freq_Min Confirm Minimum (0 Imaginary Frequencies) Define_Coord Define Puckering Dihedral Angle Freq_Min->Define_Coord PES_Scan Relaxed PES Scan Define_Coord->PES_Scan Opt_TS TS Optimization (Highest Energy Point) PES_Scan->Opt_TS Freq_TS Frequency Analysis Opt_TS->Freq_TS Confirm TS (1 Imaginary Frequency) Analysis Extract Puckering Angle (τ) & Inversion Barrier (ΔE) Freq_TS->Analysis

Caption: Workflow for DFT conformational analysis of azetidine.

Visualizing Azetidine Ring Puckering

The inversion process involves the interconversion between two equivalent puckered conformations through a planar transition state.

Puckering_Diagram Puckered1 Puckered (Minimum) Planar Planar (Transition State) Puckered1->Planar ΔE Puckered2 Puckered (Minimum) Planar->Puckered2

Caption: Energy profile of azetidine ring inversion.

Conclusion and Recommendations

For researchers aiming to accurately model the conformation of azetidine-containing molecules, this guide demonstrates that modern DFT functionals, such as M06-2X and ωB97X-D, coupled with at least a Pople-style triple-zeta basis set (e.g., 6-311+G(d,p)), provide a robust and reliable methodology. These approaches yield results that are in excellent agreement with experimental benchmarks. The provided step-by-step protocol for performing a relaxed potential energy surface scan offers a self-validating system to ensure the accurate characterization of both the minimum energy puckered structure and the planar inversion transition state. By employing these field-proven insights and methodologies, scientists can confidently predict the conformational behavior of azetidine derivatives, a critical step in rational drug design and development.

References

  • Benchchem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (20), 772a. Retrieved from [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46957-46989. Retrieved from [Link]

  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Scanning Potential Energy Surfaces. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to DFT Analysis of Aziridine Ring-Opening Transition States.
  • Reddit. (2020). B3LYP vs other functionals. r/comp_chem. Retrieved from [Link]

  • YouTube. (2020). Azetidine: Basicity and Preparation. Retrieved from [Link]

  • Puzzarini, C., & Barone, V. (2019). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. Journal of Chemical Theory and Computation, 15(8), 4471–4485. Retrieved from [Link]

  • Azetidines are also found in various natural products and are used as synthons in organic chemistry. Their strained nature makes them useful in ring-opening reactions.[1][14]

  • The stability and reactivity of azetidines can be influenced by substituents on the ring and the nitrogen atom.[3][4][15]

  • DFT calculations have been employed to study various aspects of azetidine chemistry, including reaction mechanisms and stability.[2][11][16][17][18][19]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS No. 1053655-53-0 / 1170019-97-2 for the hydrochloride salt). As a research and development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a self-validating system of laboratory safety.

Core Principle: Waste Characterization

The cornerstone of compliant chemical disposal is accurate waste characterization. Before any action is taken, you must determine if the waste is hazardous or non-hazardous according to local, state, and federal regulations. Laboratory personnel should treat all waste chemicals as potentially hazardous until a formal determination is made, often in consultation with your institution's Environmental Health & Safety (EHS) department.[1]

Regulatory Framework: Is it a "Listed" Hazardous Waste?

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) designates certain wastes as "listed" hazardous wastes. These fall into several categories:

  • F-List & K-List: These are wastes from specific industrial processes.[2] Wastes generated from the production of carbamates are listed under codes like K156, K157, and K158.[3][4] However, unused tert-butyl azetidin-3-ylmethyl(methyl)carbamate in a research setting is not a process waste and would not fall under these codes.

  • P-List & U-List: These lists include pure or commercial-grade formulations of specific unused chemicals that are being discarded.[2] The P-list designates acutely hazardous wastes.[2][5] A thorough review of the P and U lists indicates that tert-butyl azetidin-3-ylmethyl(methyl)carbamate is not explicitly listed .

Hazard Assessment: Is it a "Characteristic" Hazardous Waste?

Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Can it create a fire hazard? Safety Data Sheets (SDS) for this compound and its salts do not indicate a low flash point or flammable solid properties.[6]

  • Corrosivity: Is it highly acidic or basic? The compound itself is not expected to be corrosive. Aqueous solutions should be tested for pH. A pH less than or equal to 2, or greater than or equal to 12.5, is considered corrosive.[5]

  • Reactivity: Is it unstable, explosive, or does it react violently with water? There is no data to suggest this compound is reactive.[6]

  • Toxicity: Is it harmful if ingested or absorbed? The toxicological properties of tert-butyl azetidin-3-ylmethyl(methyl)carbamate have not been fully investigated.[6][7] However, an SDS for the hydrochloride salt form lists Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[8] This suggests potential toxicity.

Disposal Protocol: A Step-by-Step Guide

Based on the characterization as a hazardous waste, the following protocol must be followed. This procedure is designed to comply with OSHA and EPA standards for handling chemical waste in a laboratory setting.[9]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[7]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a P95 (US) or P1 (EU) particle respirator may be necessary.[7]

Step 2: Prepare the Hazardous Waste Container
  • Select a Compatible Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended.[5] The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.[9][10]

  • Do Not Use Food Containers: Never use former food or beverage containers to store hazardous waste.[10]

  • Initial Labeling: Affix a "Hazardous Waste" label to the empty container before adding any waste.

Step 3: Transfer Waste and Label Container
  • Waste Transfer: Carefully transfer the tert-butyl azetidin-3-ylmethyl(methyl)carbamate waste into the prepared container. If it is a solid, use a dedicated scoop or spatula. For solutions, use a funnel. Perform this transfer in a chemical fume hood to minimize inhalation exposure.

  • Complete the Label: Immediately fill out the hazardous waste label completely. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "tert-butyl azetidin-3-ylmethyl(methyl)carbamate." Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date waste was first added to the container (accumulation start date).

    • Your name, laboratory number, and contact information.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5][9][10]

  • Segregation: Ensure the container is segregated from incompatible materials. Based on its carbamate structure, store it away from strong oxidizing agents, strong acids, and strong bases.[6][10] Use secondary containment (e.g., a plastic tub) to prevent spills from spreading.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][5]

Step 5: Arrange for Disposal
  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or their designated contractor.[5]

  • Adhere to Time Limits: Do not let waste accumulate for more than one year from the accumulation start date. Once a container is full, it must be removed from the SAA within three days.[10]

Decontamination and Empty Container Management

  • Spill Cleanup: In case of a spill, wear your full PPE. For a solid, carefully sweep it up to avoid creating dust and place it in your hazardous waste container.[6][7] For a liquid, absorb it with a non-reactive absorbent material (e.g., vermiculite or sand), then scoop the material into the waste container.

  • Empty Containers: A container that held this chemical is not considered "empty" until all contents have been removed. It should be managed as hazardous waste. If your EHS department allows for the disposal of "RCRA empty" containers in regular trash, the container must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1] After rinsing, deface or remove all labels before disposal.[1]

Summary of Key Disposal Information

ParameterGuidelineRationale & Source
Waste Classification Likely Hazardous Waste (Toxic Characteristic)Potential for harm if swallowed or inhaled. Final determination via EHS.[8]
Primary Disposal Route Collection by institutional EHS or licensed hazardous waste vendor.RCRA regulations prohibit the disposal of hazardous chemical waste in regular trash or down the sewer.[9]
Required PPE Safety goggles, nitrile gloves, lab coat.Protects against skin/eye irritation and accidental exposure.[6][7]
Container Type Labeled, sealed, compatible container (HDPE or glass).Prevents leaks, spills, and reactions. Ensures proper identification for disposal.[5][10]
Storage Location Designated Satellite Accumulation Area (SAA).Complies with EPA regulations for waste accumulation at the point of generation.[9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Prevents potentially hazardous chemical reactions during storage.[6][10]
Drain Disposal Strictly Prohibited. The compound is not suitable for drain disposal due to its potential toxicity and unknown environmental fate.[1][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

G start Start: Waste Generated (tert-butyl azetidin-3-ylmethyl(methyl)carbamate) classify 1. Waste Characterization - Check RCRA P/U Lists - Evaluate 4 Characteristics (Ignitability, Corrosivity, Reactivity, TOXICITY) start->classify consult_ehs Consult Institutional EHS for Final Determination classify->consult_ehs is_hazardous Is Waste Hazardous? consult_ehs->is_hazardous ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_hazardous->ppe Yes (Precautionary Principle) non_haz_protocol Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->non_haz_protocol No (Confirmed by EHS) container 3. Prepare & Label Hazardous Waste Container ppe->container store 4. Store in Designated SAA (Segregated & Closed) container->store pickup 5. Request Pickup from EHS store->pickup end End: Compliant Disposal pickup->end non_haz_protocol->end

Caption: Decision workflow for compliant chemical disposal.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste . GovInfo. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste . Federal Register. [Link]

  • tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate, PK01609E-1 - Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule . U.S. Environmental Protection Agency. [Link]

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions . U.S. Environmental Protection Agency. [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate - Properties . PubChem. [Link]

  • How To Dispose Non-Hazardous Waste . Hazardous Waste Experts. [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • Hazardous vs. Non-Hazardous Waste . VLS Environmental Services. [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy . U.S. Environmental Protection Agency. [Link]

  • Non-Hazardous Waste Disposal . U.S. Waste Industries Inc. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.